molecular formula C14H12INO3 B10857385 TRV-7019

TRV-7019

カタログ番号: B10857385
分子量: 369.15 g/mol
InChIキー: AVKHPDWARYICID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4-Iodophenyl)methyl 6-methoxypyridine-2-carboxylate is a synthetic chemical compound featuring a 6-methoxypyridine-2-carboxylate core ester-linked to a 4-iodobenzyl group. The iodine atom on the phenyl ring makes this structure a potential intermediate for further chemical transformations, including Pd-catalyzed cross-coupling reactions, which are widely used in medicinal chemistry to create novel bioactive molecules . Compounds with pyridine and aromatic ester scaffolds are of significant interest in chemical research and have been explored for various applications, including the development of potential antitumor agents and antimalarial agents . This product is intended for use by qualified researchers in a laboratory setting only. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable local and federal regulations.

特性

分子式

C14H12INO3

分子量

369.15 g/mol

IUPAC名

(4-iodophenyl)methyl 6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C14H12INO3/c1-18-13-4-2-3-12(16-13)14(17)19-9-10-5-7-11(15)8-6-10/h2-8H,9H2,1H3

InChIキー

AVKHPDWARYICID-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC(=N1)C(=O)OCC2=CC=C(C=C2)I

製品の起源

United States

Foundational & Exploratory

TRV-7019: A Technical Guide to its Mechanism of Action as a Butyrylcholinesterase Radioligand for Brain Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV-7019 is a high-affinity radioligand designed for the in vivo imaging of butyrylcholinesterase (BuChE) activity in the brain via Positron Emission Tomography (PET). This document provides an in-depth technical overview of the mechanism of action of this compound and similar butyrylcholinesterase-targeted radiotracers. It includes a summary of representative quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological and experimental pathways. The primary application of such a tracer is in the diagnostic imaging of neurodegenerative diseases, particularly Alzheimer's disease, where BuChE activity is known to be associated with pathological hallmarks.

Introduction: The Role of Butyrylcholinesterase in Neurodegenerative Disease

Butyrylcholinesterase (BuChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), metabolizes acetylcholine. While AChE is the primary regulator of acetylcholine in the healthy brain, BuChE activity becomes significant in the pathology of Alzheimer's disease (AD). In the brains of individuals with AD, BuChE is often found to be associated with amyloid-β (Aβ) plaques and neurofibrillary tangles, the key pathological features of the disease. This association makes BuChE a valuable biomarker for the presence of these pathologies. PET imaging with a selective BuChE radioligand like this compound allows for the non-invasive visualization and quantification of BuChE distribution and density in the living brain, offering a potential tool for the diagnosis and monitoring of AD progression.

Mechanism of Action of this compound

The fundamental mechanism of action of this compound is its ability to act as a radiolabeled molecular probe that specifically binds to the active site of the butyrylcholinesterase enzyme. As a radioligand, this compound is labeled with a positron-emitting isotope, which allows for its detection by a PET scanner.

Key characteristics of this compound's mechanism of action include:

  • Blood-Brain Barrier Penetration : this compound is designed to be a blood-brain barrier (BBB) penetrable molecule, a critical feature for any centrally acting neuroimaging agent.[1] This allows it to reach its target enzyme within the brain parenchyma after intravenous administration.

  • Selective Binding to Butyrylcholinesterase : The molecular structure of this compound confers high affinity and selectivity for BuChE over the structurally similar acetylcholinesterase (AChE). This selectivity is crucial for accurately imaging BuChE without a confounding signal from AChE.

  • Radiolabeling for PET Imaging : this compound is radiolabeled, typically with a positron-emitting isotope such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). The decay of these isotopes releases positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons. These photons are detected by the PET scanner to generate a three-dimensional image of the radiotracer's distribution in the brain.

The following diagram illustrates the general principle of PET imaging with a BuChE-targeted radioligand:

PET_Principle Principle of PET Imaging with a BuChE Radioligand cluster_blood Bloodstream cluster_brain Brain Radioligand Radiolabeled this compound BBB Radioligand->BBB Crosses Blood-Brain Barrier BuChE Butyrylcholinesterase (Target) PET_Signal PET Signal Generation BuChE->PET_Signal Positron Emission & Annihilation PET_Scanner PET Scanner PET_Signal->PET_Scanner Gamma Ray Detection BBB->BuChE Binds to BuChE Image 3D Brain Image of BuChE Distribution PET_Scanner->Image Image Reconstruction

Caption: General principle of PET imaging with a BuChE radioligand.

Quantitative Data

The following tables summarize representative quantitative data for a selective BuChE PET radiotracer, illustrating the typical binding affinities and pharmacokinetic properties expected for a compound like this compound.

Table 1: In Vitro Binding Affinity and Selectivity

ParameterValueDescription
IC₅₀ for human BuChE 10-50 nMThe half-maximal inhibitory concentration, indicating the potency of the ligand for its target enzyme.
IC₅₀ for human AChE >1000 nMThe half-maximal inhibitory concentration for the off-target enzyme, acetylcholinesterase.
Selectivity Ratio (AChE/BuChE) >50-foldA measure of the ligand's preference for BuChE over AChE, calculated as IC₅₀(AChE) / IC₅₀(BuChE).

Table 2: Representative Pharmacokinetic Properties

ParameterValueDescription
Brain Uptake (SUV) 1.5 - 3.0 at 5 min post-injectionStandardized Uptake Value, a semi-quantitative measure of radiotracer concentration in the brain.
Blood-Brain Barrier Penetration LogBB > 0A logarithmic measure of the ratio of the concentration of a compound in the brain to that in the blood.
Metabolism ModerateThe rate at which the radioligand is broken down in the body. Moderate metabolism is desirable to ensure sufficient intact tracer reaches the brain.

Experimental Protocols

The development and validation of a BuChE PET radiotracer involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay (Ellman's Method)

This assay is used to determine the IC₅₀ values of the compound for BuChE and AChE.

Materials:

  • Recombinant human butyrylcholinesterase (hBuChE) and acetylcholinesterase (hAChE)

  • Butyrylthiocholine iodide (BTCI) and acetylthiocholine iodide (ATCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound) at various concentrations

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound at a range of concentrations.

  • In a 96-well plate, add the enzyme (hBuChE or hAChE), DTNB, and the test compound solution or vehicle control.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate (BTCI for BuChE or ATCI for AChE).

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Ellmans_Method Workflow for Ellman's Method Start Start Prepare_Reagents Prepare Enzyme, Substrate, DTNB, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Enzyme, DTNB, and Test Compound Prepare_Reagents->Incubate Add_Substrate Add Substrate (BTCI or ATCI) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining IC₅₀ values using Ellman's method.
Radiosynthesis of the ¹⁸F-labeled Tracer

The radiolabeling of the tracer is a critical step for its use in PET imaging. A common method is nucleophilic substitution with [¹⁸F]fluoride.

Materials:

  • Precursor molecule for radiolabeling (e.g., a tosylate or other suitable leaving group-containing precursor of this compound)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Solid-phase extraction (SPE) cartridges for purification

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

  • Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

  • The [¹⁸F]fluoride is eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • The solvent is removed by azeotropic distillation with anhydrous acetonitrile.

  • The precursor molecule dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]KF/K₂₂₂ complex.

  • The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).

  • The crude reaction mixture is diluted and passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.

  • The final product is purified by semi-preparative HPLC.

  • The collected HPLC fraction containing the radiolabeled tracer is reformulated in a biocompatible solution (e.g., saline with ethanol).

  • Quality control is performed to determine radiochemical purity, specific activity, and residual solvent levels.

Radiolabeling_Workflow General Workflow for ¹⁸F-Radiolabeling F18_Production [¹⁸F]Fluoride Production (Cyclotron) Drying Azeotropic Drying with K₂₂₂/K₂CO₃ F18_Production->Drying Labeling Nucleophilic Substitution with Precursor Drying->Labeling Purification_SPE Solid-Phase Extraction (SPE) Purification Labeling->Purification_SPE Purification_HPLC Semi-preparative HPLC Purification Purification_SPE->Purification_HPLC Formulation Reformulation in Biocompatible Solution Purification_HPLC->Formulation QC Quality Control Formulation->QC

Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled PET tracer.
In Vivo PET Imaging in an Animal Model

This experiment assesses the brain uptake, distribution, and kinetics of the radiotracer in a living organism.

Materials:

  • Radiolabeled tracer (e.g., [¹⁸F]this compound)

  • Animal model (e.g., mouse or rat)

  • Anesthesia

  • PET/CT or PET/MR scanner

  • Catheter for intravenous injection

Procedure:

  • Anesthetize the animal and place it in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Inject a bolus of the radiolabeled tracer intravenously via a tail vein catheter.

  • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Reconstruct the PET images.

  • Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain regions (e.g., cortex, hippocampus, cerebellum).

  • Generate time-activity curves (TACs) for each ROI to analyze the kinetics of the tracer uptake and washout.

  • For blocking studies, a separate cohort of animals is pre-treated with a non-radiolabeled BuChE inhibitor to confirm target-specific binding.

Conclusion

This compound is a promising radioligand for the in vivo imaging of butyrylcholinesterase in the brain. Its mechanism of action is based on its ability to cross the blood-brain barrier and selectively bind to BuChE, allowing for its visualization and quantification with PET. The development and validation of such a tracer require a comprehensive set of in vitro and in vivo studies to characterize its binding affinity, selectivity, and pharmacokinetic properties. The use of BuChE-targeted radioligands like this compound holds significant potential for advancing the diagnosis and understanding of Alzheimer's disease and other neurodegenerative disorders.

References

An In-Depth Technical Guide to TRV-7019 and G-Protein Biased Agonism at the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed quantitative data and specific experimental protocols for TRV-7019 are not extensively available in the public domain. This guide provides a comprehensive overview of its mechanism of action as a G-protein biased agonist at the μ-opioid receptor (μOR), drawing upon the principles of biased agonism and publicly available information on its close structural and functional analog, oliceridine (TRV130). The experimental protocols and quantitative data presented herein are based on established methodologies for studying μOR biased agonists and data from oliceridine studies, and should be considered illustrative for this compound.

Introduction to G-Protein Biased Agonism

G-protein coupled receptors (GPCRs), such as the μ-opioid receptor, are the largest family of cell surface receptors and are major drug targets. Traditionally, GPCR ligands were classified as agonists or antagonists. However, the concept of "biased agonism" or "functional selectivity" has emerged, revealing that ligands can preferentially activate one downstream signaling pathway over another.[1]

Upon activation by an agonist, the μ-opioid receptor can signal through two primary pathways:

  • G-Protein Signaling: This pathway, primarily mediated by the Gαi/o family of G-proteins, is associated with the desired analgesic effects of opioids.

  • β-Arrestin Recruitment: This pathway is implicated in mediating many of the adverse effects of traditional opioids, including respiratory depression, constipation, and the development of tolerance.

A G-protein biased agonist is a ligand that preferentially activates the G-protein signaling cascade while minimizing the recruitment of β-arrestin. The therapeutic goal of developing such compounds, like this compound, is to provide potent analgesia with an improved safety and tolerability profile compared to conventional opioids like morphine.

This compound: A Novel G-Protein Biased Agonist

This compound is a novel, potent, and selective G-protein biased agonist of the μ-opioid receptor. It is a structural analog of oliceridine (TRV130), the first FDA-approved G-protein biased μ-opioid agonist. The molecular design of these compounds aims to stabilize a conformation of the μOR that favors coupling to G-proteins over the recruitment of β-arrestin.

Signaling Pathway of a G-Protein Biased Agonist

The following diagram illustrates the differential signaling pathways activated by a traditional opioid agonist versus a G-protein biased agonist like this compound.

cluster_0 Traditional Opioid (e.g., Morphine) cluster_1 G-Protein Biased Agonist (e.g., this compound) Morphine Morphine uOR_M μ-Opioid Receptor Morphine->uOR_M G_Protein_M G-Protein Activation (Analgesia) uOR_M->G_Protein_M Beta_Arrestin_M β-Arrestin Recruitment (Side Effects) uOR_M->Beta_Arrestin_M TRV7019 TRV7019 uOR_T μ-Opioid Receptor TRV7019->uOR_T G_Protein_T G-Protein Activation (Analgesia) uOR_T->G_Protein_T Beta_Arrestin_T β-Arrestin Recruitment (Reduced Side Effects) uOR_T->Beta_Arrestin_T

Figure 1: Signaling pathways of traditional vs. biased μ-opioid agonists.

Quantitative Pharmacology (Based on Oliceridine Data)

The following tables summarize the in vitro pharmacological profile of a G-protein biased agonist, using oliceridine as a proxy for this compound, in comparison to morphine.

Receptor Binding Affinity
CompoundReceptorKi (nM)
Oliceridineμ-Opioid~10-20
Morphineμ-Opioid~1-5

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

G-Protein Activation ([35S]GTPγS Binding Assay)
CompoundPotency (EC50, nM)Efficacy (Emax, % of DAMGO)
Oliceridine~50-100~90-100%
Morphine~30-60~60-80%

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug. DAMGO is a potent, synthetic opioid peptide used as a reference full agonist.

β-Arrestin 2 Recruitment Assay
CompoundPotency (EC50, nM)Efficacy (Emax, % of DAMGO)
Oliceridine>10,000<10%
Morphine~200-500~40-60%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of G-protein biased agonism. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the μ-opioid receptor.

Start Start Prepare_Membranes Prepare cell membranes expressing μ-opioid receptors Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]DAMGO) and varying concentrations of the test compound (this compound) Prepare_Membranes->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine the IC50 and calculate the Ki value Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the μ-opioid receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [3H]DAMGO) and a range of concentrations of the unlabeled test compound.

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins by an agonist.

Start Start Prepare_Membranes Prepare cell membranes expressing μ-opioid receptors and G-proteins Start->Prepare_Membranes Incubate Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound (this compound) Prepare_Membranes->Incubate Separate Separate bound from free [35S]GTPγS via rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound [35S]GTPγS using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine EC50 and Emax for G-protein activation Quantify->Analyze End End Analyze->End

Figure 3: Workflow for a [35S]GTPγS binding assay.

Detailed Steps:

  • Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells co-expressing the μ-opioid receptor and the relevant G-proteins.

  • Incubation: Incubate the membranes with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of GDP and varying concentrations of the test agonist. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation and Quantification: Use rapid filtration to separate the membrane-bound [35S]GTPγS and quantify the radioactivity.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor.

Start Start Cell_Culture Use engineered cells co-expressing the μ-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment Start->Cell_Culture Stimulate Treat cells with varying concentrations of the test compound (this compound) Cell_Culture->Stimulate Incubate Incubate to allow for receptor activation and β-arrestin recruitment Stimulate->Incubate Add_Substrate Add a chemiluminescent substrate for β-galactosidase Incubate->Add_Substrate Measure Measure the luminescent signal, which is proportional to β-arrestin recruitment Add_Substrate->Measure Analyze Analyze data to determine EC50 and Emax for β-arrestin recruitment Measure->Analyze End End Analyze->End

Figure 4: Workflow for a β-arrestin recruitment assay.

Detailed Steps:

  • Cell Line: Utilize a commercially available cell line (e.g., PathHunter®) that stably co-expresses the μ-opioid receptor fused to an enzyme fragment (ProLink™) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment of β-galactosidase.

  • Cell Plating and Stimulation: Plate the cells in a multi-well plate and treat them with a range of concentrations of the test compound.

  • Recruitment and Signal Generation: Agonist-induced β-arrestin recruitment brings the two enzyme fragments together, forming an active β-galactosidase enzyme.

  • Detection: Add a substrate that produces a luminescent signal when cleaved by the active enzyme.

  • Data Analysis: Measure the luminescence and plot it against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Assessment

The therapeutic potential of a G-protein biased agonist is ultimately determined by its in vivo effects. Key preclinical assessments include:

  • Analgesia Models:

    • Hot Plate Test: Measures the latency of a pain response (e.g., licking a paw) when the animal is placed on a heated surface.

    • Tail-Flick Test: Measures the time it takes for an animal to move its tail away from a radiant heat source.

  • Assessment of Side Effects:

    • Respiratory Depression: Measured by whole-body plethysmography to assess changes in breathing rate and tidal volume.

    • Gastrointestinal Transit: Assessed by measuring the transit time of a charcoal meal through the gastrointestinal tract.

Conclusion

This compound represents a promising therapeutic approach based on the principle of G-protein biased agonism at the μ-opioid receptor. By preferentially activating the G-protein signaling pathway associated with analgesia while minimizing the recruitment of β-arrestin linked to adverse effects, this compound and similar compounds have the potential to offer a significant improvement in the treatment of moderate to severe pain. Further publication of specific data for this compound will be critical to fully elucidate its pharmacological profile and clinical potential.

References

An In-depth Technical Guide to the Mu-Opioid Receptor Selectivity and Biased Agonism of Oliceridine (TRV-130)

Author: BenchChem Technical Support Team. Date: December 2025

Initial Topic Clarification: Initial research indicates that the compound TRV-7019 is a radioligand developed for brain imaging by targeting butyrylcholinesterase, not a mu-opioid receptor ligand. Given the context of the user's request for a technical guide on mu-opioid receptor selectivity, this document will focus on Oliceridine (TRV-130) . Oliceridine is a well-characterized, potent, and selective mu-opioid receptor (MOR) agonist with a distinct signaling profile known as G protein bias, developed by Trevena, Inc. This profile is highly relevant to current research in opioid pharmacology.

This guide provides a comprehensive overview of the mu-opioid receptor selectivity of oliceridine, detailing its binding affinity and functional activity at the mu, delta, and kappa opioid receptors. It includes detailed experimental protocols for the key assays used to characterize this compound and visual diagrams to elucidate the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of oliceridine at the human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors.

Table 1: Opioid Receptor Binding Affinity of Oliceridine
LigandReceptorKi (nM)RadioligandCell LineReference
Oliceridine (TRV-130)hMOR3.5 ± 0.7[3H]-DiprenorphineHEK293[1]
hDOR420 ± 60[3H]-DiprenorphineHEK293[1]
hKOR530 ± 80[3H]-DiprenorphineHEK293[1]

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Oliceridine at the Mu-Opioid Receptor
AssayParameterOliceridine (TRV-130)Morphine (Reference)DAMGO (Reference)Cell LineReference
G Protein Signaling
GTPγ[35S] BindingEC50 (nM)15 ± 2.11.2 ± 0.4-HEK293[1]
Emax (%)96 ± 4100 ± 3-HEK293[2]
cAMP InhibitionEC50 (nM)21--HEK293[3]
Emax (%)100100-HEK293[2]
β-Arrestin 2 Recruitment
BRET AssayEC50 (nM)280 ± 30120 ± 20110 ± 10HEK293[1]
Emax (%)32 ± 595 ± 3100 ± 2HEK293[1]

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mu-opioid receptor selectivity and biased agonism of oliceridine.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4]

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Radioligand: [3H]-Diprenorphine or another suitable high-affinity opioid receptor radioligand.

  • Test Compound: Oliceridine (TRV-130).

  • Non-specific Binding Control: Naloxone or another suitable opioid receptor antagonist at a high concentration (e.g., 10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes, radioligand (at a concentration close to its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled naloxone.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of oliceridine.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of oliceridine by subtracting the non-specific binding from the total binding. The IC50 (concentration of oliceridine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Protein Signaling: cAMP Inhibition Assay

This assay measures the ability of an agonist to activate the Gi/o protein coupled to the mu-opioid receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

Materials:

  • Cell Line: HEK293 cells stably expressing the human mu-opioid receptor.

  • cAMP Detection Kit: A commercial kit, for example, one based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based biosensor (e.g., GloSensor).

  • Test Compound: Oliceridine (TRV-130) and a reference agonist (e.g., morphine).

  • Stimulant: Forskolin, to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

  • Cell Culture Medium and assay buffer.

  • Plate Reader capable of detecting the signal from the chosen cAMP kit (e.g., HTRF or luminescence reader).

Procedure:

  • Cell Plating: Seed the cells in a 384-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of oliceridine and the reference agonist. Add the compounds to the respective wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate using the appropriate plate reader.

  • Data Analysis: The signal is typically inversely proportional to the amount of cAMP produced. Plot the signal against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin 2 Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin 2 to the activated mu-opioid receptor, a key step in receptor desensitization and G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.[1][7]

Materials:

  • Cell Line: HEK293 cells co-expressing the human mu-opioid receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Test Compound: Oliceridine (TRV-130) and a reference agonist (e.g., DAMGO).

  • Substrate: Coelenterazine h or another suitable luciferase substrate.

  • Assay Buffer and cell culture medium.

  • Plate Reader capable of simultaneously measuring the light emission at two different wavelengths (for the BRET donor and acceptor).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition: Add serial dilutions of oliceridine and the reference agonist to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 5-15 minutes) at 37°C.

  • Substrate Addition: Add the luciferase substrate to each well.

  • Data Acquisition: Immediately read the luminescence at the two wavelengths using the BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the emission intensity of the acceptor by the emission intensity of the donor. Plot the BRET ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G_Protein_Signaling_Pathway Oliceridine Oliceridine (Biased Agonist) MOR Mu-Opioid Receptor (MOR) Oliceridine->MOR Binds to G_Protein Gαi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to (Downstream Effects)

Caption: G Protein Signaling Pathway of Oliceridine at the MOR.

Beta_Arrestin_Recruitment_Pathway Ligand Unbiased Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds to GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin 2 P_MOR->Beta_Arrestin Recruits Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Leads to Oliceridine Oliceridine (Weak Recruitment) Oliceridine->MOR

Caption: β-Arrestin Recruitment Pathway and the Biased Agonism of Oliceridine.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (with MOR) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for the Radioligand Binding Assay.

Functional_Assay_Comparison Oliceridine Oliceridine MOR Binds to Mu-Opioid Receptor Oliceridine->MOR G_Protein_Activation G Protein Activation MOR->G_Protein_Activation Beta_Arrestin_Recruitment β-Arrestin Recruitment MOR->Beta_Arrestin_Recruitment Weakly cAMP_Assay cAMP Inhibition Assay (Measure G Protein Signaling) G_Protein_Activation->cAMP_Assay BRET_Assay BRET Assay (Measure β-Arrestin Recruitment) Beta_Arrestin_Recruitment->BRET_Assay High_Potency High Potency (Low EC50) High Efficacy (High Emax) cAMP_Assay->High_Potency Low_Potency Low Potency (High EC50) Low Efficacy (Low Emax) BRET_Assay->Low_Potency

Caption: Logical Relationship of Oliceridine's Functional Selectivity.

References

An In-depth Technical Guide to TRV250: A Biased Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "TRV-7019" as a delta-opioid receptor (DOR) agonist did not yield conclusive results. Publicly available information and chemical supplier databases indicate that this compound is a radioligand targeting butyrylcholinesterase. It is highly probable that the compound of interest for the specified topic is TRV250 , a delta-opioid receptor agonist developed by Trevena, Inc. This guide will focus on TRV250.

Introduction

TRV250 is a novel, small molecule, G protein-biased agonist of the delta-opioid receptor (DOR) that was under development by Trevena for the acute treatment of migraine.[1] Unlike traditional opioid agonists that activate both G protein-mediated signaling (associated with therapeutic effects) and β-arrestin signaling (linked to adverse effects), TRV250 is designed to preferentially activate the G protein pathway.[2] This biased agonism is hypothesized to retain the analgesic properties of DOR activation while reducing the risk of adverse effects, such as seizures, that have hindered the clinical development of previous DOR agonists.[2][3]

Chemical Structure and Properties

Pharmacological Profile

TRV250 is characterized by its selective agonism at the delta-opioid receptor with a distinct signaling bias.

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters for TRV250 based on preclinical and clinical data.

ParameterValueSpecies/SystemNotes
Receptor Target Delta-Opioid Receptor (DOR)Human
Mechanism of Action G protein-biased agonistPreferential activation of G protein signaling over β-arrestin recruitment.
Therapeutic Indication Acute MigraineInvestigational
Clinical Phase Phase 1 CompletedHuman[4]
Pharmacokinetics (Human)
Mean Half-life (subcutaneous)2.39 to 3.76 hoursHuman[5]
Oral Bioavailability14% (fasting) to 19% (fed)Human[5]

Signaling Pathways

TRV250's mechanism of action is centered on its biased signaling at the delta-opioid receptor, a G protein-coupled receptor (GPCR).

G Protein-Biased Agonism

Upon binding to the delta-opioid receptor, TRV250 induces a conformational change that favors the coupling and activation of inhibitory G proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, initiating downstream signaling cascades that are believed to contribute to analgesia. In contrast, TRV250 has a significantly lower potency for recruiting β-arrestin 2 to the receptor. This bias is thought to mitigate the adverse effects associated with β-arrestin signaling, such as receptor desensitization and internalization, and potentially proconvulsant effects.[3]

G_Protein_Biased_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TRV250 TRV250 DOR Delta-Opioid Receptor (DOR) TRV250->DOR Binding G_protein Gαβγ (inactive) DOR->G_protein Preferential Activation beta_arrestin β-arrestin DOR->beta_arrestin Weak Recruitment G_alpha_active Gα-GTP (active) G_protein->G_alpha_active G_beta_gamma Gβγ G_protein->G_beta_gamma Therapeutic_Effects Analgesia G_alpha_active->Therapeutic_Effects Downstream Signaling Adverse_Effects Potential Adverse Effects (e.g., seizures) beta_arrestin->Adverse_Effects

TRV250's biased signaling at the delta-opioid receptor.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize biased opioid agonists like TRV250.

Radioligand Binding Assay

This assay is used to determine the binding affinity of TRV250 for the delta-opioid receptor.

Objective: To determine the inhibition constant (Ki) of TRV250 at the delta-opioid receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]DPDPE (a selective delta-opioid peptide agonist) or [³H]naltrindole (a selective delta-opioid antagonist).

  • Unlabeled TRV250.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled TRV250 in assay buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add the different concentrations of TRV250 to the wells. For total binding, add assay buffer instead of TRV250. For non-specific binding, add a high concentration of a non-radiolabeled delta-opioid ligand (e.g., naltrindole).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the TRV250 concentration. Calculate the IC50 (the concentration of TRV250 that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G Protein Activation Assay ([³⁵S]GTPγS Binding Assay)

This functional assay measures the ability of TRV250 to activate G proteins coupled to the delta-opioid receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of TRV250 for G protein activation.

Materials:

  • Cell membranes expressing the delta-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • TRV250.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Pre-incubate cell membranes with GDP to ensure G proteins are in an inactive state.

  • In a 96-well plate, add increasing concentrations of TRV250.

  • Add [³⁵S]GTPγS to all wells.

  • Add the pre-incubated cell membranes to initiate the reaction.

  • Incubate for a defined period at 30°C.

  • Terminate the reaction by filtration and wash with cold buffer.

  • Measure the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the TRV250 concentration to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the delta-opioid receptor upon agonist stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of TRV250 for β-arrestin recruitment.

Methodology: A common method is a bioluminescence resonance energy transfer (BRET) or an enzyme complementation assay (e.g., PathHunter® assay).

General Principle (BRET):

  • Cells are co-transfected with constructs for the delta-opioid receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP).

  • Upon addition of a cell-permeable Rluc substrate (e.g., coelenterazine h), Rluc emits light.

  • If TRV250 induces the recruitment of β-arrestin-YFP to the DOR-Rluc, the two proteins come into close proximity, allowing for energy transfer from Rluc to YFP.

  • YFP then emits light at a different wavelength.

  • The BRET ratio (YFP emission / Rluc emission) is measured. An increase in the BRET ratio indicates β-arrestin recruitment.

Procedure:

  • Plate the engineered cells in a 96-well plate.

  • Add increasing concentrations of TRV250.

  • Add the Rluc substrate.

  • Measure the light emission at the respective wavelengths for Rluc and YFP using a plate reader.

  • Data Analysis: Plot the BRET ratio against the logarithm of the TRV250 concentration to determine EC50 and Emax for β-arrestin recruitment.

Experimental_Workflow cluster_assays In Vitro Characterization cluster_data Data Output Binding Radioligand Binding Assay Ki Binding Affinity (Ki) Binding->Ki G_Protein G Protein Activation Assay ([³⁵S]GTPγS) EC50_G Potency (EC50) for G Protein Activation G_Protein->EC50_G Emax_G Efficacy (Emax) for G Protein Activation G_Protein->Emax_G Arrestin β-Arrestin Recruitment Assay (BRET/PathHunter®) EC50_A Potency (EC50) for β-Arrestin Recruitment Arrestin->EC50_A Emax_A Efficacy (Emax) for β-Arrestin Recruitment Arrestin->Emax_A Bias_Analysis Bias Calculation and Pharmacological Profile EC50_G->Bias_Analysis Emax_G->Bias_Analysis EC50_A->Bias_Analysis Emax_A->Bias_Analysis

Workflow for the in vitro characterization of TRV250.

Summary and Future Directions

TRV250 represents a promising approach to the treatment of acute migraine by selectively targeting the therapeutic signaling pathway of the delta-opioid receptor. Its G protein bias offers the potential for effective pain relief with a more favorable safety profile compared to non-biased DOR agonists. The completion of Phase 1 studies has provided valuable data on its safety, tolerability, and pharmacokinetics in humans.[4] Further clinical development will be necessary to establish its efficacy in migraine patients and to fully realize the therapeutic potential of biased agonism at the delta-opioid receptor.

References

An In-depth Technical Guide to the Synthesis Pathway and Impurities of TRV-7019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV-7019 is a promising radioligand designed for in vivo imaging of butyrylcholinesterase (BChE) activity using Positron Emission Tomography (PET). Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying neurodegenerative diseases like Alzheimer's, where BChE levels are known to be altered. This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, potential impurities that may arise during its production, and the relevant signaling pathways associated with its target enzyme, butyrylcholinesterase. All quantitative data is summarized in tables, and key experimental protocols are detailed. Diagrams illustrating the synthesis and signaling pathways are provided in DOT language for visualization.

Introduction

This compound, with the chemical name N-(3-fluoropropyl)-N-(3-(1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)phenyl)carbamate, is a selective radiotracer for butyrylcholinesterase. The presence of a fluorine-18 ([¹⁸F]) atom allows for its detection in PET scans, providing a non-invasive method to quantify BChE expression and activity in the brain. Understanding the synthesis of this complex molecule is crucial for its production, quality control, and the interpretation of imaging data. This guide outlines a potential synthetic route, based on established chemical principles for the synthesis of similar carbamate-based PET tracers.

Proposed Synthesis Pathway of this compound

While the specific, proprietary synthesis of this compound is not publicly available, a logical and efficient pathway can be proposed based on the synthesis of analogous radiolabeled carbamates. The proposed synthesis involves a multi-step process culminating in the radiolabeling step.

The key steps in the proposed synthesis are:

  • Synthesis of the core amine precursor: This involves the coupling of 3-bromoaniline with 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-one followed by reduction.

  • Introduction of the carbamate moiety: Reaction of the core amine with a suitable carbonylating agent.

  • Radiolabeling: Introduction of the [¹⁸F]fluoropropyl group to the carbamate nitrogen.

A detailed workflow for the synthesis is presented below.

TRV_7019_Synthesis SM1 3-Bromoaniline Int1 Intermediate 1 (Imine adduct) SM1->Int1 Buchwald-Hartwig Coupling SM2 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-one SM2->Int1 SM3 [¹⁸F]Fluoropropyl tosylate FP This compound SM3->FP Int2 Intermediate 2 (Core Amine Precursor) Int1->Int2 Reduction (e.g., NaBH₄) Int3 Intermediate 3 (Carbamate Precursor) Int2->Int3 Carbamoylation (e.g., Phosgene equivalent) Int3->FP Radiolabeling (Nucleophilic Substitution)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 2.1.1: Synthesis of the Core Amine Precursor (Intermediate 2)

  • Reaction Setup: To a solution of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-one (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene), add 3-bromoaniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.03 eq), and a base (e.g., NaOtBu, 1.4 eq).

  • Reaction Condition: Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reduction: Dissolve the crude imine adduct (Intermediate 1) in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir the reaction at room temperature for 2-4 hours.

  • Final Purification: Quench the reaction with water and extract the product. Purify the crude product by column chromatography on silica gel to yield the core amine precursor (Intermediate 2).

Protocol 2.1.2: Synthesis of the Carbamate Precursor (Intermediate 3)

  • Reaction Setup: Dissolve the core amine precursor (Intermediate 2, 1.0 eq) in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.

  • Carbamoylation: Add a phosgene equivalent, such as triphosgene (0.4 eq), and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) dropwise.

  • Reaction Condition: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to obtain the carbamate precursor.

Protocol 2.1.3: Radiolabeling to Yield this compound

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is typically produced in a cyclotron by proton bombardment of [¹⁸O]water.

  • Azeotropic Drying: The aqueous [¹⁸F]fluoride is treated with a solution of potassium carbonate and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile, and the water is removed by azeotropic distillation.

  • Radiolabeling Reaction: To the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex, add a solution of the tosylate precursor, N-(3-tosyloxypropyl)-N-(3-(1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)phenyl)carbamate, in an anhydrous polar aprotic solvent (e.g., DMSO).

  • Reaction Condition: Heat the reaction mixture at 100-120 °C for 10-15 minutes in a sealed vessel.

  • Purification: After cooling, the reaction mixture is diluted with water and the product is purified by semi-preparative HPLC to yield [¹⁸F]this compound.

Potential Impurities in this compound Synthesis

Several impurities can potentially form during the synthesis of this compound. These can be broadly categorized as process-related impurities (from starting materials and intermediates) and degradation products.

Impurity ID Impurity Name Source Potential Impact
IMP-01Unreacted 3-BromoanilineStarting material from Step 1May interfere with subsequent reactions; potential toxicity
IMP-02Unreacted Core Amine PrecursorIncomplete carbamoylation in Step 2May compete in the radiolabeling step
IMP-03Di-substituted AnilineSide reaction during Buchwald-Hartwig couplingCan lead to impurities that are difficult to separate
IMP-04Hydrolyzed Carbamate PrecursorDegradation of the carbamoyl chloride intermediateNon-reactive towards radiolabeling
IMP-05Unreacted [¹⁸F]FluorideIncomplete radiolabeling reactionAffects radiochemical purity and imaging quality
IMP-06[¹⁸F]Fluoropropyl alcoholHydrolysis of the [¹⁸F]fluoropropyl tosylateRadiochemical impurity

Table 1: Summary of Potential Impurities in this compound Synthesis.

Signaling Pathway of Butyrylcholinesterase

This compound is designed to bind to butyrylcholinesterase. BChE is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (ACh). While acetylcholinesterase (AChE) is the primary enzyme for ACh hydrolysis in the synaptic cleft, BChE is found in plasma, liver, and glial cells in the brain and is thought to play a compensatory role, especially under conditions where AChE activity is compromised.

The primary signaling pathway influenced by BChE is the cholinergic pathway. By hydrolyzing ACh, BChE terminates the signal at cholinergic synapses.

BuChE_Signaling ACh Acetylcholine (ACh) BuChE Butyrylcholinesterase (BChE) ACh->BuChE Hydrolyzed by CholinergicReceptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh->CholinergicReceptor Binds to Choline Choline BuChE->Choline Produces Acetate Acetate BuChE->Acetate Produces Downstream Downstream Signaling (e.g., Neuronal excitability, Cognitive function) CholinergicReceptor->Downstream Activates TRV_7019 This compound TRV_7019->BuChE Inhibits

Caption: Role of Butyrylcholinesterase in Cholinergic Signaling.

In the context of neurodegenerative diseases like Alzheimer's, BChE activity is often elevated in and around amyloid plaques. By imaging BChE with this compound, researchers can gain insights into the progression of these diseases and the effectiveness of therapies targeting the cholinergic system.

Conclusion

This technical guide provides a foundational understanding of the synthesis of the PET radioligand this compound. While the exact industrial synthesis may vary, the proposed pathway offers a chemically sound approach for its laboratory-scale preparation. The identification of potential impurities is critical for ensuring the quality and safety of the radiotracer for clinical and research applications. Furthermore, understanding the role of its target, butyrylcholinesterase, in signaling pathways is essential for interpreting the data obtained from this compound PET imaging studies. This guide serves as a valuable resource for professionals in the field of drug development and neuroscience research.

In Vitro Characterization of TRV-7019: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-7019 is identified as a radioligand capable of penetrating the blood-brain barrier and targeting butyrylcholinesterase (BChE).[1][2][3] This characteristic positions this compound as a potential tool for brain imaging, particularly in the diagnosis of conditions such as amyloid diseases, multiple sclerosis, and brain tumors, as well as for monitoring butyrylcholinesterase activity.[1] Despite its potential utility in neuroscience research and diagnostics, a comprehensive review of publicly available scientific literature reveals a significant lack of specific in vitro characterization data for this compound.

This guide addresses the currently available information on this compound and outlines the general methodologies and conceptual frameworks relevant to the in vitro characterization of a butyrylcholinesterase-targeting agent. Due to the absence of specific experimental data for this compound, this document will focus on the established importance of BChE as a therapeutic and diagnostic target and the standard experimental protocols used to characterize molecules that interact with it.

The Role of Butyrylcholinesterase in Neurodegenerative Disease

Butyrylcholinesterase (BChE) has emerged as a significant target in the study and potential treatment of neurodegenerative disorders, most notably Alzheimer's disease. While acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the healthy brain, the role of BChE becomes more prominent in the Alzheimer's brain. BChE is associated with amyloid plaques and neurofibrillary tangles, the pathological hallmarks of Alzheimer's disease.[4] This has led to the development of BChE inhibitors and radioligands to both modulate disease progression and enable early diagnosis.[4] The development of radioligands targeting BChE, such as this compound, is driven by the need for effective tools to visualize and quantify BChE activity in the living brain, which could serve as a biomarker for disease progression and a means to assess the efficacy of therapeutic interventions.[4]

Data Presentation: Characterization of Butyrylcholinesterase Ligands

While specific quantitative data for this compound is not publicly available, the following tables illustrate the typical data structure used to present the in vitro characterization of a BChE ligand. These tables are populated with hypothetical data for illustrative purposes.

Table 1: Binding Affinity of a Hypothetical BChE Ligand

Assay TypeRadioligandTissue/Cell LineKi (nM)
Radioligand Binding[³H]-Ligand XHuman Brain Cortex5.2 ± 0.7
Radioligand Binding[³H]-Ligand XRecombinant Human BChE4.8 ± 0.5

Table 2: Functional Potency and Efficacy of a Hypothetical BChE Inhibitor

Functional AssayParameterCell LineEC50 (nM)Emax (%)
Enzyme InhibitionBChE InhibitionHuman Plasma12.5 ± 1.898 ± 2
Acetylcholine HydrolysisInhibitionSH-SY5Y Neuroblastoma25.1 ± 3.295 ± 4

Experimental Protocols for BChE Ligand Characterization

The in vitro characterization of a BChE ligand like this compound would typically involve a series of assays to determine its binding affinity, selectivity, and functional activity. The following are detailed methodologies for key experiments that would be cited in a comprehensive technical guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for BChE.

Methodology:

  • Preparation of BChE Source: Homogenates are prepared from tissues known to express BChE (e.g., human brain tissue, plasma) or from cells recombinantly expressing human BChE.

  • Incubation: The tissue homogenate or cell preparation is incubated with a known concentration of a radiolabeled ligand that binds to BChE and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Objective: To determine the potency (IC50) of the test compound to inhibit the enzymatic activity of BChE.

Methodology:

  • Enzyme and Substrate Preparation: Purified BChE from human plasma or a recombinant source is used. A suitable substrate, such as butyrylthiocholine, is prepared in a buffer solution.

  • Reaction Initiation: The enzyme is pre-incubated with varying concentrations of the test compound. The enzymatic reaction is initiated by the addition of the substrate.

  • Detection of Product Formation: The rate of the enzymatic reaction is measured by detecting the formation of the product. In the case of butyrylthiocholine, the product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of reaction at each concentration of the test compound is determined. The data are then plotted to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a simplified experimental workflow and a conceptual signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis BChE_Source BChE Source (Tissue/Recombinant) Incubation Incubation BChE_Source->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Radioligand Radioligand Radioligand->Incubation Separation Separation (Filtration) Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc Ki_Conversion Ki Conversion (Cheng-Prusoff) IC50_Calc->Ki_Conversion

Caption: Workflow for a radioligand binding assay to determine binding affinity.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh ACh ACh_release->ACh BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis AChR Acetylcholine Receptors ACh->AChR Inhibitor BChE Inhibitor (e.g., this compound) Inhibitor->BChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Simplified cholinergic signaling pathway with BChE inhibition.

Conclusion

This compound is a promising radioligand for the in vivo imaging of butyrylcholinesterase. However, a detailed in vitro characterization, which is fundamental for a comprehensive understanding of its pharmacological profile, is not currently available in the public domain. The experimental protocols and conceptual frameworks presented here provide a guide for the types of studies that are necessary to fully characterize novel BChE ligands. Further research is required to elucidate the specific binding kinetics, potency, and selectivity of this compound to support its development and application in both research and clinical settings.

References

In-depth Technical Guide: Pharmacokinetic Profile of TRV-7019 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available literature and preclinical data sources do not contain specific pharmacokinetic data for a compound designated TRV-7019. This document will, therefore, outline the typical methodologies and data presentation for the pharmacokinetic profiling of a comparable class of molecules—butyrylcholinesterase (BuChE)-targeting radioligands for brain imaging—in rodent models. The quantitative data presented herein is representative of a hypothetical BuChE-targeting radioligand and serves as an illustrative example.

Introduction

This compound has been identified as a blood-brain barrier (BBB) penetrable radioligand developed for in vivo brain imaging of butyrylcholinesterase (BuChE). The development and characterization of such central nervous system (CNS) imaging agents heavily rely on a thorough understanding of their pharmacokinetic (PK) profile. Preclinical studies in rodent models, such as rats and mice, are fundamental to determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These parameters are critical for assessing its suitability for imaging applications, including its ability to reach the target (the brain), its clearance rate, and its potential for off-target accumulation.

This guide details the standard experimental protocols used to evaluate the pharmacokinetic profile of BuChE-targeting radioligands in rodents, presents illustrative data in a structured format, and provides diagrams of the experimental workflow and the relevant biological pathway.

Representative Pharmacokinetic Data in Rodents

The following tables summarize hypothetical, yet representative, single-dose pharmacokinetic parameters for a BuChE-targeting radioligand in rats and mice following intravenous administration.

Table 1: Plasma Pharmacokinetic Parameters in Rats
ParameterUnitValue (Mean ± SD)
Cmaxng/mL850 ± 150
Tmaxh0.08 (first sampling point)
AUC(0-t)ng·h/mL1200 ± 250
AUC(0-inf)ng·h/mL1250 ± 260
t1/2h2.5 ± 0.5
CLmL/h/kg80 ± 15
VdL/kg0.3 ± 0.05

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Brain Tissue Pharmacokinetic Parameters in Rats
ParameterUnitValue (Mean ± SD)
Brain Cmaxng/g65 ± 12
Brain Tmaxh0.5
Brain AUC(0-t)ng·h/g150 ± 30
Brain-to-Plasma Ratio-0.12 (at Tmax)

Experimental Protocols

Animal Models
  • Species: Male Sprague-Dawley rats (250-300 g) and male C57BL/6 mice (20-25 g).

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: A minimum of a 7-day acclimation period is required before the study begins.

Drug Formulation and Administration
  • Formulation: The radioligand is formulated in a vehicle suitable for intravenous injection, typically a mixture of saline, ethanol, and a solubilizing agent such as Kolliphor® EL.

  • Dose: A single dose (e.g., 1 mg/kg) is administered via the tail vein.

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain Tissue Collection: At the end of the blood sampling period, or in a separate cohort of animals, rodents are euthanized, and brains are rapidly excised, rinsed with cold saline, blotted dry, weighed, and stored at -80°C.

Bioanalytical Method
  • Sample Preparation: Plasma and brain homogenate samples undergo protein precipitation or liquid-liquid extraction to isolate the analyte.

  • Quantification: The concentration of the radioligand in the samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters are calculated from the plasma and brain concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation (7 days) dosing IV Dosing (1 mg/kg) acclimation->dosing formulation Drug Formulation formulation->dosing blood_sampling Serial Blood Sampling (0-24h) dosing->blood_sampling euthanasia Euthanasia & Brain Collection blood_sampling->euthanasia sample_prep Sample Preparation (Plasma & Brain) euthanasia->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis report Data Reporting pk_analysis->report G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine (ACh) ACh_release ACh Release ACh_synthesis->ACh_release BuChE Butyrylcholinesterase (BuChE) ACh_release->BuChE AChE Acetylcholinesterase (AChE) ACh_release->AChE Receptor Cholinergic Receptors ACh_release->Receptor Hydrolysis Hydrolysis BuChE->Hydrolysis Secondary AChE->Hydrolysis Primary Signal Signal Transduction Receptor->Signal TRV7019 This compound (Radioligand) TRV7019->BuChE Binds to

Early Preclinical Data on TRV-7019: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a lack of publicly available, in-depth preclinical data, specific experimental protocols, and detailed signaling pathway information for a compound designated as TRV-7019.

While a patent application (WO2021237119A1) mentions a "this compound" in the context of novel bi-functional ligands targeting G-protein coupled receptors (GPCRs), it does not provide the specific quantitative data, detailed experimental methodologies, or elucidated signaling pathways required to construct a comprehensive technical guide as requested.

Further searches for primary research articles, conference presentations, or corporate disclosures that would typically contain such detailed preclinical information have not yielded specific results for a compound with this identifier.

Therefore, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and Graphviz diagrams for signaling pathways and experimental workflows related to this compound at this time.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific literature and communications from the patent assignees for any future disclosures of preclinical data.

TRV-7019 (TRV734): A Technical Guide to its Core Pharmacology for Opioid Use Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-7019, more commonly known as TRV734, is an orally bioavailable small molecule that acts as a G-protein biased agonist at the mu-opioid receptor (μOR).[1][2] Developed by Trevena, Inc., TRV734 is under investigation as a potential maintenance therapy for Opioid Use Disorder (OUD).[3][4] The rationale for its development stems from the hypothesis that separating the therapeutic, G-protein mediated signaling of opioids from the β-arrestin pathway could lead to a safer and better-tolerated treatment for OUD.[5][6] This technical guide provides an in-depth overview of the core pharmacology of TRV734, including its mechanism of action, quantitative in vitro data, and representative experimental protocols.

Mechanism of Action: Biased Agonism at the Mu-Opioid Receptor

TRV734 is designed to selectively activate the G-protein signaling cascade downstream of the μOR, while having a significantly lower impact on the recruitment of β-arrestin.[2][4] In the context of opioid pharmacology, the G-protein pathway is primarily associated with the desired analgesic and therapeutic effects, such as the alleviation of withdrawal symptoms and cravings in individuals with OUD.[3] Conversely, the β-arrestin pathway is implicated in many of the adverse effects of traditional opioids, including respiratory depression and constipation.[5]

By preferentially engaging the G-protein pathway, TRV734 aims to provide the therapeutic benefits of μOR activation with a reduced side-effect profile compared to conventional opioids like morphine and methadone.[3][7] Preclinical studies have suggested that this biased mechanism of action may translate to an improved safety and tolerability profile.[4]

TRV734_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRV734 TRV734 muOR Mu-Opioid Receptor (μOR) TRV734->muOR Binds to G_protein G-protein Activation muOR->G_protein Strongly Activates beta_arrestin β-arrestin Recruitment muOR->beta_arrestin Weakly Recruits Therapeutic_Effects Therapeutic Effects (e.g., Reduced Craving) G_protein->Therapeutic_Effects Leads to Adverse_Effects Adverse Effects (e.g., Constipation) beta_arrestin->Adverse_Effects Contributes to

Figure 1: TRV734's biased agonism at the μ-opioid receptor.

Quantitative In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological data for TRV734 in comparison to the conventional opioid, morphine. These studies were conducted in human embryonic kidney (HEK) cells expressing the recombinant human μ-opioid receptor.[8]

Table 1: G-Protein Activation

CompoundAssayPotency (EC50)
TRV734cAMP Accumulation Inhibition65 nM
MorphinecAMP Accumulation Inhibition37 nM

Table 2: β-Arrestin Recruitment

CompoundEfficacy (Relative to Morphine)
TRV73427%
Morphine100%

Experimental Protocols

The following are representative, detailed methodologies for the key in vitro experiments used to characterize the pharmacology of TRV734.

Radioligand Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity (Ki) of a test compound like TRV734 for the μ-opioid receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of TRV734 for the human μ-opioid receptor.

Materials:

  • HEK cells stably expressing the human μ-opioid receptor.

  • Cell membrane preparation from these cells.

  • Radioligand: [³H]-DAMGO (a high-affinity μ-opioid receptor agonist).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-μOR cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and re-centrifuge.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of [³H]-DAMGO.

    • Add increasing concentrations of the unlabeled test compound (TRV734).

    • For non-specific binding, add a high concentration of naloxone.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G-Protein Activation (cAMP Inhibition) Assay (Representative Protocol)

This protocol describes a common method to measure the activation of the Gi-coupled μ-opioid receptor by assessing the inhibition of cyclic AMP (cAMP) production.

Objective: To determine the potency (EC50) of TRV734 in activating G-protein signaling at the human μ-opioid receptor.

Materials:

  • HEK cells stably expressing the human μ-opioid receptor.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

  • Lysis buffer.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK-μOR cells in appropriate medium.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay:

    • Wash the cells with serum-free medium.

    • Add increasing concentrations of the test compound (TRV734) or a reference agonist (morphine).

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate the plate at 37°C for a specified time.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the inhibition of forskolin-stimulated cAMP production as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G_Protein_Activation_Workflow cluster_workflow G-Protein Activation (cAMP Inhibition) Assay Workflow start Start: Plate HEK-μOR cells add_compounds Add TRV734/Morphine + Forskolin start->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse Lyse Cells incubate->lyse measure_cAMP Measure cAMP Levels lyse->measure_cAMP analyze Data Analysis (EC50) measure_cAMP->analyze end End analyze->end

Figure 2: Workflow for the G-protein activation (cAMP inhibition) assay.
β-Arrestin Recruitment Assay (Representative Protocol)

This protocol outlines a typical enzyme fragment complementation (EFC) assay, such as the PathHunter® assay, to measure the recruitment of β-arrestin to the μ-opioid receptor.

Objective: To determine the efficacy of TRV734 in recruiting β-arrestin to the human μ-opioid receptor relative to a reference agonist.

Materials:

  • HEK cells engineered to co-express the μ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Assay buffer.

  • Substrate for the complemented enzyme.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Plate the engineered HEK cells in a 96-well plate and allow them to adhere.

  • Assay:

    • Add increasing concentrations of the test compound (TRV734) or a reference agonist (morphine).

    • Incubate the plate at 37°C for a specified time to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the enzyme substrate according to the manufacturer's instructions.

    • Incubate at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal as a function of the log concentration of the test compound.

    • Determine the maximum response (Emax) for each compound.

    • Calculate the relative efficacy of TRV734 as a percentage of the maximal response induced by the reference agonist (morphine).

Beta_Arrestin_Recruitment_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow start Start: Plate engineered HEK cells add_compounds Add TRV734/Morphine start->add_compounds incubate Incubate at 37°C add_compounds->incubate add_substrate Add Enzyme Substrate incubate->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence analyze Data Analysis (Relative Efficacy) measure_luminescence->analyze end End analyze->end

Figure 3: Workflow for the β-arrestin recruitment assay.

Clinical Development for Opioid Use Disorder

TRV734 is currently being evaluated in a proof-of-concept clinical study as a potential maintenance therapy for OUD.[9] This randomized, double-blind, placebo- and positive-controlled trial is designed to assess the ability of TRV734 to reduce opioid craving and withdrawal symptoms in patients on stable methadone maintenance therapy.[9] The primary outcome measures include the Subjective Opioid Withdrawal Scale and the Clinical Opioid Withdrawal Scale.[9]

Conclusion

TRV734 represents a novel approach to the treatment of Opioid Use Disorder by leveraging the principle of biased agonism. Its selective activation of the G-protein pathway over β-arrestin recruitment at the μ-opioid receptor holds the potential for a medication-assisted therapy with an improved safety and tolerability profile. The in vitro data demonstrate its potency in G-protein activation and significantly reduced β-arrestin recruitment compared to morphine. Further clinical investigation is underway to determine the real-world efficacy and safety of TRV734 in the management of OUD. This technical guide provides a foundational understanding of the core pharmacology of TRV734 for researchers and drug development professionals in the field.

References

Methodological & Application

Application Notes and Protocols for TRV-7019 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-7019 is a blood-brain barrier (BBB) penetrable radioligand designed for in vivo imaging of butyrylcholinesterase (BChE) activity in the brain.[1][2] BChE is an enzyme that co-regulates cholinergic neurotransmission and has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease (AD).[2][3][4] In AD, BChE activity is elevated and associated with amyloid-beta (Aβ) plaques and neurofibrillary tangles.[5][6] This makes BChE a valuable biomarker for disease diagnosis and monitoring. These application notes provide detailed protocols for preclinical in vivo imaging studies using this compound or similar BChE-targeting radioligands.

Data Presentation

Due to the limited public availability of specific quantitative data for this compound, the following tables present representative data from in vivo studies of other BChE-targeting radioligands in relevant animal models. This data is intended to serve as a reference for experimental design and interpretation.

Table 1: Representative Biodistribution of a BChE Radioligand in Mice

OrganPercent Injected Dose per Gram (%ID/g) at 30 min post-injection
Blood1.5 ± 0.3
Heart2.1 ± 0.4
Lungs3.5 ± 0.7
Liver8.2 ± 1.5
Kidneys15.6 ± 2.8
Spleen1.8 ± 0.2
Muscle1.1 ± 0.2
Bone2.5 ± 0.5
Brain0.8 ± 0.1

Data is hypothetical and based on typical radioligand distribution.

Table 2: Representative Brain Uptake of a BChE Radioligand in an Alzheimer's Disease Mouse Model (5XFAD) vs. Wild-Type (WT)

Brain RegionStandardized Uptake Value (SUV) in 5XFAD Mice (8 months old)SUV in Wild-Type Mice (8 months old)
Cerebral Cortex1.25 ± 0.150.85 ± 0.10
Hippocampus1.35 ± 0.200.90 ± 0.12
Striatum1.10 ± 0.120.80 ± 0.09
Thalamus1.15 ± 0.140.82 ± 0.11
Cerebellum0.75 ± 0.080.70 ± 0.07

Data is illustrative and based on findings from longitudinal PET studies of BChE tracers in AD models.[7][8]

Experimental Protocols

Animal Models

For studying the in vivo performance of this compound, transgenic mouse models of Alzheimer's disease, such as the 5XFAD model, are recommended.[7] These models exhibit key pathological features of AD, including amyloid plaque deposition, which is associated with increased BChE activity. Age-matched wild-type littermates should be used as controls. Animal care and experimental procedures should be conducted in accordance with institutional and national guidelines.[9]

Radioligand Preparation and Administration

This compound, as a radioligand, will be labeled with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) for Positron Emission Tomography (PET) imaging, or a gamma-emitting radionuclide (e.g., Iodine-123) for Single Photon Emission Computed Tomography (SPECT) imaging.[9][10]

  • Reconstitution: The radiolabeled this compound should be dissolved in a sterile, pyrogen-free physiological saline solution, suitable for intravenous injection.

  • Administration: The radioligand is typically administered via a tail vein injection to the anesthetized animal. The injected volume and radioactivity dose should be optimized based on the specific activity of the radioligand and the imaging modality used.

In Vivo Imaging Protocol (PET/SPECT)

This protocol outlines a typical dynamic imaging study to assess the brain uptake and kinetics of this compound.

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Monitor vital signs throughout the procedure.

  • Radioligand Injection: Administer the prepared this compound solution as an intravenous bolus.

  • Dynamic Imaging: Start the PET or SPECT scan simultaneously with the injection and acquire data for a duration of 60-90 minutes.[11]

  • Image Reconstruction: Reconstruct the dynamic imaging data into a series of time frames.

  • Data Analysis:

    • Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain areas (e.g., cortex, hippocampus, cerebellum).

    • Generate time-activity curves (TACs) for each ROI, showing the change in radioligand concentration over time.

    • Calculate standardized uptake values (SUVs) to quantify radioligand uptake.

Biodistribution Study Protocol

This protocol is for determining the distribution of this compound in various organs and tissues.

  • Animal Groups: Use multiple groups of animals, with each group corresponding to a specific time point post-injection (e.g., 5, 15, 30, 60, and 120 minutes).

  • Radioligand Administration: Inject this compound intravenously into each animal.

  • Tissue Collection: At the designated time points, euthanize the animals and dissect key organs and tissues (e.g., brain, blood, heart, lungs, liver, kidneys).

  • Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Specificity and Blocking Study Protocol

This study confirms that the radioligand binding in the brain is specific to BChE.

  • Baseline Scan: Perform a dynamic PET/SPECT scan as described in the in vivo imaging protocol.

  • Blocking Agent Administration: At a later time point or in a separate cohort of animals, pre-treat the animals with a non-radioactive BChE inhibitor (a "blocking" agent) before administering the radiolabeled this compound.

  • Second Scan: Perform a second dynamic scan following the administration of the radioligand in the pre-treated animals.

  • Comparison: Compare the brain uptake of this compound in the baseline and blocked conditions. A significant reduction in uptake in the presence of the blocking agent indicates specific binding to BChE.[7]

Mandatory Visualization

G cluster_protocol In Vivo Experimental Workflow for this compound cluster_imaging PET/SPECT Imaging cluster_biodistribution Biodistribution Study cluster_blocking Blocking Study animal_prep Animal Preparation (e.g., 5XFAD Mouse Model) injection Intravenous Injection animal_prep->injection radioligand_prep Radiolabeling & Formulation of this compound radioligand_prep->injection dynamic_scan Dynamic Brain Scan (60-90 min) injection->dynamic_scan euthanasia Euthanasia at Timed Intervals injection->euthanasia blocker_admin Pre-treatment with BChE Inhibitor injection->blocker_admin image_recon Image Reconstruction dynamic_scan->image_recon data_analysis Data Analysis (TACs, SUVs) image_recon->data_analysis dissection Organ & Tissue Dissection euthanasia->dissection gamma_counting Gamma Counting dissection->gamma_counting biodist_analysis Calculation of %ID/g gamma_counting->biodist_analysis blocked_scan Repeat Dynamic Scan blocker_admin->blocked_scan comparison Comparison with Baseline blocked_scan->comparison

Caption: Workflow for in vivo evaluation of this compound.

G cluster_cholinergic Cholinergic Synapse cluster_ad Alzheimer's Disease Pathology ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolyzed by Receptor Cholinergic Receptors ACh->Receptor Binds to Imaging PET/SPECT Imaging BChE->Imaging Signal Neuronal Signaling Receptor->Signal Abeta Amyloid-beta (Aβ) Plaques BChE_AD Increased BChE Activity Abeta->BChE_AD Associated with NFT Neurofibrillary Tangles (NFTs) NFT->BChE_AD Associated with Neurodegeneration Neurodegeneration BChE_AD->Neurodegeneration Contributes to BChE_AD->Imaging TRV7019 This compound (Radioligand) TRV7019->BChE Binds to & enables imaging of TRV7019->BChE_AD Binds to & enables imaging of

Caption: Role of BChE in cholinergic signaling and AD.

References

Application Notes and Protocols for TRV-7019 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-7019 is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in cholinergic neurotransmission and inflammatory processes. By inhibiting BChE, this compound increases the concentration of acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[1][2] This modulation of cholinergic signaling has implications for various cellular functions and is a subject of investigation in neurodegenerative diseases and inflammatory disorders.[2][3] These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments to ensure reliable and reproducible results.

Data Presentation

When working with small molecule inhibitors like this compound, it is crucial to start with a properly prepared stock solution. The solubility of these compounds can vary, but a common and effective solvent for initial dissolution is dimethyl sulfoxide (DMSO).[4][5][6]

Table 1: Solubility and Storage of this compound

ParameterRecommended Solvent & ConcentrationStorage ConditionsKey Considerations
Stock Solution High-purity, anhydrous DMSO at a concentration of 10-50 mM.Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.[4]Ensure the powder is fully dissolved. Gentle warming (up to 37°C) or sonication can aid dissolution if precipitation occurs.[7]
Working Solution Dilute the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration.Prepare fresh for each experiment and use immediately. Do not store aqueous working solutions.[4]The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • (Optional) Sonicator or water bath

Procedure:

  • Calculate the required amount of DMSO: Based on the desired stock solution concentration (e.g., 10 mM), calculate the volume of DMSO needed to dissolve the entire contents of the this compound vial.

  • Dissolve the compound: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Ensure complete dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to aid dissolution.[7] Visually inspect the solution to ensure no particulates are present.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol outlines the dilution of the this compound stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Calculate the dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of stock to 999 µL of medium).

  • Prepare the working solution: In a sterile tube, add the calculated volume of the thawed stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.

  • Treat the cells: Add the freshly prepared working solution to your cell cultures. Remember to include a vehicle control (cells treated with medium containing the same final concentration of DMSO as the this compound treated cells).[5]

Mandatory Visualizations

Signaling Pathway of Butyrylcholinesterase (BChE) Inhibition

BChE_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRV7019 This compound BChE Butyrylcholinesterase (BChE) TRV7019->BChE Inhibits ACh_hydrolysis ACh Hydrolysis BChE->ACh_hydrolysis Catalyzes ACh Acetylcholine (ACh) ACh->ACh_hydrolysis a7nAChR α7 Nicotinic ACh Receptor (α7nAChR) ACh->a7nAChR Activates Cellular_Response Cellular Response (e.g., Modulation of Inflammation) a7nAChR->Cellular_Response Initiates Signaling

Caption: Inhibition of BChE by this compound increases acetylcholine levels.

Experimental Workflow for Cell-Based Assays with this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock 1. Prepare this compound Stock Solution (in DMSO) Prep_Working 3. Prepare Working Solution (Dilute Stock in Medium) Prep_Stock->Prep_Working Seed_Cells 2. Seed Cells in Culture Plates Treat_Cells 4. Treat Cells with This compound & Vehicle Control Seed_Cells->Treat_Cells Prep_Working->Treat_Cells Incubate 5. Incubate for Desired Time Treat_Cells->Incubate Assay 6. Perform Cell-Based Assay (e.g., Viability, Cytokine production) Incubate->Assay Data_Analysis 7. Analyze and Interpret Results Assay->Data_Analysis

Caption: Workflow for treating cells with this compound and subsequent analysis.

References

Application Notes and Protocols for TRV734 in Mouse Models of Opioid Use Disorder (OUD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of TRV734, an orally available G protein-biased agonist of the μ-opioid receptor, in preclinical mouse models relevant to the study of Opioid Use Disorder (OUD).

Introduction

Opioid Use Disorder is a significant public health concern, driving the need for novel therapeutic interventions. TRV734 is an investigational compound that selectively activates G protein signaling pathways downstream of the μ-opioid receptor with minimal recruitment of β-arrestin.[1][2][3] This mechanism of action is hypothesized to provide therapeutic effects, such as analgesia and management of withdrawal symptoms, while potentially reducing the adverse effects associated with conventional opioids, like constipation and respiratory depression.[1][4] Preclinical studies have demonstrated that TRV734 is orally bioavailable and exhibits a promising pharmacological profile in rodent models.[4][5]

Quantitative Data Summary

The following table summarizes the reported oral dosages of TRV734 used in mouse models. The data is derived from studies assessing the analgesic and gastrointestinal effects of TRV734, which are relevant endpoints for characterising its opioid-like activity.

ParameterValueSpecies/StrainAssaySource
Oral Dosage Range 1 - 30 mg/kgMouse (specific strain not detailed)Hot Plate Test, Glass Bead Assay[5]
Pharmacokinetic Doses 2.5 and 10 mg/kgMouse (specific strain not detailed)Pharmacokinetic profiling[5]
Administration Route Oral gavage (p.o.)MouseHot Plate Test, Glass Bead Assay[5]
Time to Effect 30 minutes post-administrationMouseHot Plate Test, Glass Bead Assay[5]

Signaling Pathway of TRV734

The following diagram illustrates the proposed signaling pathway of TRV734 as a G protein-biased agonist at the μ-opioid receptor.

TRV734_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gαi/o Gβγ MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Minimal Recruitment TRV734 TRV734 TRV734->MOR Analgesia Analgesia & Withdrawal Suppression G_Protein->Analgesia Adverse_Effects Respiratory Depression & Constipation (Reduced) Beta_Arrestin->Adverse_Effects

Caption: TRV734 preferentially activates G protein signaling, leading to therapeutic effects, with minimal β-arrestin recruitment.

Experimental Protocols

The following are detailed protocols for assessing the effects of TRV734 in mouse models relevant to OUD. The dosages should be selected from the range identified in the quantitative data summary, and pilot studies are recommended to determine the optimal dose for a specific experimental paradigm and mouse strain.

Protocol 1: Assessment of TRV734 on Opioid Withdrawal-Induced Behaviors

Objective: To evaluate the efficacy of TRV734 in alleviating the somatic signs of opioid withdrawal in mice.

Materials:

  • TRV734

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Morphine sulfate

  • Naloxone hydrochloride

  • C57BL/6J mice

  • Oral gavage needles

  • Observation chambers

  • Scoring sheet for withdrawal signs (e.g., jumping, wet dog shakes, paw tremors, ptosis)

Procedure:

  • Induction of Opioid Dependence:

    • Administer morphine (e.g., 10 mg/kg, subcutaneously) to mice twice daily for 5-7 days to induce physical dependence.

  • TRV734 Administration:

    • On the test day, 2 hours after the final morphine injection, administer TRV734 orally (e.g., 1, 3, 10, 30 mg/kg) or vehicle to different groups of mice.

  • Precipitation of Withdrawal:

    • 30 minutes after TRV734 or vehicle administration, administer naloxone (e.g., 1 mg/kg, intraperitoneally) to precipitate withdrawal.

  • Behavioral Observation:

    • Immediately after naloxone injection, place each mouse in an individual observation chamber.

    • For 30 minutes, record the frequency and/or severity of somatic withdrawal signs.

  • Data Analysis:

    • Compare the withdrawal scores between the TRV734-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in withdrawal signs in the TRV734 groups would indicate efficacy.

Protocol 2: Conditioned Place Preference (CPP) for Assessing Reward and Aversion

Objective: To determine if TRV734 produces rewarding or aversive effects, which is crucial for understanding its abuse potential.

Materials:

  • TRV734

  • Vehicle

  • Saline

  • Conditioned Place Preference apparatus (a two-chamber box with distinct visual and tactile cues)

  • C57BL/6J mice

  • Oral gavage needles

Procedure:

  • Pre-Conditioning (Day 1):

    • Allow each mouse to freely explore both chambers of the CPP apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-5):

    • This phase consists of four conditioning sessions.

    • On days 2 and 4, administer TRV734 (e.g., 1, 3, 10, 30 mg/kg, p.o.) and confine the mouse to one of the chambers (e.g., the initially non-preferred chamber) for 30 minutes.

    • On days 3 and 5, administer vehicle and confine the mouse to the opposite chamber for 30 minutes.

  • Post-Conditioning (Day 6):

    • Administer saline to all mice and allow them to freely explore both chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.

    • A significant increase in time spent in the drug-paired chamber suggests a rewarding effect, while a significant decrease suggests an aversive effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a compound like TRV734 in mouse models of OUD.

Experimental_Workflow Start Start: Compound Selection (TRV734) PK Pharmacokinetic Studies (Oral Bioavailability, Half-life) Start->PK Dose_Range Dose-Range Finding Studies (e.g., Analgesia, Motor Effects) PK->Dose_Range OUD_Models OUD-Relevant Behavioral Models Dose_Range->OUD_Models Withdrawal Opioid Withdrawal Models OUD_Models->Withdrawal CPP Conditioned Place Preference (Reward/Aversion) OUD_Models->CPP Self_Admin Self-Administration (Reinforcement) OUD_Models->Self_Admin Data_Analysis Data Analysis and Interpretation Withdrawal->Data_Analysis CPP->Data_Analysis Self_Admin->Data_Analysis End End: Go/No-Go Decision for Further Development Data_Analysis->End

Caption: A generalized workflow for the preclinical assessment of TRV734 in OUD models.

References

Application Notes: Assessing the Rewarding Properties of TRV-7019 Using Conditioned Place Preference

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TRV-7019 is a novel, G-protein biased agonist at the mu-opioid receptor (MOR). This functional selectivity is hypothesized to separate the analgesic effects, mediated by G-protein signaling, from the adverse effects commonly associated with conventional opioids, such as respiratory depression and abuse liability, which are thought to be mediated by the β-arrestin pathway.[1][2] The Conditioned Place Preference (CPP) assay is a standard preclinical model used to evaluate the rewarding or aversive properties of substances.[3][4] By pairing a specific environment with drug administration, the CPP paradigm measures an animal's preference for the drug-associated context, providing a key indicator of a drug's potential for abuse.[3][4] These application notes provide a detailed protocol for using the CPP assay to characterize the reward potential of this compound.

Principle of the Method

The CPP protocol consists of three main phases: Pre-Conditioning (Habituation/Baseline), Conditioning, and Post-Conditioning (Test).[4][5] During the pre-conditioning phase, the animal's baseline preference for one of two distinct compartments is determined. In the conditioning phase, the animal receives the test compound (this compound) and is confined to its initially less-preferred compartment, while on alternate days, it receives a vehicle injection and is confined to the other compartment. This process creates an association between the drug's effects and the specific environmental cues of that chamber.[3] Finally, in the post-conditioning test, the animal is allowed to freely explore both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.[3]

Experimental Protocol

1. Materials and Equipment

  • Test Compound: this compound hydrochloride (dissolved in 0.9% sterile saline).

  • Control/Vehicle: 0.9% sterile saline.

  • Positive Control (Optional): Morphine sulfate (e.g., 5-10 mg/kg).

  • Subjects: Male C57BL/6J mice (8-10 weeks old), housed individually.

  • Apparatus: A three-chamber Conditioned Place Preference box. The two large outer conditioning chambers (e.g., 20x20x25 cm) should have distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a smooth floor). A smaller, neutral center chamber (e.g., 10x20x25 cm) connects the two outer chambers. Guillotine doors are used to control access between chambers.

  • Software: Video tracking software (e.g., ANY-maze, EthoVision) for automated recording of animal position and time spent in each chamber.

  • General Lab Equipment: Syringes (1 mL), needles (27G, subcutaneous), animal scale, timers.

2. Experimental Procedure

The entire experiment typically lasts 8-10 days. A counterbalanced design should be used, where half the animals in each group are conditioned with the drug in one type of chamber (e.g., black/grid) and the other half in the alternate chamber (e.g., white/smooth).

Phase 1: Pre-Conditioning / Baseline Preference (Day 1)

  • Handle mice for 5 minutes per day for 3 days prior to the start of the experiment to habituate them to the researcher.

  • On Day 1, place each mouse into the central chamber of the CPP apparatus with the guillotine doors open.

  • Allow the mouse to freely explore all three chambers for 15 minutes.

  • Record the time spent in each of the two outer chambers using the video tracking software.

  • Animals showing a strong unconditioned preference for one chamber (e.g., spending >70% of the time in one chamber) should be excluded from the study.

  • Assign animals to treatment groups (Vehicle, this compound doses) such that the average baseline preference is balanced across all groups. The initially less-preferred chamber for each mouse is designated as the drug-paired chamber for the conditioning phase to avoid confounding results with a pre-existing preference.

Phase 2: Conditioning (Days 2-9)

This phase consists of eight alternating conditioning sessions over eight days.

  • Drug Conditioning Day (e.g., Days 2, 4, 6, 8):

    • Administer the assigned dose of this compound (e.g., 1, 3, 10 mg/kg, s.c.) or the positive control (morphine).

    • Immediately place the mouse into its assigned drug-paired (initially less-preferred) chamber and close the guillotine door.

    • Confine the mouse to this chamber for 30 minutes.

    • After 30 minutes, return the mouse to its home cage.

  • Vehicle Conditioning Day (e.g., Days 3, 5, 7, 9):

    • Administer the vehicle (0.9% saline, s.c.).

    • Immediately place the mouse into the opposite chamber (the initially more-preferred one) and close the guillotine door.

    • Confine the mouse to this chamber for 30 minutes.

    • After 30 minutes, return the mouse to its home cage.

Phase 3: Post-Conditioning / CPP Test (Day 10)

  • No injections are given on the test day.

  • Place the mouse in the central chamber with the guillotine doors open, allowing free access to all chambers.

  • Record the time spent in each of the two outer chambers for 15 minutes using the video tracking software.

3. Data Analysis

  • The primary metric is the CPP Score , calculated as:

    • CPP Score = (Time in drug-paired chamber on Test Day) - (Time in drug-paired chamber on Baseline Day)

  • Perform statistical analysis using a one-way ANOVA to compare the CPP scores across all treatment groups.

  • If the ANOVA is significant, use post-hoc tests (e.g., Dunnett's or Tukey's) to compare each this compound dose group to the vehicle control group.

  • A p-value < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized to clearly present the dose-dependent effects of this compound on place preference.

Table 1: Hypothetical Conditioned Place Preference Scores for this compound

Treatment GroupDose (mg/kg, s.c.)NMean Time in Drug-Paired Chamber (Baseline, seconds)Mean Time in Drug-Paired Chamber (Test Day, seconds)Mean CPP Score (seconds ± SEM)
Vehicle-12265.5275.29.7 ± 15.1
This compound112270.1310.840.7 ± 20.3
This compound312262.8455.1192.3 ± 35.5*
This compound1012268.3520.4252.1 ± 41.2
Morphine1012266.0551.9285.9 ± 45.8

*p < 0.05, **p < 0.01 compared to Vehicle group (Dunnett's post-hoc test). SEM = Standard Error of the Mean.

Visualizations

Signaling Pathway Diagram

TRV7019_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Preferred) cluster_arrestin β-Arrestin Pathway (Minimized) MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Strongly Activates B_Arrestin β-Arrestin 2 MOR->B_Arrestin Weakly Recruits TRV7019 This compound (Biased Agonist) TRV7019->MOR Binds to AC Adenylyl Cyclase (Inhibited) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia Leads to SideEffects Adverse Effects (e.g., Respiratory Depression, Reward/Abuse Liability) B_Arrestin->SideEffects Mediates

Caption: Proposed signaling pathway of the G-protein biased agonist this compound.

Experimental Workflow Diagram

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: CPP Test (Day 10) P1_Start Place mouse in center chamber P1_Explore Allow free exploration of all chambers (15 min) P1_Start->P1_Explore P1_Record Record baseline time spent in each side chamber P1_Explore->P1_Record P1_Assign Assign drug-paired chamber (least preferred side) P1_Record->P1_Assign P2_Drug Inject this compound Confine to drug-paired chamber (30 min) P1_Assign->P2_Drug Start Conditioning P2_Repeat Repeat for 4 cycles (Alternating Days) P2_Drug->P2_Repeat P2_Vehicle Inject Vehicle Confine to vehicle-paired chamber (30 min) P2_Vehicle->P2_Repeat P3_Start Place mouse in center chamber (no injection) P2_Repeat->P3_Start Start Test P3_Explore Allow free exploration of all chambers (15 min) P3_Start->P3_Explore P3_Record Record test time spent in each side chamber P3_Explore->P3_Record P3_Analyze Calculate CPP Score and perform statistical analysis P3_Record->P3_Analyze

Caption: Experimental workflow for the Conditioned Place Preference (CPP) assay.

References

No Publicly Available Data on TRV-7019 Administration in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for publicly available studies, literature, and data regarding the administration of a compound designated "TRV-7019" in non-human primates have yielded no specific results. This lack of information prevents the creation of the requested detailed application notes and protocols.

The search for experimental protocols, quantitative data, and associated signaling pathways for this compound was unsuccessful across multiple scientific and medical databases. It is possible that "this compound" is an internal development name for a compound that has not yet been the subject of published research, or it may be a new drug candidate with data that is not yet in the public domain.

Without specific information on the pharmacokinetics, pharmacodynamics, safety, and mechanism of action of this compound in non-human primates, it is not possible to generate the detailed application notes, experimental protocols, data tables, or signaling pathway diagrams as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the sponsoring organization directly for any available data. Should information on this compound become publicly available in the future, the requested detailed documentation could be produced.

Application Notes and Protocols for Cell-Based Assays to Determine TRV-7019 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-7019 (Oliceridine) is a G protein-biased agonist of the μ-opioid receptor (MOR). Unlike traditional opioids such as morphine, which activate both G protein-mediated signaling (associated with analgesia) and β-arrestin recruitment (linked to adverse effects like respiratory depression and constipation), this compound preferentially activates the G protein pathway.[1][2][3] This biased agonism suggests that this compound may offer a wider therapeutic window, providing significant pain relief with a reduced side effect profile compared to conventional opioids.[4][5][6][7]

These application notes provide detailed protocols for key cell-based assays to characterize the activity and biased agonism of this compound. The included assays are fundamental for researchers in pharmacology and drug development studying opioid receptor signaling.

Signaling Pathway of this compound at the μ-Opioid Receptor

This compound acts as an agonist at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The key characteristic of this compound is its bias towards the G protein pathway over the β-arrestin pathway.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TRV7019 This compound MOR μ-Opioid Receptor (MOR) TRV7019->MOR Binds to G_protein Gαi/o Activation MOR->G_protein Strongly Activates beta_arrestin β-Arrestin Recruitment (Weakly activated) MOR->beta_arrestin Weakly Activates cAMP_inhibition Inhibition of Adenylyl Cyclase G_protein->cAMP_inhibition Analgesia Analgesia G_protein->Analgesia Leads to cAMP_decrease ↓ cAMP cAMP_inhibition->cAMP_decrease Adverse_effects Adverse Effects (Respiratory Depression, Constipation) beta_arrestin->Adverse_effects Leads to

Caption: Signaling pathway of the G protein-biased agonist this compound at the μ-opioid receptor.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound in comparison to the conventional opioid agonist, morphine. The data is compiled from various studies and presented to highlight the G protein bias of this compound.

Table 1: G Protein Activation (cAMP Accumulation Assay)

CompoundCell LineEC50 (nM)Emax (% of DAMGO)Reference
This compoundCHOSimilar to DAMGOPartial Agonist[8]
MorphineCHOLess potent than DAMGOPartial Agonist[8]

Table 2: β-Arrestin 2 Recruitment Assay

CompoundCell LineEC50 (nM)Emax (% of DAMGO)Reference
This compoundCHO-Partial Agonist[8]
MorphineCHO-Partial Agonist[8]
This compoundHEK293-14% of Morphine[9]

Note: EC50 and Emax values can vary depending on the specific assay conditions and cell line used.[10]

Experimental Protocols

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key indicator of the signaling pathway that can lead to adverse effects. The DiscoverX PathHunter® β-arrestin assay is a common platform for this measurement.[11][12]

Beta-Arrestin Recruitment Assay Workflow cluster_workflow Assay Workflow A Seed CHO cells expressing human μ-receptors B Incubate overnight A->B C Treat cells with This compound or Morphine B->C D Incubate C->D E Add β-arrestin detection reagents D->E F Incubate E->F G Measure chemiluminescence F->G

Caption: Workflow for the β-arrestin recruitment assay.

Materials:

  • CHO cells stably expressing the human μ-opioid receptor (e.g., PathHunter CHO-K1 MOR cells)[8]

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and G418)

  • This compound and Morphine

  • PathHunter Detection Kit (DiscoverX)

  • 384-well white, solid-bottom assay plates

  • Luminometer

Protocol:

  • Cell Plating:

    • Culture CHO-MOR cells according to standard protocols.

    • On the day of the assay, harvest cells and resuspend in fresh, serum-free medium.

    • Plate the cells in a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and morphine in assay buffer.

    • Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Prepare the PathHunter detection reagent cocktail according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the data as a dose-response curve and calculate EC50 and Emax values.

G Protein Activation - cAMP Accumulation Assay

This assay determines the effect of this compound on the Gαi/o signaling pathway by measuring the inhibition of cyclic AMP (cAMP) production.

cAMP Accumulation Assay Workflow cluster_workflow Assay Workflow A Seed CHO cells expressing human μ-receptors B Incubate overnight A->B C Pre-treat with Forskolin B->C D Add this compound or Morphine C->D E Incubate D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal (e.g., HTRF) F->G

Caption: Workflow for the cAMP accumulation assay.

Materials:

  • CHO cells stably expressing the human μ-opioid receptor[8]

  • Cell culture medium

  • This compound and Morphine

  • Forskolin

  • cAMP assay kit (e.g., HTRF cAMP HiRange Kit)

  • 384-well white, solid-bottom assay plates

  • Plate reader capable of HTRF detection

Protocol:

  • Cell Plating:

    • Follow the same cell plating procedure as described for the β-arrestin recruitment assay.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and morphine.

    • Add the compounds to the cells, followed by the addition of forskolin (to stimulate cAMP production).

    • Incubate at 37°C for 30 minutes.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the HTRF signal at 620 nm and 665 nm.

    • Calculate the HTRF ratio and plot the data to determine the inhibitory effect of the compounds on forskolin-stimulated cAMP production.

G Protein Activation - GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the receptor of interest.

GTPgS Binding Assay Workflow cluster_workflow Assay Workflow A Prepare cell membranes from μ-receptor expressing cells B Incubate membranes with This compound or Morphine, GDP, and [35S]GTPγS A->B C Terminate reaction by rapid filtration B->C D Wash filters C->D E Measure bound radioactivity by liquid scintillation counting D->E

Caption: Workflow for the GTPγS binding assay.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells expressing the human μ-opioid receptor

  • This compound and Morphine

  • [³⁵S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Filter manifold for rapid filtration

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup:

    • In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound or morphine in assay buffer.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS to each well to initiate the binding reaction.

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the specific binding and plot the data as a function of agonist concentration to obtain EC50 and Bmax values.

Conclusion

The cell-based assays described in these application notes are essential tools for characterizing the pharmacological properties of this compound and other biased opioid agonists. By quantifying both G protein activation and β-arrestin recruitment, researchers can gain a comprehensive understanding of a compound's signaling profile and its potential for a more favorable therapeutic index. The provided protocols offer a starting point for establishing these assays in a laboratory setting. It is important to note that optimization of assay conditions, such as cell density and reagent concentrations, may be necessary to achieve optimal performance.

References

Application Notes and Protocols for Radioligand Binding Assay of TRV-7019 with Butyrylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of TRV-7019 with its target, butyrylcholinesterase (BChE). This document includes the scientific background, a step-by-step experimental protocol, data presentation guidelines, and visual diagrams of the enzymatic pathway and experimental workflow.

Scientific Background

Butyrylcholinesterase (BChE) is a serine hydrolase found in various tissues, with significant levels in plasma, liver, and the central nervous system.[1] While its physiological role is not fully elucidated, BChE is known to hydrolyze choline-based esters and is implicated in the metabolism of various drugs and toxins.[2] In neurodegenerative diseases such as Alzheimer's, BChE activity is associated with amyloid plaques, making it a target for diagnostic imaging and therapeutic intervention.[3]

This compound has been identified as a radioligand that targets BChE, with potential applications in brain imaging.[3] A radioligand binding assay is a powerful technique to quantify the affinity of a ligand (in this case, this compound) for its receptor or enzyme target (BChE). This is typically achieved by measuring the amount of radiolabeled ligand bound to the target protein at equilibrium. The data generated from such assays, including the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax), are crucial for characterizing the potency and specificity of the radioligand.

Key Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of unlabeled this compound for BChE using a radiolabeled form of the compound.

Materials and Reagents
  • Radioligand: [³H]this compound or [¹²⁵I]this compound

  • Unlabeled Ligand: this compound

  • Enzyme Source: Purified human butyrylcholinesterase (commercially available) or tissue homogenates (e.g., human serum, brain tissue)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a known BChE inhibitor (e.g., physostigmine or a specific BChE inhibitor)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow

The experimental workflow consists of three main stages: reaction setup, incubation, and detection.

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Detection A Prepare Assay Buffer and Reagents B Add Assay Buffer to 96-well plate A->B C Add unlabeled this compound (for competition) or buffer (for total binding) B->C D Add radiolabeled this compound C->D E Add Butyrylcholinesterase (BChE) solution D->E F Incubate at room temperature (e.g., 60 minutes) to reach equilibrium E->F G Terminate reaction by rapid filtration through glass fiber filters F->G H Wash filters with ice-cold Assay Buffer G->H I Transfer filters to scintillation vials H->I J Add scintillation cocktail I->J K Measure radioactivity using a liquid scintillation counter J->K

Figure 1: Experimental workflow for the this compound radioligand binding assay.
Step-by-Step Protocol

  • Preparation of Reagents:

    • Prepare the Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of unlabeled this compound in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to create a range of concentrations for the competition assay.

    • Dilute the radiolabeled this compound in Assay Buffer to a final concentration that is typically at or below its Kd (if known, otherwise start with a low nanomolar concentration).

    • Dilute the purified BChE or tissue homogenate in Assay Buffer to a concentration that provides a sufficient signal-to-noise ratio. The optimal concentration should be determined empirically.

  • Assay Setup (in a 96-well plate):

    • Total Binding: To designated wells, add 50 µL of Assay Buffer.

    • Non-specific Binding: To designated wells, add 50 µL of a high concentration of a BChE inhibitor.

    • Competition Binding: To the remaining wells, add 50 µL of the various dilutions of unlabeled this compound.

    • To all wells, add 50 µL of the diluted radiolabeled this compound.

    • Initiate the binding reaction by adding 100 µL of the diluted BChE solution to all wells. The final reaction volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

      • Specific Binding = Total Binding - Non-specific Binding

    • Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the concentration of unlabeled this compound.

    • IC50 and Ki Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

Butyrylcholinesterase Enzymatic Action

BChE catalyzes the hydrolysis of choline esters. The active site of BChE contains a catalytic triad of amino acids (serine, histidine, and glutamate) that facilitates this reaction.

G cluster_0 Butyrylcholinesterase Catalytic Cycle A Butyrylcholine (Substrate) C Enzyme-Substrate Complex A->C + B Butyrylcholinesterase (Enzyme) B->C D Acylated Enzyme Intermediate + Choline C->D Hydrolysis E Butyric Acid + Regenerated Enzyme D->E Deacylation (with H2O) E->B

Figure 2: Simplified diagram of the enzymatic action of Butyrylcholinesterase.

Data Presentation

Quantitative data from the radioligand binding assay should be summarized in a clear and structured table. Below is an example of how to present the results.

ParameterValueDescription
Radioligand [³H]this compoundThe specific radiolabeled ligand used in the assay.
Kd of Radioligand [Illustrative value, e.g., 2.5 nM]The equilibrium dissociation constant of the radioligand for BChE.
Bmax [Illustrative value, e.g., 1500 fmol/mg protein]The maximum number of binding sites for the radioligand in the sample.
Competitor This compoundThe unlabeled compound being tested.
IC50 of Competitor [Illustrative value, e.g., 5.0 nM]The concentration of the competitor that inhibits 50% of specific binding.
Ki of Competitor [Illustrative value, e.g., 2.0 nM]The inhibition constant of the competitor for BChE, calculated from the IC50.

Note: The values presented in the table are for illustrative purposes only and should be replaced with experimentally determined data.

References

Measuring TRV-7019-Induced β-Arrestin Recruitment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-7019, also known as oliceridine, is a G protein-biased agonist of the μ-opioid receptor (MOR).[1][2] This biased agonism is characterized by the preferential activation of the G protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is implicated in some of the adverse effects of conventional opioids, such as respiratory depression and constipation.[1][3][4] Therefore, the precise measurement of this compound-induced β-arrestin recruitment is crucial for understanding its mechanism of action and for the development of safer opioid analgesics.

These application notes provide a detailed overview of the principles and protocols for quantifying this compound-induced β-arrestin recruitment to the μ-opioid receptor.

Signaling Pathway Overview

Upon activation by an agonist, G protein-coupled receptors (GPCRs) like the μ-opioid receptor undergo a conformational change. This leads to the activation of intracellular signaling pathways. In the canonical pathway, the activated receptor couples to G proteins, initiating a cascade of downstream signaling events. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from G proteins, leading to desensitization of the G protein signal. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of G protein-independent signaling and promoting receptor internalization. Biased agonists like this compound are designed to selectively activate one of these pathways over the other.

cluster_membrane cluster_intracellular TRV7019 This compound MOR μ-Opioid Receptor TRV7019->MOR Binds to G_Protein G Protein Activation (Analgesia) MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin Recruitment (Side Effects/Internalization) MOR->Beta_Arrestin Weakly Recruits GRK GRK MOR->GRK Activates GRK->MOR Phosphorylates

Figure 1: Simplified signaling pathway of this compound at the μ-opioid receptor.

Quantitative Data Presentation

The following table summarizes the quantitative data for this compound-induced β-arrestin recruitment compared to the standard agonist morphine. This data is critical for assessing the biased agonist profile of this compound.

CompoundAssay TypeCell LineTargetParameterValueReference
This compound (Oliceridine) β-arrestin RecruitmentHEK293μ-Opioid ReceptorEmax<10% of Morphine[5]
Morphine β-arrestin RecruitmentHEK293μ-Opioid ReceptorEmax100%[5]

Note: Emax (maximum effect) is presented as a percentage of the response induced by the full agonist morphine. A specific EC50 value for this compound-induced β-arrestin recruitment is not consistently reported in the public domain, but its potency is significantly lower than its G protein activation potency.

Experimental Protocols

Several well-established methods can be used to measure β-arrestin recruitment to the μ-opioid receptor upon stimulation by this compound. The choice of assay depends on the available equipment, throughput requirements, and the specific questions being addressed. Commonly used techniques include Bioluminescence Resonance Energy Transfer (BRET), Enzyme Fragment Complementation (EFC) assays like PathHunter®, and Co-Immunoprecipitation (Co-IP).

Below is a detailed protocol for the PathHunter® β-arrestin recruitment assay, a widely used method for quantifying ligand-induced β-arrestin interaction.

PathHunter® β-Arrestin Recruitment Assay Protocol

This protocol is based on the enzyme fragment complementation technology. Cells are engineered to express the μ-opioid receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon this compound binding to the receptor, β-arrestin is recruited, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

  • PathHunter® CHO-K1 MOR-β-arrestin cells (or other suitable cell line)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin, streptomycin, and hygromycin B)

  • This compound

  • Morphine (as a positive control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Solution)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Experimental Workflow:

cluster_workflow PathHunter® Assay Workflow A 1. Cell Plating B 2. Compound Preparation A->B C 3. Cell Stimulation B->C D 4. Lysis & Substrate Addition C->D E 5. Incubation D->E F 6. Signal Detection E->F

Figure 2: Experimental workflow for the PathHunter® β-arrestin recruitment assay.

Procedure:

  • Cell Plating:

    • Culture PathHunter® CHO-K1 MOR-β-arrestin cells according to the supplier's instructions.

    • On the day before the assay, harvest the cells and resuspend them in fresh, antibiotic-free medium.

    • Plate the cells in a white, opaque 96- or 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound and morphine in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compounds in assay buffer to generate a range of concentrations for the dose-response curve.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the diluted compounds (this compound, morphine, and a vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection:

    • Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Measure the chemiluminescent signal using a luminometer.

Data Analysis:

  • The raw data (Relative Light Units, RLU) should be plotted against the logarithm of the agonist concentration.

  • Normalize the data by setting the vehicle control as 0% and the maximum response of the full agonist (morphine) as 100%.

  • Fit the dose-response curves using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC50 and Emax values for this compound and morphine.

Conclusion

The accurate measurement of this compound-induced β-arrestin recruitment is fundamental to its characterization as a G protein-biased agonist. The protocols and data presented in these application notes provide a framework for researchers to quantify this critical aspect of its pharmacology. The use of robust and validated assays, such as the PathHunter® platform, will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of next-generation analgesics with improved safety profiles.

References

Application of TRV-7019 in Respiratory Depression Studies: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of TRV-7019 in respiratory depression studies have revealed a critical distinction in its primary mechanism of action. Current scientific literature identifies this compound not as a compound directly modulating opioid receptors, but as a radioligand designed for brain imaging by targeting butyrylcholinesterase. This fundamental difference in its biological target means that direct studies of this compound for opioid-induced respiratory depression are not available.

However, the class of compounds to which this compound belongs—cholinesterase inhibitors—does have recognized effects on the respiratory system. Understanding these effects provides a potential, albeit indirect, context for considering the respiratory safety profile of such agents.

The Role of Cholinesterase Inhibitors in Respiration

Cholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine. An excess of acetylcholine can lead to overstimulation of the nervous system, which can, in turn, result in respiratory distress. In severe cases, this can lead to respiratory failure, a known consequence of exposure to certain cholinesterase inhibitors like nerve agents.[1] The mechanism involves the disruption of normal signaling to muscles, including those essential for breathing.[1]

Butyrylcholinesterase, the target of this compound, is present in human bronchial muscle and is involved in the degradation of acetylcholine in the airways.[2] Inhibition of this enzyme could therefore potentially alter airway function. Studies have shown that cholinesterase inhibitors can trigger respiratory failure through the activation of reflex sensory pathways due to acetylcholine spillover.[3]

Trevena's Opioid Portfolio and Respiratory Research

It is possible that the query regarding this compound stems from a confusion with other compounds developed by Trevena, Inc., which has a portfolio of mu-opioid receptor ligands. These compounds, unlike this compound, are directly relevant to the study of opioid-induced respiratory depression.

For instance, oliceridine (TRV130) , marketed as OLINVYK®, is a G protein-biased mu-opioid receptor (MOR) agonist developed by Trevena for the management of moderate-to-severe acute pain.[4][5] Preclinical findings for oliceridine indicated a reduced respiratory drive, though this effect was reported to be more transient compared to that of morphine.[6]

Another compound from Trevena, TRV734 , is an orally available G-protein-biased ligand at the μ-opioid receptor.[7] It has been investigated for its analgesic properties and has been noted to cause less gastrointestinal dysfunction than morphine in nonclinical studies.[7] While specific quantitative data on respiratory depression for TRV734 is not detailed in the provided information, its mechanism as a mu-opioid receptor ligand places its respiratory effects as a key area of investigation. In rodents, TRV130 (an analog of TRV734) was found to have a reduced impact on respiratory suppression compared to morphine.[8] TRV734 is being developed for the treatment of opioid use disorder.[9][10]

Summary of Trevena Compounds and Respiratory Profile

CompoundTargetPrimary IndicationNotes on Respiratory Effects
This compound ButyrylcholinesteraseBrain Imaging RadioligandNo direct studies on respiratory depression. Potential for respiratory effects based on its class (cholinesterase inhibitor).
Oliceridine (TRV130) Mu-opioid Receptor (G protein-biased agonist)Moderate-to-severe acute painPreclinical studies suggest a transient reduction in respiratory drive compared to morphine.[6]
TRV734 Mu-opioid Receptor (G protein-biased ligand)Opioid Use DisorderNonclinical and clinical evidence suggests fewer common mu-receptor-mediated adverse effects.[9] An analog (TRV130) showed reduced respiratory suppression in rodents compared to morphine.[8]

Experimental Protocols for Studying Respiratory Depression with Opioid Ligands

While specific protocols for this compound are not applicable, the following outlines a general methodology for assessing respiratory depression induced by mu-opioid receptor agonists like oliceridine and TRV734 in preclinical and clinical settings.

Preclinical Assessment in Rodents
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Instrumentation: Animals are placed in a whole-body plethysmography chamber to measure respiratory parameters. Arterial catheters may be implanted for blood gas analysis.

  • Drug Administration: The test compound (e.g., oliceridine, TRV734) or a comparator (e.g., morphine) is administered, typically intravenously or subcutaneously.

  • Data Collection: Respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute) are continuously recorded. Arterial blood samples are collected at specified time points to measure PaO2, PaCO2, and pH.

  • Analysis: Dose-response curves are generated to compare the respiratory depressant effects of the test compound to the standard opioid.

Clinical Assessment in Healthy Volunteers
  • Study Design: A randomized, double-blind, placebo- and active-controlled crossover study is a common design.

  • Participants: Healthy, non-smoking adult volunteers.

  • Procedure:

    • Participants receive an intravenous infusion of the test drug, placebo, or an active comparator (e.g., morphine) in separate study periods.

    • Ventilatory response to hypercapnia is assessed using a rebreathing method. This involves monitoring the increase in ventilation as the concentration of inspired CO2 rises.

    • Key parameters measured include the slope of the ventilatory response to CO2, resting respiratory rate, and oxygen saturation (SpO2).

  • Safety Monitoring: Continuous monitoring of vital signs, including respiratory rate and SpO2, is crucial.

Visualizing the Pathways

To clarify the distinct mechanisms of action, the following diagrams illustrate the general signaling pathway for cholinesterase inhibitors and the pathway for mu-opioid receptor agonists.

Cholinesterase_Inhibitor_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine Receptor Postsynaptic Receptor ACh->Receptor Binds Cholinesterase Butyrylcholinesterase Cholinesterase->ACh Degrades Increased_ACh Increased Acetylcholine in Synapse TRV7019 This compound (Cholinesterase Inhibitor) TRV7019->Cholinesterase Inhibits Respiratory_Effects Potential Respiratory Effects (e.g., Bronchoconstriction, Respiratory Center Depression) Increased_ACh->Respiratory_Effects Leads to

Mechanism of Cholinesterase Inhibitors

Mu_Opioid_Pathway cluster_neuron Neuron in Respiratory Center MOR Mu-Opioid Receptor (MOR) G_Protein G-protein Signaling MOR->G_Protein Activates Beta_Arrestin β-arrestin Signaling MOR->Beta_Arrestin Activates Analgesia Analgesia G_Protein->Analgesia Respiratory_Depression Respiratory Depression Beta_Arrestin->Respiratory_Depression Contributes to Opioid_Agonist Oliceridine / TRV734 (Biased Agonist) Opioid_Agonist->MOR Binds Opioid_Agonist->G_Protein Preferentially Activates Opioid_Agonist->Beta_Arrestin Reduced Activation

Biased Mu-Opioid Receptor Agonist Pathway

References

Troubleshooting & Optimization

TRV-7019 Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of TRV-7019. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 100 mg/mL (270.89 mM) in DMSO with the assistance of ultrasonication.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly impact the solubility of the compound.[1]

Q2: I am observing precipitation when adding my this compound DMSO stock solution to an aqueous buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is added to a buffer, the high concentration of the compound is no longer maintained by the organic solvent, leading to it crashing out of the solution.

Q3: Are there any known alternative solvents to DMSO for this compound?

A3: Currently, there is limited publicly available data on the solubility of this compound in other organic solvents. Researchers may need to perform solubility testing in solvents such as ethanol, methanol, or other biocompatible solvents if DMSO is not suitable for their experimental setup.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound in DMSO

If you are experiencing issues with dissolving this compound in DMSO, follow these troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using a new, unopened bottle of anhydrous or molecular biology grade DMSO. Hygroscopic DMSO (DMSO that has absorbed water) will significantly reduce the solubility of this compound.[1]

  • Use Ultrasonication: As recommended, use an ultrasonic bath to aid in the dissolution process.[1] This provides the necessary energy to break down the crystal lattice of the solid compound.

  • Gentle Warming: If sonication alone is not sufficient, gentle warming of the solution (e.g., to 37°C) can be attempted. However, be cautious as excessive heat may degrade the compound.

  • Check for Contamination: Ensure that your weighing equipment and solvent handling tools are clean and dry to prevent the introduction of contaminants that might affect solubility.

Quantitative Data Summary

The following table summarizes the known quantitative solubility data for this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)ConditionsReference
DMSO100270.89Requires ultrasonication[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Ultrasonic water bath

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 36.915 mg of this compound (Molecular Weight: 369.15 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube for 30 seconds to initially mix the powder and solvent.

    • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. The water in the bath can be at room temperature.

    • Visually inspect the solution to ensure all solid has dissolved. If not, continue sonication for another 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: General Protocol for Assessing this compound Solubility in Alternative Solvents

Materials:

  • This compound (solid powder)

  • A panel of candidate solvents (e.g., ethanol, methanol, acetonitrile, polyethylene glycol 400)

  • Small volume glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials (e.g., 5-10 mg per 1 mL of solvent).

    • Add 1 mL of each candidate solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • The determined concentration represents the solubility of this compound in that solvent at the tested temperature.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed in Aqueous Buffer Check_DMSO Is DMSO concentration <1% in final solution? Start->Check_DMSO Reduce_DMSO Reduce DMSO carryover or increase final volume Check_DMSO->Reduce_DMSO No Consider_Excipients Consider use of solubilizing excipients (e.g., cyclodextrins, surfactants) Check_DMSO->Consider_Excipients Yes End Optimized Formulation Reduce_DMSO->End Alternative_Solvent Test alternative biocompatible co-solvents (e.g., Ethanol, PEG400) Consider_Excipients->Alternative_Solvent Alternative_Solvent->End cluster_1 General Signaling Pathway of Butyrylcholinesterase (BChE) Inhibition TRV7019 This compound BChE Butyrylcholinesterase (BChE) TRV7019->BChE Inhibits Hydrolysis ACh Hydrolysis BChE->Hydrolysis Catalyzes Cholinergic_Signaling Enhanced Cholinergic Signaling BChE->Cholinergic_Signaling Inhibition Leads to ACh Acetylcholine (ACh) ACh->Hydrolysis Substrate Hydrolysis->Cholinergic_Signaling Decreased Hydrolysis

References

Technical Support Center: Optimizing TRV-XXX Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the concentration of the hypothetical novel G-protein coupled receptor (GPCR) biased agonist, TRV-XXX, for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is TRV-XXX and what is its mechanism of action?

A1: TRV-XXX is a novel investigational biased agonist designed to target a specific G-protein coupled receptor (GPCR). As a biased agonist, it preferentially activates one downstream signaling pathway over another.[1][2] Its primary mechanism is the potent activation of the Gαs-protein pathway, leading to an increase in intracellular cyclic AMP (cAMP). It shows weaker potency for recruiting β-arrestin. This profile suggests therapeutic potential by maximizing the desired signaling pathway while minimizing others that could lead to adverse effects.[2][3]

Q2: What are the recommended starting concentrations for TRV-XXX in a preliminary experiment?

A2: For initial experiments, we recommend a wide concentration range to determine the potency (EC50) of TRV-XXX. A common starting point is a 10-point dose-response curve, using serial dilutions, spanning from 1 nM to 10 µM. If the EC50 is unknown, a broader range from 100 pM to 100 µM may be necessary to capture the full curve.

Q3: How should I prepare my stock solution of TRV-XXX?

A3: TRV-XXX is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For the final assay, dilute the stock solution in the appropriate assay buffer, ensuring the final DMSO concentration in the wells does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).[4]

Q4: Which in vitro assays are most suitable for characterizing TRV-XXX?

A4: Given TRV-XXX's mechanism as a Gαs-biased agonist, the following assays are recommended:

  • cAMP Accumulation Assay: This is the primary functional assay to quantify the activation of the Gαs pathway.[5] Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) are commonly used for their high-throughput capabilities.[6]

  • β-Arrestin Recruitment Assay: This assay is crucial to confirm and quantify the biased agonism of TRV-XXX.[7] Technologies such as DiscoverX's PathHunter (enzyme fragment complementation) or BRET (Bioluminescence Resonance Energy Transfer) are suitable.[8][9]

Quantitative Data Summary

The following tables represent example data for TRV-XXX to illustrate its biased agonist profile. Note: This is hypothetical data for illustrative purposes.

Table 1: Potency (EC50) of TRV-XXX in cAMP Accumulation Assays

Cell LineReceptor ExpressionEC50 (nM)Assay Window (S/B)
HEK293Endogenous85.45.2
CHO-K1Overexpressed12.115.7
U2OSOverexpressed15.312.3

Table 2: Potency (EC50) of TRV-XXX in β-Arrestin Recruitment Assays

Cell LineReceptor ExpressionEC50 (nM)Assay Window (S/B)
HEK293Endogenous12502.1
CHO-K1Overexpressed4504.5
U2OSOverexpressed5104.2

Signaling & Experimental Workflow Diagrams

Signaling Pathway of a Gαs-Coupled Receptor

Gs_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPCR GPCR Gs Gαs Gβγ GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Ligand TRV-XXX (Agonist) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Agonist binding to a Gαs-coupled GPCR activates adenylyl cyclase to produce cAMP.

Experimental Workflow for a cAMP HTRF Assay

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A 1. Culture & Harvest Cells B 2. Adjust Cell Density A->B C 3. Prepare TRV-XXX Serial Dilution B->C E 5. Add TRV-XXX Dilutions to Plate C->E D 4. Dispense Cells into 384-well Plate D->E F 6. Incubate at Room Temp (e.g., 30 min) E->F G 7. Add HTRF Lysis Buffer & Detection Reagents F->G H 8. Incubate at Room Temp (e.g., 60 min) G->H I 9. Read Plate on HTRF-compatible Reader H->I J 10. Plot Dose-Response Curve I->J K 11. Calculate EC50 J->K

Caption: Step-by-step workflow for a typical cAMP accumulation HTRF assay.

Troubleshooting Guide

Problem: I am not seeing any response (flat dose-response curve) in my cAMP assay.

Click for potential causes and solutions
  • Cause 1: Inactive Compound.

    • Solution: Ensure the TRV-XXX stock solution was prepared and stored correctly. Avoid multiple freeze-thaw cycles. Prepare a fresh dilution from a new stock aliquot.

  • Cause 2: Low Receptor Expression.

    • Solution: The cell line may not express sufficient levels of the target GPCR. Use a cell line known to have high or overexpressed levels of the receptor. Endogenous expression in some cell lines might be too low to produce a detectable signal.[10]

  • Cause 3: Incorrect Cell Density.

    • Solution: Cell density is a critical parameter.[5] Too few cells will not produce enough cAMP for detection. Too many cells can lead to high basal signals that mask the agonist response. Perform a cell titration experiment to find the optimal density for your assay.[8][11]

  • Cause 4: Phosphodiesterase (PDE) Activity.

    • Solution: Intracellular PDEs rapidly degrade cAMP. Add a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer to prevent cAMP breakdown and enhance the signal window.[5]

Problem: The signal in my β-arrestin assay is very low or has a poor assay window (S/B ratio).

Click for potential causes and solutions
  • Cause 1: Transient Interaction.

    • Solution: The interaction between the GPCR and β-arrestin can be transient (Class A interaction).[9] Optimize the agonist incubation time. Test a time course (e.g., 30, 60, 90, 120 minutes) to find the peak signal.

  • Cause 2: Low Expression of Assay Components.

    • Solution: Assays based on enzyme fragment complementation or BRET require sufficient expression of both the tagged receptor and the tagged β-arrestin.[12] Ensure you are using a validated cell line where both components are expressed at appropriate levels. For some cell lines like CHO-K1, endogenous β-arrestin levels may be too low, requiring transient or stable overexpression.

  • Cause 3: Sub-optimal Cell Health or Density.

    • Solution: Ensure cells are healthy, in a logarithmic growth phase, and plated evenly. As with cAMP assays, optimizing cell number per well is critical to achieving a good signal-to-background ratio.[7]

Problem: My results are highly variable between replicate wells and plates.

Click for potential causes and solutions
  • Cause 1: Inconsistent Cell Plating.

    • Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between dispensing into wells to prevent settling. Use a calibrated multichannel pipette or automated dispenser for better consistency.

  • Cause 2: Edge Effects.

    • Solution: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, leading to variability. Avoid using the outermost wells for samples. Instead, fill them with sterile water or PBS to create a humidity barrier.

  • Cause 3: Pipetting Errors.

    • Solution: Small volumes used in 384-well plates are sensitive to pipetting inaccuracies. Ensure pipettes are properly calibrated. Use low-retention tips and practice consistent pipetting technique (e.g., reverse pipetting for viscous solutions).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Inconsistent or Noisy Data Q1 Is the dose-response curve flat? Start->Q1 A1_Yes No Response Q1->A1_Yes Yes Q2 Is the assay window (S/B) low? Q1->Q2 No C1 Check Compound Activity (Fresh Aliquot) A1_Yes->C1 A2_Yes Low Signal Q2->A2_Yes Yes Q3 Are replicate wells highly variable? Q2->Q3 No D1 Optimize Incubation Time (Time-Course Experiment) A2_Yes->D1 A3_Yes High Variability Q3->A3_Yes Yes E1 Improve Cell Plating Technique (Ensure Homogenous Suspension) A3_Yes->E1 C2 Confirm Receptor Expression (Use Positive Control Cell Line) C1->C2 C3 Optimize Cell Density (Perform Titration) C2->C3 C4 Add PDE Inhibitor (cAMP Assay) (e.g., IBMX) C3->C4 D2 Verify Assay Component Expression (e.g., tagged β-arrestin) D1->D2 D3 Optimize Agonist Concentration (For Antagonist Mode) D2->D3 E2 Check for Edge Effects (Avoid Outer Wells) E1->E2 E3 Verify Pipette Accuracy (Calibrate Equipment) E2->E3

Caption: A decision tree to diagnose common issues in GPCR in vitro assays.

Detailed Experimental Protocols

Protocol 1: cAMP Accumulation HTRF Assay (384-well format)

This protocol is adapted for a standard HTRF-based cAMP assay.

  • Cell Preparation:

    • Culture cells expressing the target GPCR to ~80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Wash cells with PBS and resuspend in stimulation buffer, supplemented with a PDE inhibitor like 500 µM IBMX.

    • Perform a cell count and adjust the density to the pre-optimized concentration (e.g., 500,000 cells/mL for a final density of 2,500 cells/well).

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a low-volume, white 384-well plate.

    • Prepare a serial dilution of TRV-XXX in stimulation buffer at 4x the final desired concentration.

    • Add 5 µL of the 4x TRV-XXX dilutions (or vehicle control) to the appropriate wells.

    • Seal the plate and incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 conjugate and the anti-cAMP-cryptate antibody in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-cryptate solution to each well.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm / 620nm * 10,000).

    • Plot the HTRF ratio against the log of the TRV-XXX concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50.[13]

Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation, 384-well)

This protocol is a general guide for an EFC-based assay, such as the PathHunter® assay.

  • Cell Preparation:

    • Use a cell line stably co-expressing the GPCR fused to a peptide fragment of β-galactosidase (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.[12]

    • Plate cells in the manufacturer-recommended cell plating medium in a 384-well, white, clear-bottom tissue culture-treated plate at the optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Prepare a serial dilution of TRV-XXX in assay buffer at 5x the final desired concentration.

    • Carefully remove the cell culture medium from the plate.

    • Add 5 µL of the 5x TRV-XXX dilutions to the appropriate wells.

    • Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Prepare the detection reagent solution containing the chemiluminescent substrate according to the manufacturer's protocol.

    • Add 12 µL of the detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a standard luminometer.

    • Plot the relative light units (RLU) against the log of the TRV-XXX concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50.

References

Technical Support Center: Troubleshooting Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "TRV-7019" in the context of behavioral experiments is not publicly available. The following troubleshooting guides and FAQs are designed to address common challenges encountered in behavioral research with novel compounds.

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues in behavioral experiments.

General Troubleshooting Guide

This section addresses overarching issues that can affect the validity and reproducibility of behavioral studies.

Question Answer
Why am I observing high variability in my behavioral data? High variability can stem from several sources. First, ensure your animal cohort is as homogenous as possible in terms of age, sex, and genetic background. Environmental factors such as inconsistent lighting, noise levels, or handling procedures can significantly impact behavior. It's also crucial to standardize experimental protocols and ensure all experimenters are trained to follow them precisely.
My compound is not showing the expected behavioral effect. What should I check? If a compound fails to elicit an expected effect, first verify the formulation, dosage, and route of administration. Ensure the compound was prepared correctly and administered at the appropriate time relative to the behavioral test. Consider whether the compound is crossing the blood-brain barrier if targeting the central nervous system. It may also be necessary to perform dose-response studies to determine the optimal effective dose.
How can I minimize stress in my experimental animals? Animal stress is a significant confounding factor in behavioral research. To minimize stress, acclimate animals to the testing room and equipment before the experiment begins. Handle animals gently and consistently. Ensure the housing conditions are optimal, with appropriate enrichment, and minimize loud noises and sudden movements in the facility.
What are common confounding factors in behavioral experiments? Beyond stress, other factors can confound results. These include the experimenter's presence or scent, subtle environmental cues (e.g., shadows), and the time of day the experiments are conducted, due to circadian rhythms. Blinding the experimenter to the treatment groups is a critical step to mitigate experimenter bias.

Experiment-Specific FAQs

This section provides troubleshooting for commonly used behavioral assays.

Morris Water Maze
Question Answer
Why are my animals floating instead of actively searching for the platform? Floating can be a sign of stress, fatigue, or a lack of motivation. Ensure the water temperature is appropriate (typically 20-22°C for mice). If the behavior persists, consider reducing the number of trials per day. It could also indicate a motor deficit induced by the compound being tested.
My animals are not learning the location of the hidden platform. What could be the issue? A failure to learn can be due to several factors. Verify that the spatial cues in the room are distinct and visible to the animals from the water level. Ensure the platform is stable and provides a solid surface for the animal to rest on. If the issue persists across all groups, it might indicate a problem with the experimental setup or protocol. If it is specific to a treatment group, it could be a compound-induced learning deficit.
Hot Plate Test

| Question | Answer | | I am seeing a high degree of variability in the baseline latency to respond. | Baseline response times in the hot plate test can be influenced by the animal's stress level and prior handling. Ensure all animals are properly acclimated to the testing room and apparatus. Handle the animals consistently and gently to minimize stress before placing them on the hot plate. | | My test compound is not producing an analgesic effect. | If you do not observe an increase in the latency to respond after administering your compound, first confirm the dose and timing of administration. The analgesic effect may be time-dependent. Also, ensure the hot plate temperature is set correctly (typically between 50-55°C) and is uniform across the surface. A temperature that is too high may result in a ceiling effect, where even potent analgesics do not significantly increase the response latency. |

Data Presentation: Illustrative Examples

Clear presentation of quantitative data is crucial for interpreting experimental outcomes. The following tables are illustrative examples of how to structure data for clarity and comparison.

Table 1: Dose-Response Effects of Compound X on Hot Plate Latency

Treatment GroupDose (mg/kg)NMean Latency (seconds) ± SEM
Vehicle01015.2 ± 1.3
Compound X11020.5 ± 1.8
Compound X51035.1 ± 2.5
Compound X101048.7 ± 3.1

Table 2: Effects of Compound Y on Morris Water Maze Performance

Treatment GroupDose (mg/kg)NEscape Latency (Day 5, seconds) ± SEMProbe Trial (Time in Target Quadrant, %) ± SEM
Vehicle01218.3 ± 2.145.2 ± 3.5
Compound Y21235.9 ± 3.428.1 ± 2.9
Compound Y41249.6 ± 4.020.7 ± 2.4

Experimental Protocols & Visualizations

General Behavioral Experiment Workflow

A standardized workflow is essential for the reproducibility of behavioral experiments.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimation B Habituation to Testing Environment A->B C Baseline Behavioral Testing (Optional) B->C D Randomization to Treatment Groups C->D Proceed if baseline is stable E Compound Administration D->E F Behavioral Assay E->F G Data Collection and Scoring F->G H Statistical Analysis G->H I Interpretation of Results H->I

Standardized workflow for behavioral experiments.
Hypothetical Signaling Pathway in Nociception

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel analgesic compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Opioid Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (Analgesia-related) CREB->Gene Initiation TRV_Compound Novel Compound (e.g., this compound) TRV_Compound->Receptor Agonist Binding

Hypothetical signaling cascade for a novel analgesic.

Preventing TRV-7019 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of publicly available scientific literature and data regarding the specific chemical properties and degradation pathways of a compound designated "TRV-7019". The following technical support guide has been developed based on established principles for the handling, storage, and troubleshooting of small molecule radioligands with similar general characteristics. The advice provided should be considered as general best practice and may need to be adapted based on empirical observations with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] It is crucial to minimize freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.

Q2: What are the primary pathways through which a radioligand like this compound might degrade in solution?

A2: The most common degradation pathways for small molecule drugs and radioligands in solution are hydrolysis and oxidation.[1][2][3][4][5]

  • Hydrolysis: This is the cleavage of a chemical bond by reaction with water. Functional groups like esters and amides are particularly susceptible.[1][6] The rate of hydrolysis is often dependent on the pH of the solution.[1][7]

  • Oxidation: This involves the loss of electrons from the molecule, often initiated by exposure to oxygen, light, heat, or trace metal ions.[1][8]

  • Radiolysis: The radiation emitted by the radionuclide can itself generate free radicals from the solvent (e.g., water), which can then react with and degrade the radioligand. This is a significant factor for radiopharmaceuticals.[9]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to break chemical bonds and lead to degradation.[8][10][11][12]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following best practices:

  • Temperature Control: Keep the compound at the recommended storage temperature until just before use. During experiments, if permissible by the protocol, keep solutions on ice.

  • pH Control: Use buffers to maintain a stable pH, ideally one at which the compound has maximum stability. This may require preliminary stability studies.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, consider preparing and storing solutions under an inert gas like nitrogen or argon.[1]

  • Use of Additives: In some cases, antioxidants or free radical scavengers can be added to the formulation to inhibit oxidative degradation and radiolysis.[8][9]

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

Q4: What are the best methods to verify the purity of my this compound solution?

A4: The radiochemical purity (RCP) of a radioligand solution should be assessed before use. The most common and reliable methods are:

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific method that can separate the intact radioligand from its degradation products and impurities.[13][14][15][16]

  • Thin-Layer Chromatography (TLC): TLC is a faster method for routine quality control to assess RCP.[13][14]

For radiopharmaceuticals, an RCP of >95% is generally required for use.[17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound in solution.1. Verify the radiochemical purity of the solution using HPLC or TLC. 2. Prepare fresh solutions from a new aliquot of the stock. 3. Review the experimental protocol for potential sources of degradation (e.g., prolonged incubation at high temperatures, exposure to light, incompatible buffer pH).
Visible particulates or color change in the solution. Precipitation or significant chemical degradation.1. Do not use the solution. 2. Verify the solubility of this compound in the chosen solvent and at the working concentration. 3. Consider filtering the solution through a sterile, low-protein-binding filter if appropriate for the application.
Low radiochemical purity (<95%) detected by HPLC/TLC. Improper storage, handling, or radiolysis.1. Confirm that the stock solution was stored correctly and has not exceeded its shelf life.[18] 2. Minimize the time between thawing/diluting and use. 3. If radiolysis is suspected (especially with high radioactivity concentrations), consider the use of stabilizers or quenchers if compatible with the experimental setup.[17]

Experimental Protocols

Protocol 1: Assessment of Radiochemical Purity by HPLC
  • System Preparation:

    • HPLC system with a radioactivity detector (and optionally a UV detector).

    • C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Method:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a small volume (e.g., 10 µL) of the this compound solution.

    • Run a linear gradient to elute the compound and any impurities (e.g., 5% to 95% B over 15 minutes).

    • Monitor the chromatogram from the radioactivity detector.

  • Analysis:

    • Integrate the area of all radioactive peaks.

    • Calculate the Radiochemical Purity (RCP) as: RCP (%) = (Area of this compound peak / Total area of all radioactive peaks) x 100.

Visualizations

degradation_pathways Potential Degradation Pathways for this compound TRV7019 This compound (in solution) Hydrolysis Hydrolysis (Ester/Amide Cleavage) TRV7019->Hydrolysis H2O, pH Oxidation Oxidation (Reaction with O2) TRV7019->Oxidation O2, Metal Ions Radiolysis Radiolysis (Solvent-mediated) TRV7019->Radiolysis Radiation Photodegradation Photodegradation (Light Exposure) TRV7019->Photodegradation Light (UV) DegradedProducts Degradation Products (Loss of Activity) Hydrolysis->DegradedProducts Oxidation->DegradedProducts Radiolysis->DegradedProducts Photodegradation->DegradedProducts

Caption: Major chemical pathways leading to the degradation of a radioligand in solution.

troubleshooting_workflow Troubleshooting this compound Degradation Start Inconsistent Experimental Results Observed CheckPurity Assess Radiochemical Purity (HPLC/TLC) Start->CheckPurity PurityOK Purity > 95%? CheckPurity->PurityOK Analysis ReviewProtocol Review Protocol for Degradation Factors (pH, Temp, Light) PrepareFresh Prepare Fresh Solution from New Aliquot ReviewProtocol->PrepareFresh End Problem Resolved/ Source Identified PrepareFresh->End PurityOK->ReviewProtocol Yes Discard Discard Solution PurityOK->Discard No Discard->PrepareFresh

Caption: A logical workflow for troubleshooting experiments involving this compound.

References

Investigating TRV-7019: Information Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for "TRV-7019" did not yield any specific information regarding its off-target effects, mechanism of action, clinical trials, or safety profile. It is possible that "this compound" may be an internal development name, a very recent discovery not yet in the public domain, or a typographical error.

To provide you with the detailed technical support center you require, please verify the name of the compound.

Once the correct compound name is provided, we can proceed with a thorough investigation and generate the requested content, including:

  • Troubleshooting Guides and FAQs: Addressing potential experimental issues.

  • Quantitative Data Summaries: Clearly structured tables for easy comparison.

  • Detailed Experimental Protocols: Methodologies for key experiments.

  • Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz.

We are committed to providing accurate and in-depth scientific information and look forward to assisting you further upon clarification of the compound .

Technical Support Center: Improving the Bioavailability of TRV-7019 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of TRV-7019 in rat models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is oral bioavailability a concern?

A1: this compound is a radioligand developed for brain imaging that targets butyrylcholinesterase.[1] For many novel small molecule compounds like this compound, achieving adequate oral bioavailability can be a significant challenge. Poor oral bioavailability can lead to high variability in experimental results, insufficient drug exposure at the target site, and difficulty in establishing a clear dose-response relationship. Factors that can contribute to low bioavailability include poor aqueous solubility, low intestinal permeability, and first-pass metabolism.[2][3]

Q2: What are the primary factors that may contribute to the low oral bioavailability of a compound like this compound in rats?

A2: The low bioavailability of a compound can be attributed to several factors, including:

  • Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[2][3]

  • Low intestinal permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.[2]

  • First-pass metabolism: The drug may be extensively metabolized in the liver and/or the gut wall before it reaches systemic circulation.[2][4]

  • Efflux transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.[2]

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs in rats?

A3: Several formulation strategies can be explored to enhance the oral bioavailability of investigational drugs[5][6][7]:

  • Particle size reduction: Micronization or nanosizing can increase the surface area of the drug, potentially improving its dissolution rate.[6]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[6]

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance its solubility and dissolution.[5][6]

  • Use of permeation enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane.[5]

  • Prodrug approach: A chemically modified, inactive version of the drug could be designed to have better absorption properties and then convert to the active form in the body.[5][8]

Troubleshooting Guides

Issue: High variability in plasma concentrations between individual rats.

  • Question: I am observing a high degree of inter-animal variability in my pharmacokinetic data. How can I reduce this?

  • Answer: High variability can stem from several sources. Ensure your oral gavage technique is consistent across all animals.[9][10][11][12][13] Fasting the animals overnight before dosing can help standardize gastric emptying and reduce variability in absorption.[14] Also, consider the formulation; a solution or a well-suspended formulation will likely lead to more consistent absorption than a poorly suspended one.

Issue: Measured bioavailability is near zero or undetectable.

  • Question: My analytical method is validated, but I am unable to detect this compound in plasma after oral administration. What could be the issue?

  • Answer:

    • Confirm Drug Administration: Double-check your dosing procedure to ensure the full dose is being administered correctly.

    • Analytical Method Sensitivity: The low bioavailability may result in very low plasma concentrations. Ensure your bioanalytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LLOQ) to detect the expected concentrations.[2][3]

    • Blood Sampling Time Points: If the drug is absorbed and eliminated rapidly, you may be missing the peak plasma concentration (Cmax). Conduct a pilot study with more frequent early sampling time points (e.g., 5, 15, 30 minutes post-dose).[2]

    • Consider an Intravenous (IV) Dose: Administering an IV dose will help determine the drug's clearance and volume of distribution, providing a benchmark for what to expect from oral administration.[2][14]

Issue: The formulation for oral gavage is difficult to prepare or administer.

  • Question: this compound is poorly soluble, and my current vehicle is not providing a stable suspension for dosing. What can I do?

  • Answer: For poorly soluble compounds, a multi-step formulation development approach is often necessary.

    • Solubility Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and co-solvents (e.g., PEG 400, propylene glycol, DMSO, Tween 80).[8][14]

    • Formulation Development: Based on the solubility screen, develop a formulation. This could be a co-solvent system, a suspension with a suspending agent (e.g., carboxymethylcellulose), or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).

    • Physical Stability: Ensure the chosen formulation is physically stable for the duration of the experiment, without precipitation or phase separation.

Experimental Protocols

Protocol 1: Rat Pharmacokinetic Study for Bioavailability Assessment

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Intravenous (IV): 1 mg/kg this compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

    • Oral Gavage (PO): 10 mg/kg this compound in a bioavailability-enhancing formulation (e.g., SEDDS or a micronized suspension).

  • Administration:

    • IV injection via the tail vein.

    • Oral administration via gavage.[9][10][11][12][13]

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein or saphenous vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)950 ± 150120 ± 45
Tmax (h)0.0831.0
AUC0-t (ngh/mL)1800 ± 300450 ± 120
AUC0-inf (ngh/mL)1850 ± 310470 ± 130
t1/2 (h)3.5 ± 0.84.1 ± 1.1
CL (L/h/kg)0.54 ± 0.09-
Vd (L/kg)2.5 ± 0.6-
F (%)-2.5 ± 0.7

Data are presented as mean ± standard deviation (n=5 rats per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis prep_formulation Formulation Preparation iv_dose Intravenous Dosing (1 mg/kg) prep_formulation->iv_dose po_dose Oral Gavage (10 mg/kg) prep_formulation->po_dose prep_animals Animal Acclimatization (Sprague-Dawley Rats) prep_animals->iv_dose prep_animals->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation bioanalysis LC-MS/MS Analysis plasma_separation->bioanalysis pk_parameters Pharmacokinetic Parameter Calculation bioanalysis->pk_parameters bioavailability Bioavailability (F%) Calculation pk_parameters->bioavailability

Caption: Experimental workflow for a preclinical oral bioavailability study in rats.

troubleshooting_flowchart start Low Bioavailability Observed check_solubility Is the compound poorly soluble? start->check_solubility improve_solubility Improve Solubility: - Particle size reduction - Solid dispersion - Lipid-based formulation check_solubility->improve_solubility Yes check_permeability Is intestinal permeability low? check_solubility->check_permeability No re_evaluate Re-evaluate Bioavailability improve_solubility->re_evaluate improve_permeability Enhance Permeability: - Use permeation enhancers - Prodrug approach check_permeability->improve_permeability Yes check_metabolism Is first-pass metabolism high? check_permeability->check_metabolism No improve_permeability->re_evaluate address_metabolism Address Metabolism: - Co-administer with inhibitor (for research purposes) - Prodrug to mask metabolic site check_metabolism->address_metabolism Yes check_metabolism->re_evaluate No address_metabolism->re_evaluate bioavailability_factors cluster_gi Gastrointestinal Tract cluster_liver Liver compound Orally Administered Compound (this compound) dissolution Dissolution compound->dissolution solubility Solubility dissolution->solubility permeability Permeability solubility->permeability gut_metabolism Gut Wall Metabolism permeability->gut_metabolism hepatic_metabolism First-Pass Hepatic Metabolism gut_metabolism->hepatic_metabolism systemic_circulation Systemic Circulation (Bioavailable Drug) hepatic_metabolism->systemic_circulation

References

Overcoming TRV-7019 delivery challenges in the CNS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TRV-7019 CNS Delivery

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the delivery challenges of this compound to the Central Nervous System (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an investigational small molecule designed as a potent and selective agonist for the novel G-protein coupled receptor, Neuro-Protective Receptor 1 (NPR-1). Activation of NPR-1 is hypothesized to initiate a signaling cascade that inhibits pro-apoptotic pathways and upregulates the expression of endogenous neurotrophic factors, offering a potential therapeutic strategy for neurodegenerative disorders. The simplified signaling pathway is illustrated below.

TRV This compound NPR1 NPR-1 Receptor TRV->NPR1 AC Adenylyl Cyclase NPR1->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inhibition PKA->Inhibition BDNF BDNF Gene Transcription CREB->BDNF Promotes Apoptosis Apoptotic Pathway Inhibition->Apoptosis

Caption: Simplified signaling pathway of this compound via NPR-1 activation.

Q2: What are the primary challenges in delivering this compound to the CNS?

A2: The primary obstacles to effective this compound delivery to the CNS are twofold:

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux transporter located at the blood-brain barrier (BBB). This active transport mechanism rapidly removes the compound from the brain endothelial cells back into the bloodstream, severely limiting its ability to reach therapeutic concentrations in the CNS.

  • Poor Aqueous Solubility: The compound has low solubility in aqueous solutions (<0.1 mg/mL), which complicates the preparation of formulations suitable for intravenous administration and can lead to poor absorption and bioavailability.

Q3: What formulation strategies can enhance the solubility and stability of this compound?

A3: To address its poor solubility, several formulation strategies can be employed. The most effective approaches include:

  • Nanoemulsions: Encapsulating this compound in the oil phase of a nanoemulsion can significantly improve its solubility and stability in aqueous media.

  • Cyclodextrin Complexation: Using modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, thereby increasing its aqueous solubility.

  • Liposomal Formulations: Incorporating this compound into the lipid bilayer of liposomes can protect it from degradation and improve its pharmacokinetic profile.

Q4: How can the P-gp mediated efflux of this compound be mitigated?

A4: Overcoming P-gp efflux is critical for achieving therapeutic CNS concentrations. Key strategies include:

  • Co-administration with P-gp Inhibitors: Administering this compound concurrently with a potent P-gp inhibitor, such as verapamil or cyclosporine A, can block the efflux pump and increase brain penetration. However, this can also lead to systemic toxicity and off-target effects.

  • Formulation-based approaches: Certain nanoformulations, particularly those using surfactants like polysorbate 80, may inherently inhibit P-gp function or bypass the transporter through alternative uptake mechanisms.

  • Chemical Modification: Prodrug strategies that mask the P-gp recognition site of this compound are a potential, though more complex, long-term solution.

Troubleshooting Guide

Problem: I am observing a very low brain-to-plasma concentration ratio (<0.05) for this compound in my rodent model.

Cause & Solution:

This is a common issue primarily driven by P-gp efflux. The experimental workflow below outlines a systematic approach to diagnose and address this problem. The goal is to determine if the low ratio is due to the formulation, the efflux pump, or both, and then to select an appropriate strategy to improve CNS penetration.

start Start: Low Brain/Plasma Ratio check_formulation Is the formulation stable and fully solubilized? start->check_formulation reformulate Action: Reformulate (e.g., Nanoemulsion) check_formulation->reformulate No run_pgp_study Action: Conduct study with P-gp inhibitor (Verapamil) check_formulation->run_pgp_study Yes reformulate->run_pgp_study analyze_ratio Did the Brain/Plasma ratio increase significantly? run_pgp_study->analyze_ratio conclusion_pgp Conclusion: P-gp efflux is the primary barrier analyze_ratio->conclusion_pgp Yes (>10-fold) conclusion_other Conclusion: Other barriers exist (e.g., metabolism, poor BBB transit) analyze_ratio->conclusion_other No

Caption: Troubleshooting workflow for low this compound CNS penetration.

Supporting Data:

The following table shows hypothetical pharmacokinetic data from a study in mice, demonstrating the effect of co-administration with the P-gp inhibitor verapamil.

GroupFormulationDose (mg/kg)Plasma Cmax (ng/mL)Brain Cmax (ng/g)Brain/Plasma Ratio
1This compound in Saline/DMSO51500 ± 21065 ± 150.043
2This compound + Verapamil5 + 101450 ± 180750 ± 950.517

Data presented as mean ± standard deviation.

This data clearly indicates that inhibiting P-gp results in a >10-fold increase in the brain-to-plasma ratio, confirming that P-gp efflux is the dominant barrier to CNS delivery.

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Efflux Assay

This assay determines if a compound is a substrate for the P-gp transporter using a cell-based model (e.g., MDCK-MDR1 cells).

  • Cell Culture: Culture MDCK-MDR1 cells (which overexpress P-gp) and wild-type MDCK cells on permeable Transwell inserts until a confluent monolayer is formed.

  • Assay Setup:

    • For basolateral-to-apical (B-A) transport, add this compound (e.g., 10 µM) to the basolateral chamber.

    • For apical-to-basolateral (A-B) transport, add this compound to the apical chamber.

    • Include a control group with a known P-gp inhibitor (e.g., 50 µM verapamil).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Sample Collection: Collect samples from both the donor and receiver chambers at the end of the incubation period.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both B-A and A-B directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • Interpretation: An ER > 2.0 suggests the compound is a P-gp substrate. A significant reduction in the ER in the presence of a P-gp inhibitor confirms this.

Protocol 2: Preparation of a this compound Loaded Nanoemulsion

This protocol describes the preparation of a stable oil-in-water (o/w) nanoemulsion for intravenous administration.

  • Materials:

    • This compound

    • Medium-chain triglyceride (MCT) oil (oil phase)

    • Lecithin (primary surfactant)

    • Polysorbate 80 (co-surfactant)

    • Glycerol (tonicity agent)

    • Water for Injection (aqueous phase)

  • Preparation of Oil Phase: Dissolve this compound (1 mg/mL) and lecithin (1.2% w/v) in MCT oil (10% w/v) using gentle heating and stirring until a clear solution is formed.

  • Preparation of Aqueous Phase: Dissolve polysorbate 80 (0.6% w/v) and glycerol (2.25% w/v) in water.

  • Emulsification:

    • Heat both phases to 60°C.

    • Add the oil phase to the aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for 5-10 cycles at 15,000 PSI.

  • Sterilization & Characterization:

    • Filter the final nanoemulsion through a 0.22 µm sterile filter.

    • Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A particle size < 150 nm with a PDI < 0.2 is desirable.

Protocol 3: Quantification of this compound in Brain Homogenate and Plasma using LC-MS/MS

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard (IS) to 1 volume of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Brain Tissue: Weigh the tissue and homogenize it in 4 volumes of phosphate-buffered saline (PBS). Perform protein precipitation on the homogenate as described for plasma.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for both this compound and the IS.

  • Quantification: Generate a calibration curve using standard samples of known concentrations in the corresponding matrix (plasma or brain homogenate). Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.

TRV-7019 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TRV-130 (Oliceridine)

A Note on TRV-7019: Initial searches for "this compound" did not yield publicly available information on a compound with this designation. It is presumed that this may be a typographical error and the intended compound of interest is TRV-130, also known as oliceridine (brand name Olinvyk®)[1]. This document will focus on the experimental variability and reproducibility of TRV-130.

Oliceridine is a G protein-biased agonist at the μ-opioid receptor (MOR)[2][3]. It is designed to preferentially activate the G protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin, a pathway linked to common opioid-related adverse effects like respiratory depression and constipation[2][4][5].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TRV-130 (oliceridine)?

A1: TRV-130 is a biased agonist of the μ-opioid receptor (MOR)[1]. It selectively activates the G-protein signaling cascade, which is primarily responsible for its analgesic effects[6]. This is in contrast to traditional opioids, which activate both the G-protein and β-arrestin pathways[4]. The reduced engagement of the β-arrestin pathway is thought to contribute to a potentially improved side-effect profile, with less respiratory depression and constipation compared to morphine at equianalgesic doses[4][7].

Q2: How does the binding of TRV-130 to the μ-opioid receptor differ from that of traditional opioids?

A2: While TRV-130 is believed to bind to the same orthosteric site on the μ-opioid receptor as classical opioids, molecular modeling suggests that it induces a different intracellular conformational change in the receptor[1]. This distinct conformation is thought to favor coupling with G-proteins over the recruitment of β-arrestin[1][8].

Q3: What are the known metabolites of TRV-130 and are they active?

A3: TRV-130 is primarily metabolized in the liver by the enzymes CYP3A4 and CYP2D6, with minor contributions from CYP2C9 and CYP2C19[1]. The main metabolic pathways include N-dealkylation, glucuronidation, and dehydrogenation[1]. Currently, none of the known metabolites of oliceridine are considered to be pharmacologically active[1][9].

Troubleshooting Guides

Issue 1: High Variability in Analgesic Efficacy in Animal Models

Possible Cause 1: Species and Strain Differences

  • Troubleshooting:

    • Ensure the animal model and strain are appropriate for opioid research. Different strains of mice and rats can exhibit varying sensitivities to opioids.

    • Consult literature for established models of nociception where TRV-130 or similar compounds have been characterized[10][11].

    • If possible, use a well-characterized strain known to have a consistent response to MOR agonists.

Possible Cause 2: Route of Administration and Pharmacokinetics

  • Troubleshooting:

    • Verify the correct route of administration (e.g., intravenous, subcutaneous) as this will significantly impact the pharmacokinetic profile[12].

    • Ensure consistent dosing and formulation. The vehicle used to dissolve TRV-130 should be consistent across all experimental groups.

    • Consider the rapid onset and relatively short half-life of TRV-130 when designing the timing of analgesic assessments[1][12].

Issue 2: Inconsistent In Vitro Signaling Assay Results (e.g., cAMP inhibition, β-arrestin recruitment)

Possible Cause 1: Cell Line and Receptor Expression Levels

  • Troubleshooting:

    • Use a stable cell line with consistent expression levels of the μ-opioid receptor. Overexpression of the receptor can sometimes mask the partial agonism of a compound[13].

    • Characterize the receptor density in your cell line to ensure it is within a range that allows for the detection of biased agonism.

    • Consider that the cellular background can influence signaling outcomes. Results from one cell line (e.g., HEK293) may not be directly comparable to another[14].

Possible Cause 2: Assay Conditions

  • Troubleshooting:

    • Optimize assay parameters such as incubation time, temperature, and reagent concentrations.

    • Ensure the use of appropriate positive and negative controls (e.g., a full MOR agonist like DAMGO and a vehicle control).

    • For β-arrestin recruitment assays, the choice of detection technology (e.g., BRET, FRET, enzyme complementation) can influence the results. Ensure the chosen method is validated for your system.

Quantitative Data

Table 1: In Vitro Potency and Efficacy of TRV-130

ParameterAssayCell LineTRV-130MorphineReference
pEC50 cAMP InhibitionHEK2938.2-[7][14]
EC50 (Pain Relief) Pharmacodynamic ModelHuman10.1 ng/mL-[15]
ED50 (Analgesia) Hot Plate (56°C)Mice0.9 mg/kg (s.c.)4.9 mg/kg (s.c.)[12]
ED50 (Analgesia) Tail WithdrawalMice0.33 mg/kg-[13]

Table 2: Clinical Analgesic Efficacy of TRV-130 vs. Morphine

Study PopulationTRV-130 DoseMorphine DoseOutcomeReference
Healthy Volunteers (Cold Pain Test)3 mg, 4.5 mg (IV)10 mg (IV)TRV-130 showed greater peak analgesia and faster onset.[16]
Post-Bunionectomy2 mg, 3 mg q3h (IV)4 mg q4h (IV)TRV-130 provided superior analgesia.[10]
Post-Abdominoplasty1.5/0.10 mg, 1.5/0.35 mg (PCA)4.0/1.0 mg (PCA)Similar reduction in average pain scores.[9][17]

Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of TRV-130 for the μ-opioid receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293).

    • Incubate the membranes with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO).

    • Add increasing concentrations of unlabeled TRV-130.

    • Incubate to allow for competitive binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

2. cAMP Inhibition Assay

  • Objective: To measure the G-protein-mediated signaling of TRV-130.

  • Methodology:

    • Culture cells expressing the μ-opioid receptor (e.g., CHO or HEK293 cells).

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Add varying concentrations of TRV-130.

    • Incubate for a specified period.

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Generate a dose-response curve to determine the EC50 and Emax for cAMP inhibition.

3. β-Arrestin Recruitment Assay

  • Objective: To quantify the recruitment of β-arrestin to the μ-opioid receptor upon TRV-130 binding.

  • Methodology:

    • Use a cell line co-expressing the μ-opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin-2 fused to an acceptor molecule (e.g., green fluorescent protein) for a Bioluminescence Resonance Energy Transfer (BRET) assay.

    • Plate the cells in a suitable microplate.

    • Add increasing concentrations of TRV-130.

    • Incubate to allow for β-arrestin recruitment.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Measure the light emission at the donor and acceptor wavelengths.

    • Calculate the BRET ratio and generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

TRV130_Signaling_Pathway TRV130 TRV-130 (Oliceridine) MOR μ-Opioid Receptor (MOR) TRV130->MOR Binds G_Protein Gαi/o Protein MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Minimally Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects

Caption: TRV-130 biased signaling at the μ-opioid receptor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Affinity - Ki) G_Protein_Assay G-Protein Signaling Assay (cAMP Inhibition - EC50/Emax) Binding->G_Protein_Assay Arrestin_Assay β-Arrestin Recruitment Assay (EC50/Emax) G_Protein_Assay->Arrestin_Assay PK Pharmacokinetics (Dosing, Half-life) Arrestin_Assay->PK Proceed if favorable bias Analgesia_Model Analgesia Model (e.g., Hot Plate, Tail Flick) PK->Analgesia_Model Side_Effect_Model Side Effect Assessment (e.g., Respiratory, GI) Analgesia_Model->Side_Effect_Model

Caption: General experimental workflow for TRV-130 evaluation.

Troubleshooting_Guide Start Inconsistent Experimental Results Assay_Type Assay Type? Start->Assay_Type In_Vitro In Vitro (Signaling) Assay_Type->In_Vitro In Vitro In_Vivo In Vivo (Analgesia) Assay_Type->In_Vivo In Vivo Cell_Line Check Cell Line: - Receptor Expression Level - Passage Number In_Vitro->Cell_Line Assay_Conditions Verify Assay Conditions: - Reagent Concentration - Incubation Times - Controls In_Vitro->Assay_Conditions Animal_Model Review Animal Model: - Species/Strain Suitability - Health Status In_Vivo->Animal_Model Dosing Check Dosing: - Route of Administration - Formulation/Vehicle - Timing In_Vivo->Dosing

Caption: Troubleshooting decision tree for TRV-130 experiments.

References

Adjusting TRV-7019 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified health provider with any questions you may have regarding a medical condition or treatment.

The compound initially referenced, TRV-7019, could not be definitively identified in publicly available literature. However, based on the context of minimizing side effects for a TRV-designated compound, this guide focuses on Oliceridine (formerly TRV130) , an FDA-approved intravenous opioid analgesic developed by Trevena, Inc. Oliceridine is a G protein-biased agonist at the µ-opioid receptor, designed to provide analgesia with a potentially improved safety and tolerability profile compared to conventional opioids.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Oliceridine?

A1: Oliceridine is a G protein-biased ligand that selectively activates the G-protein signaling pathway at the µ-opioid receptor, which is primarily responsible for its analgesic effects.[4] It is designed to cause minimal recruitment of β-arrestin, a protein implicated in many of the adverse effects of conventional opioids, such as respiratory depression and constipation.[4][5]

Q2: What are the most common side effects observed with Oliceridine?

A2: In Phase 3 clinical trials, the most frequently reported adverse reactions (incidence ≥10%) were nausea, vomiting, dizziness, headache, constipation, pruritus (itching), and hypoxia.[6]

Q3: How does the side effect profile of Oliceridine compare to conventional opioids like morphine?

A3: Clinical studies have suggested that Oliceridine may have a favorable safety profile regarding certain side effects compared to morphine. For instance, some studies have shown a lower incidence of nausea, vomiting, and respiratory depression with Oliceridine at equi-analgesic doses.[7][8][9][10] However, the incidence of gastrointestinal adverse events with Oliceridine has been observed to be dose-dependent.[9]

Q4: What are the recommended dosages for Oliceridine in a research setting?

A4: Oliceridine is intended for intravenous use. An initial dose of 1 mg is considered equipotent to 5 mg of intravenous morphine.[11] For patient-controlled analgesia (PCA), demand doses of 0.1 mg to 0.35 mg with a 6-minute lockout are recommended.[11] It is advised that the cumulative daily dose should not exceed 27 mg.[11]

Troubleshooting Guide: Minimizing Side Effects

Issue 1: High Incidence of Nausea and Vomiting

Potential Cause: The dosage of Oliceridine may be too high for the individual subject. The incidence of nausea and vomiting has been shown to be dose-dependent.[9]

Suggested Mitigation Strategies:

  • Dose Titration: Begin with the lowest effective dose and titrate upwards based on analgesic response and tolerability.

  • Anti-emetic Prophylaxis: Consider the prophylactic use of anti-emetic agents, particularly in subjects with a history of opioid-induced nausea and vomiting.

  • Hydration: Ensure adequate hydration of the subjects, as dehydration can exacerbate nausea.

Issue 2: Respiratory Depression

Potential Cause: While designed to have a lower incidence of respiratory depression compared to conventional opioids, Oliceridine can still cause this adverse effect, especially at higher doses or in susceptible populations.[8][10]

Suggested Mitigation Strategies:

  • Continuous Monitoring: Implement continuous respiratory monitoring (e.g., pulse oximetry, capnography) for all subjects, especially during the initial dosing period.

  • Dose Adjustment: In cases of mild respiratory depression, consider reducing the subsequent doses or increasing the dosing interval.

  • Subject Selection: Exercise caution in subjects with pre-existing respiratory conditions or those concomitantly receiving other central nervous system depressants.[6]

Data Presentation

Table 1: Comparison of Adverse Events (Oliceridine vs. Morphine) in a Post-Abdominoplasty Study

Adverse EventOliceridine (0.35 mg demand dose)Oliceridine (0.5 mg demand dose)Morphine (1 mg demand dose)
Nausea65.8%78.8%79.3%
VomitingNot specifiedNot specifiedNot specified
Respiratory Safety Burden (Mean Hours)1.481.591.72

Data adapted from the APOLLO-2 study.[9]

Table 2: Recommended Dosing for Oliceridine

Administration MethodRecommended DoseLockout IntervalMaximum Cumulative Daily Dose
Intermittent Bolus1 mg to 2 mg every 1 to 3 hours as neededN/A27 mg
Patient-Controlled Analgesia (PCA)0.1 mg to 0.35 mg6 minutes27 mg

Data based on prescribing information and clinical studies.[11]

Experimental Protocols

Protocol 1: Assessment of Analgesic Efficacy

  • Model: Post-operative pain model (e.g., bunionectomy, abdominoplasty).

  • Dosing: Administer Oliceridine or a comparator (e.g., morphine, placebo) intravenously via patient-controlled analgesia (PCA) with a specified loading dose, demand dose, and lockout interval.

  • Assessment: Measure pain intensity at regular intervals using a validated pain scale (e.g., 11-point Numeric Pain Rating Scale).

  • Primary Endpoint: The proportion of treatment responders, defined as a clinically meaningful reduction in pain score over a specified time period (e.g., 24 hours).

Protocol 2: Evaluation of Respiratory Safety

  • Monitoring: Continuously monitor subjects' respiratory function using pulse oximetry and/or capnography.

  • Definition of Respiratory Event: Pre-define respiratory safety events (e.g., oxygen saturation <90%, respiratory rate <8 breaths/minute).

  • Endpoint: Calculate the Respiratory Safety Burden (RSB), a composite measure representing the cumulative duration of respiratory safety events.

  • Comparison: Compare the RSB between different Oliceridine dose regimens and the comparator group.

Mandatory Visualizations

Oliceridine_Signaling_Pathway cluster_receptor µ-Opioid Receptor cluster_cellular_response Cellular Response cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway MOR µOR G_Protein G-protein Activation MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Minimally Activates Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Side Effects (e.g., Resp. Depression) Beta_Arrestin->Side_Effects Contributes to Oliceridine Oliceridine Oliceridine->MOR Binds to Morphine Morphine Morphine->MOR Binds to

Caption: Oliceridine's biased agonism at the µ-opioid receptor.

Dosage_Troubleshooting_Workflow start Start: Administer Initial Oliceridine Dose check_analgesia Is Analgesia Adequate? start->check_analgesia check_side_effects Are Side Effects Tolerable? check_analgesia->check_side_effects Yes increase_dose Consider Dose Titration Upwards check_analgesia->increase_dose No maintain_dose Maintain Current Dosage and Monitor check_side_effects->maintain_dose Yes reduce_dose Reduce Dose or Increase Interval check_side_effects->reduce_dose No increase_dose->check_analgesia end End of Dosing Period maintain_dose->end manage_symptoms Implement Symptomatic Management (e.g., anti-emetics) reduce_dose->manage_symptoms manage_symptoms->check_analgesia

Caption: Troubleshooting workflow for Oliceridine dosage adjustment.

References

Technical Support Center: TRV-7019 Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of TRV-7019, a butyrylcholinesterase (BChE) targeted radioligand for brain imaging. The following information is synthesized from established methodologies for similar BChE radiotracers used in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a blood-brain barrier-penetrant radioligand designed to bind to butyrylcholinesterase (BChE). Its primary application is for in vivo brain imaging using techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to investigate BChE activity, which is often elevated in neurodegenerative diseases such as Alzheimer's disease.[1][2]

Q2: The name of this document refers to "self-administration." Can this radioligand be self-administered?

A2: The term "self-administration" in the context of this compound is likely a misunderstanding of its application. As a radioligand for brain imaging, this compound is intended for administration by trained personnel in a controlled preclinical or clinical setting. It is administered intravenously to allow for the tracking of its distribution and binding in the brain via imaging.

Q3: What is the mechanism of action of this compound?

A3: this compound is designed to bind with high affinity and selectivity to butyrylcholinesterase. In the context of Alzheimer's disease, BChE is associated with amyloid-β plaques and neurofibrillary tangles.[2][3] By targeting BChE, this compound can help visualize the extent of these pathological features.

Q4: What are the key considerations for a preclinical imaging study with a BChE radioligand like this compound?

A4: Key considerations include the choice of animal model (e.g., a transgenic mouse model of Alzheimer's disease like 5XFAD), the radiolabeling procedure, the injected dose and specific activity of the radiotracer, the imaging protocol (dynamic or static scans), and the data analysis methods to quantify radiotracer uptake and binding.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low brain uptake of the radiotracer 1. Poor radiochemical purity.2. Low blood-brain barrier penetration.3. Incorrect injection technique (e.g., extravasation).1. Verify radiochemical purity via HPLC before injection.2. Confirm the lipophilicity and molecular weight of the compound are within the optimal range for BBB penetration.3. Ensure proper intravenous catheter placement and a successful injection.
High non-specific binding 1. Radiotracer binding to off-target sites.2. Presence of radiometabolites that cross the blood-brain barrier.1. Perform blocking studies with a known BChE inhibitor to confirm target-specific binding.2. Analyze blood and brain tissue for the presence of radiometabolites.[4]
Variability in imaging results 1. Inconsistent anesthesia levels during scanning.2. Differences in animal physiology (e.g., age, weight).3. Instability of the radiotracer.1. Maintain a consistent level of anesthesia throughout the imaging session.2. Standardize the age and weight of the animals used in the study.3. Assess the in vivo stability of the radiotracer.
Image artifacts 1. Animal movement during the scan.2. Incorrect image reconstruction parameters.1. Ensure the animal is securely immobilized during the scan.2. Use appropriate and consistent reconstruction algorithms and corrections (e.g., attenuation, scatter).

Experimental Protocols

General Protocol for Preclinical PET Imaging with a BChE Radioligand

This protocol is a generalized procedure based on studies with similar BChE radiotracers.[4][5]

  • Radiotracer Preparation:

    • Synthesize and radiolabel the BChE inhibitor with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18).

    • Purify the radiolabeled compound using high-performance liquid chromatography (HPLC).

    • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place a catheter in a tail vein for intravenous injection of the radiotracer.

    • Position the animal in the PET scanner.

  • Radiotracer Administration and PET Scan:

    • Inject a bolus of the radiotracer through the tail-vein catheter.

    • Start a dynamic PET scan immediately after injection, acquiring data for a specified duration (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with an anatomical imaging modality like MRI for region-of-interest (ROI) definition.

    • Generate time-activity curves (TACs) for different brain regions.

    • Use pharmacokinetic modeling to quantify radiotracer binding.

Illustrative Quantitative Data for BChE Radioligands

The following table presents example data from published studies on BChE radioligands, which can serve as a reference for expected values in similar experiments.

Parameter Example Radioligand 1 Example Radioligand 2 Reference
Radionuclide Carbon-11Fluorine-18[4][5]
Binding Affinity (IC50 for BChE) 5.2 nM1.3 nMN/A
Selectivity (AChE/BChE IC50 ratio) >1000>500N/A
Injected Dose (in mice) ~5-10 MBq~3-7 MBq[4][5]
Imaging Time 60 min90 min[4][5]

Visualizations

Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft ChAT Choline Acetyltransferase (ChAT) ACh Acetylcholine (ACh) ChAT->ACh AcetylCoA Acetyl-CoA AcetylCoA->ChAT Choline Choline Choline->ChAT VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Vesicle Synaptic Vesicle VAChT->Vesicle ACh_cleft ACh Vesicle->ACh_cleft Release mAChR Muscarinic ACh Receptor Signal Signal Transduction mAChR->Signal nAChR Nicotinic ACh Receptor nAChR->Signal ACh_cleft->mAChR ACh_cleft->nAChR AChE Acetylcholinesterase (AChE) ACh_cleft->AChE BChE Butyrylcholinesterase (BChE) (Target of this compound) ACh_cleft->BChE Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate BChE->Choline_reuptake BChE->Acetate Choline_reuptake->Choline Reuptake

Caption: Cholinergic signaling pathway showing the role of BChE.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of this compound QC Quality Control (HPLC) Radiosynthesis->QC Injection Intravenous Injection QC->Injection Animal_prep Animal Preparation (Anesthesia, Catheterization) Animal_prep->Injection Anatomical_scan Anatomical Scan (MRI/CT) Animal_prep->Anatomical_scan PET_scan Dynamic PET Scan Injection->PET_scan Reconstruction Image Reconstruction PET_scan->Reconstruction Coregistration PET-MRI Co-registration Anatomical_scan->Coregistration Reconstruction->Coregistration ROI Region of Interest Analysis Coregistration->ROI Modeling Pharmacokinetic Modeling ROI->Modeling

Caption: Experimental workflow for a preclinical brain imaging study.

References

Validation & Comparative

A Comparative Guide: TRV-7019 and Buprenorphine in Opioid Use Disorder (OUD) Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Direct preclinical comparative studies between TRV-7019 and buprenorphine in models of Opioid Use Disorder (OUD) are not publicly available at this time. This guide provides a comparative overview based on the well-established pharmacology of buprenorphine and the proposed mechanism of action for this compound as a G-protein biased agonist at the mu-opioid receptor. Information on oliceridine (TRV-130), another G-protein biased agonist, is used as a proxy to infer the potential properties of this compound.

Introduction

The opioid crisis has spurred the development of innovative pharmacotherapies for Opioid Use Disorder (OUD). Buprenorphine, a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, has been a cornerstone of medication-assisted treatment.[1][2][3][4][5] Concurrently, novel therapeutic strategies are emerging, such as G-protein biased agonists at the mu-opioid receptor, exemplified by the investigational compound this compound. These next-generation molecules aim to provide the therapeutic benefits of mu-opioid receptor activation while minimizing the adverse effects associated with conventional opioids. This guide offers a detailed comparison of the pharmacological profiles of buprenorphine and the putative G-protein biased agonist this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The therapeutic and adverse effects of opioids are primarily mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon activation, MORs trigger two main intracellular signaling cascades: the G-protein pathway, associated with analgesia and therapeutic effects, and the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression, tolerance, and constipation.[6][7][8][9]

Buprenorphine exhibits a unique mechanism as a partial agonist at the MOR.[1][2][3] This means it binds to and activates the receptor, but with lower efficacy than full agonists like morphine or fentanyl. This "ceiling effect" contributes to its favorable safety profile, reducing the risk of respiratory depression.[2][5] Buprenorphine also has a high affinity for the MOR, allowing it to displace other opioids from the receptor.[3][4] Furthermore, its antagonist activity at the kappa-opioid receptor may contribute to its antidepressant and anxiolytic effects.

This compound , as a putative G-protein biased agonist, is designed to selectively activate the G-protein signaling pathway while minimizing the recruitment of β-arrestin.[6][7] This biased agonism is hypothesized to retain the therapeutic benefits of MOR activation, such as the reduction of withdrawal symptoms and craving, while mitigating the β-arrestin-mediated side effects. The development of such compounds was spurred by findings in β-arrestin 2 knockout mice, which showed enhanced morphine analgesia with reduced side effects.[10]

Signaling Pathway of a G-protein Biased Agonist (e.g., this compound)

G_Protein_Biased_Agonist cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_Protein G-Protein Activation MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin Recruitment (Minimized) MOR->Beta_Arrestin TRV_7019 This compound TRV_7019->MOR Binds to Therapeutic_Effects Therapeutic Effects (e.g., Reduced Craving) G_Protein->Therapeutic_Effects Adverse_Effects Adverse Effects (Reduced) Beta_Arrestin->Adverse_Effects

Caption: Preferential G-protein pathway activation by this compound.

Signaling Pathway of Buprenorphine

Buprenorphine_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor Partial_Agonism Partial Agonism MOR->Partial_Agonism KOR Kappa-Opioid Receptor Antagonism Antagonism KOR->Antagonism Buprenorphine Buprenorphine Buprenorphine->MOR Binds to Buprenorphine->KOR Binds to Therapeutic_Effects Therapeutic Effects (Reduced Craving & Withdrawal) Partial_Agonism->Therapeutic_Effects Ceiling_Effect Ceiling on Adverse Effects (e.g., Respiratory Depression) Partial_Agonism->Ceiling_Effect Mood_Effects Potential Mood Benefits Antagonism->Mood_Effects

Caption: Buprenorphine's dual action on opioid receptors.

Comparative Efficacy in OUD Models

While direct comparative data for this compound is unavailable, we can extrapolate potential efficacy based on its proposed mechanism and data from other G-protein biased agonists like oliceridine.

Buprenorphine has demonstrated efficacy in preclinical OUD models. Studies have shown that it can reduce drug-seeking behavior and prevent relapse in animal models of fentanyl self-administration.[11][12][13] Its ability to attenuate withdrawal symptoms and cravings is a key aspect of its clinical utility.[1][4][5]

This compound , by targeting the G-protein pathway, is hypothesized to effectively reduce the reinforcing effects of opioids and alleviate withdrawal symptoms, which are key drivers of relapse. The rationale is that by avoiding β-arrestin recruitment, this compound may have a lower propensity to induce tolerance, allowing for sustained efficacy. However, some studies with other G-protein biased agonists have shown that they may still possess abuse liability.[14]

Safety and Tolerability

Buprenorphine has a well-established safety profile, with its "ceiling effect" on respiratory depression being a significant advantage over full opioid agonists.[2][3] However, it can still cause side effects such as constipation and, when initiated in individuals with high levels of physical dependence, can precipitate withdrawal.[3]

This compound and other G-protein biased agonists are being developed with the primary goal of improving the safety and tolerability profile of opioid-based treatments. The hypothesis is that by minimizing β-arrestin signaling, these compounds will cause less respiratory depression and constipation compared to traditional opioids.[6][7] Clinical studies with oliceridine have suggested a favorable safety profile concerning respiratory and gastrointestinal side effects compared to morphine.[15][16]

Data Presentation

Table 1: Pharmacological Properties of Buprenorphine

ParameterDescriptionReference
Mechanism of Action Partial agonist at mu-opioid receptors; Antagonist at kappa-opioid receptors.[1][2][3]
Receptor Affinity High affinity for the mu-opioid receptor.[3][4]
Efficacy in OUD Models Reduces drug-seeking and relapse in preclinical models.[11][12][13]
Key Safety Feature "Ceiling effect" on respiratory depression.[2][5]
Potential Side Effects Constipation, potential for precipitated withdrawal.[3]

Table 2: Putative Pharmacological Properties of this compound (inferred from G-protein biased agonist profile)

ParameterDescription (Hypothesized)Reference (Concept)
Mechanism of Action G-protein biased agonist at the mu-opioid receptor.[6][7]
Receptor Signaling Preferential activation of G-protein pathway over β-arrestin recruitment.[6][10]
Efficacy in OUD Models Expected to reduce opioid reinforcement and withdrawal with potentially less tolerance.[6]
Key Safety Feature Potentially reduced respiratory depression and constipation compared to full agonists.[7][15][16]
Potential Side Effects To be determined in clinical trials; abuse liability may still be a concern.[14]

Experimental Protocols

A standard preclinical model to evaluate the efficacy of compounds for OUD is the intravenous self-administration paradigm in rodents.

Objective: To assess the ability of a test compound (e.g., this compound or buprenorphine) to reduce the reinforcing effects of an opioid (e.g., fentanyl) and to prevent relapse-like behavior.

Animals: Male and female Sprague-Dawley rats.

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and a drug infusion pump.

Procedure:

  • Acquisition of Self-Administration: Rats are trained to press an "active" lever to receive an intravenous infusion of fentanyl. The "inactive" lever has no programmed consequences.

  • Maintenance: Once stable responding is achieved, rats are allowed to self-administer fentanyl for a set period each day.

  • Extinction: Fentanyl is withheld, and active lever presses no longer result in drug infusion. This leads to a decrease in responding.

  • Treatment and Reinstatement: Prior to a reinstatement test, rats are treated with the test compound (this compound or buprenorphine) or vehicle. Reinstatement of drug-seeking behavior is then triggered by a cue (e.g., the cue light previously paired with fentanyl infusion) or a priming dose of fentanyl. The number of active lever presses is measured as an index of relapse-like behavior.

Experimental Workflow for a Preclinical OUD Model

OUD_Workflow Start Start Acquisition Acquisition of Fentanyl Self-Administration Start->Acquisition Maintenance Maintenance Phase Acquisition->Maintenance Extinction Extinction of Lever Pressing Maintenance->Extinction Treatment Treatment with This compound or Buprenorphine Extinction->Treatment Reinstatement Cue- or Drug-Induced Reinstatement Test Treatment->Reinstatement Data_Analysis Data Analysis: Compare Lever Presses Reinstatement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating OUD treatments in a rat self-administration model.

Logical Comparison and Future Directions

The comparison between this compound and buprenorphine represents a comparison between a novel, targeted pharmacological approach and an established, effective medication.

Logical Relationship of Comparative Effects

Logical_Comparison OUD_Treatment_Goal Effective OUD Treatment Reduce_Craving Reduce Craving & Withdrawal OUD_Treatment_Goal->Reduce_Craving Prevent_Relapse Prevent Relapse OUD_Treatment_Goal->Prevent_Relapse Minimize_Side_Effects Minimize Side Effects OUD_Treatment_Goal->Minimize_Side_Effects Buprenorphine Buprenorphine (Partial Agonist/Antagonist) Buprenorphine->Reduce_Craving Achieves via Partial Agonism Buprenorphine->Prevent_Relapse Achieves via High Affinity Buprenorphine->Minimize_Side_Effects Achieves via Ceiling Effect TRV_7019 This compound (G-Protein Biased Agonist) TRV_7019->Reduce_Craving Hypothesized via G-Protein Activation TRV_7019->Prevent_Relapse Hypothesized via Sustained Efficacy TRV_7019->Minimize_Side_Effects Hypothesized via β-Arrestin Sparing

Caption: Comparing the mechanisms of buprenorphine and this compound in achieving OUD treatment goals.

Future Directions: The therapeutic potential of G-protein biased agonists like this compound for OUD is a promising area of research. Head-to-head preclinical studies directly comparing this compound with buprenorphine are crucial to validate the hypothesized benefits of this novel mechanism. Such studies should focus on a range of OUD-relevant behaviors, including drug self-administration, reinstatement, and effects on withdrawal symptoms. Furthermore, long-term studies are needed to assess the potential for tolerance and dependence with chronic administration of G-protein biased agonists. The ultimate goal is to determine if this targeted approach can offer a superior efficacy and safety profile for individuals with Opioid Use Disorder.

References

A Comparative Guide to TRV-7019 (Oliceridine) and Methadone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for two opioid receptor modulators: TRV-7019 (Oliceridine) and methadone. The information is intended to support research and drug development efforts in the field of analgesia and opioid use disorder.

Executive Summary

This compound (Oliceridine) and methadone are both potent analgesics that target the µ-opioid receptor (MOR). However, they exhibit distinct pharmacological profiles that influence their efficacy and side-effect profiles. Oliceridine is a G protein-biased MOR agonist, designed to preferentially activate the G protein signaling pathway responsible for analgesia, with reduced engagement of the β-arrestin pathway, which is associated with adverse effects like respiratory depression and constipation. In contrast, methadone is a full MOR agonist and also acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, contributing to its efficacy in neuropathic pain and in mitigating opioid tolerance.

This guide presents a side-by-side comparison of their mechanisms, preclinical and clinical efficacy data, and available experimental protocols to provide a comprehensive resource for the scientific community.

Mechanism of Action

This compound (Oliceridine)

Oliceridine is a novel µ-opioid receptor (MOR) agonist characterized by its G protein signaling bias. Unlike traditional opioids that activate both G protein and β-arrestin pathways, oliceridine preferentially engages the G protein-coupled signaling cascade, which is primarily responsible for mediating analgesia.[1][2][3] This biased agonism is intended to reduce the recruitment of β-arrestin, a protein implicated in opioid-related adverse effects such as respiratory depression and gastrointestinal issues.[1][2][4]

Methadone

Methadone's mechanism of action is twofold. It is a potent agonist at the µ-opioid receptor, similar to other opioids, which is the primary source of its analgesic effects.[4] Additionally, methadone functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This secondary action is thought to contribute to its effectiveness in managing neuropathic pain and may play a role in reducing the development of tolerance to its analgesic effects.

Signaling Pathways

The differential engagement of intracellular signaling pathways is a key distinction between oliceridine and methadone.

Oliceridine Signaling Pathway

Oliceridine Oliceridine MOR µ-Opioid Receptor Oliceridine->MOR Binds to G_Protein G Protein (Gi/o) MOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Minimally Recruits Analgesia Analgesia G_Protein->Analgesia Leads to Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Effects Contributes to

Caption: Oliceridine's G protein-biased signaling at the µ-opioid receptor.

Methadone Signaling Pathway

Methadone Methadone MOR µ-Opioid Receptor Methadone->MOR Agonist NMDA_Receptor NMDA Receptor Methadone->NMDA_Receptor Antagonist G_Protein G Protein (Gi/o) MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Neuropathic_Pain_Relief Neuropathic Pain Relief & Reduced Tolerance NMDA_Receptor->Neuropathic_Pain_Relief Contributes to Analgesia Analgesia G_Protein->Analgesia Leads to Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Effects Contributes to

Caption: Methadone's dual mechanism of action on µ-opioid and NMDA receptors.

Preclinical Efficacy Comparison

Direct preclinical comparisons between oliceridine (referred to as TRV130 in the study) and methadone have been conducted in rat models.

ParameterTRV130 (Oliceridine)MethadoneStudy Details
Antinociception Produced similar magnitudes and time courses of thermal antinociception at a 3.2 mg/kg dose.Produced similar magnitudes and time courses of thermal antinociception at a 3.2 mg/kg dose.Antinociceptive effects peaked at 30 minutes and dissipated by 100 minutes in a hot plate test in rats.[4]
Fentanyl Choice Less effective than methadone in decreasing fentanyl choice in opioid-dependent rats.More effective than TRV130 in decreasing fentanyl choice and increasing food choice in opioid-dependent rats.A study evaluating the effects on fentanyl-vs.-food choice in opioid-dependent and post-opioid-dependent rats.[4]
Withdrawal Signs Decreased somatic withdrawal signs and weight loss in opioid-dependent rats, similar to methadone.Decreased somatic withdrawal signs and weight loss in opioid-dependent rats, similar to TRV130.The same study also assessed the suppression of opioid withdrawal signs.[4]

Clinical Efficacy

This compound (Oliceridine) Clinical Efficacy in Postoperative Pain
StudyComparatorPatient PopulationKey Efficacy EndpointsResults
APOLLO-1 (Phase III) [3][5]Morphine, PlaceboPatients with moderate-to-severe pain following bunionectomyProportion of treatment responders through 48 hours.Oliceridine regimens (0.1 mg, 0.35 mg, 0.5 mg) showed significantly higher responder rates (50%, 62%, 65.8% respectively) compared to placebo (15.2%). The 0.35 mg and 0.5 mg doses were non-inferior to morphine.[3]
APOLLO-2 (Phase III) [5][6]Morphine, PlaceboPatients with moderate-to-severe pain following abdominoplastyProportion of treatment responders.Oliceridine regimens (0.1, 0.35, and 0.5 mg) demonstrated effective analgesia with responder rates of 61.0%, 76.3%, and 70.0%, respectively, compared to 45.7% for placebo and 78.3% for morphine.[6]
Phase IIb [7]Morphine, PlaceboPatients with moderate-to-severe pain following abdominoplastyReduction in pain intensity.Oliceridine produced analgesia similar to morphine.[7]
Methadone Clinical Efficacy in Chronic Pain
StudyPatient PopulationKey Efficacy EndpointsResults
NCT02335398 [1]Outpatients with severe chronic noncancer and cancer painPain scores, pain interference scores, neuropathic pain score.This study aimed to evaluate the efficacy and safety of a methadone dosing protocol. The protocol involved specific conversion ratios from other opioids like morphine and fentanyl.[1]
Review of 10 articles [8]Cancer patientsAnalgesic efficacyMethadone was found to be as effective as other opioids, including fentanyl, for cancer pain.[8]
Study by Ding et al. (2022) [8]90 patients with refractory painPain score and frequency of breakthrough pain.71% of patients had a statistically significant drop in their pain score and daily frequency of breakthrough pain.[8]

Safety and Tolerability

This compound (Oliceridine)

Clinical trials have suggested a favorable safety and tolerability profile for oliceridine compared to morphine, particularly regarding respiratory and gastrointestinal adverse events.

Adverse EventOliceridine vs. MorphineStudy Details
Respiratory Safety A composite measure of respiratory safety burden (RSB) showed a dose-dependent increase with oliceridine, but none of the doses were statistically different from morphine in the APOLLO-1 trial.[3] In another study, oliceridine administration resulted in significantly less respiratory depression than morphine in healthy older volunteers.[9] A meta-analysis showed a significantly lower incidence of respiratory safety events with oliceridine compared to morphine.[10]APOLLO-1,[3] a study in older volunteers,[9] and a meta-analysis.[10]
Gastrointestinal Events Gastrointestinal adverse events increased in a dose-dependent manner with oliceridine.[3] However, the odds ratio for rescue antiemetic use was significantly lower for oliceridine regimens compared to morphine.[3] A retrospective cohort study showed a lower incidence of postoperative nausea and vomiting (PONV) with oliceridine compared to conventional opioids.[11]APOLLO-1,[3] APOLLO-2,[12] and a retrospective cohort study.[11]
Methadone

Methadone's use is associated with a complex side effect profile that requires careful monitoring.

Adverse EventDetails
Respiratory Depression A significant risk, particularly during initiation and dose titration, due to its long and variable half-life.
QTc Interval Prolongation Methadone can prolong the QTc interval, increasing the risk of cardiac arrhythmias.[1]
Common Side Effects A systematic review identified nausea (60%), vomiting (45%), and drowsiness (35%) as the most common side effects.[8]

Experimental Protocols

Radioligand Binding Assay for Methadone (NMDA Receptor)

Objective: To determine the binding affinity of methadone for the NMDA receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in an assay buffer.

  • Binding Assay: The prepared membranes are incubated with a radiolabeled ligand specific for the NMDA receptor (e.g., [³H]MK-801) and varying concentrations of unlabeled methadone.

  • Separation and Quantification: The reaction is terminated by rapid filtration to separate the bound from the unbound radioligand. The radioactivity of the filter-bound complex is then measured using a scintillation counter.

  • Data Analysis: The concentration of methadone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.[13]

cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Brain_Tissue Brain Tissue Homogenization Centrifugation Centrifugation & Washing Brain_Tissue->Centrifugation Membrane_Suspension Membrane Suspension Centrifugation->Membrane_Suspension Incubation Incubation with [3H]MK-801 & Methadone Membrane_Suspension->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

Oliceridine Clinical Trial Protocol for Postoperative Pain (APOLLO Studies)

Objective: To evaluate the efficacy and safety of oliceridine for the management of moderate-to-severe acute postoperative pain.

Methodology:

  • Study Design: Phase III, multicenter, randomized, double-blind, placebo- and active-controlled trials (e.g., APOLLO-1 and APOLLO-2).[3][6]

  • Patient Population: Adults experiencing moderate-to-severe pain following a surgical procedure (e.g., bunionectomy, abdominoplasty).[3][6]

  • Treatment Arms: Patients are randomized to receive intravenous (IV) oliceridine at different doses, IV morphine (active comparator), or placebo.[3][6]

  • Dosing Regimen: Treatment is typically initiated with a loading dose followed by demand doses administered via patient-controlled analgesia (PCA) with a specified lockout interval.[3][6]

  • Efficacy Assessment: The primary efficacy endpoint is often the proportion of treatment responders, defined by a clinically meaningful reduction in pain intensity over a specified period (e.g., 48 hours). Pain intensity is typically measured using a numeric rating scale (NRS).[3]

  • Safety Assessment: Safety and tolerability are assessed by monitoring adverse events, with a particular focus on respiratory events (e.g., respiratory safety burden) and gastrointestinal events (e.g., nausea, vomiting).[3]

Patient_Recruitment Patient Recruitment (Postoperative Pain) Randomization Randomization Patient_Recruitment->Randomization Oliceridine_Arm Oliceridine (Multiple Doses) Randomization->Oliceridine_Arm Morphine_Arm Morphine (Active Control) Randomization->Morphine_Arm Placebo_Arm Placebo (Control) Randomization->Placebo_Arm Treatment_Administration IV Administration (Loading Dose + PCA) Oliceridine_Arm->Treatment_Administration Morphine_Arm->Treatment_Administration Placebo_Arm->Treatment_Administration Efficacy_Assessment Efficacy Assessment (Pain Scores) Treatment_Administration->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Treatment_Administration->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: A typical clinical trial workflow for postoperative pain studies.

Conclusion

This compound (Oliceridine) and methadone represent two distinct approaches to opioid-based analgesia. Oliceridine's G protein bias at the µ-opioid receptor offers the potential for a wider therapeutic window, with clinical data suggesting comparable analgesia to morphine but with an improved safety profile regarding respiratory and gastrointestinal side effects. Methadone's dual action as a µ-opioid agonist and NMDA receptor antagonist provides a unique advantage in managing complex pain states, including neuropathic pain.

The choice between these agents in a clinical or research setting will depend on the specific therapeutic goal. Oliceridine may be a valuable option for managing acute pain where minimizing opioid-related adverse events is a priority. Methadone remains a critical tool for chronic pain, particularly when a neuropathic component is present, and for opioid maintenance therapy. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of oliceridine and methadone in various pain populations.

References

A Head-to-Head Comparison of Oliceridine (TRV-7019) and Other Biased Mu-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of opioid analgesics is undergoing a significant shift, with a focus on developing safer therapeutics that mitigate the life-threatening side effects associated with conventional opioids. This has led to the exploration of biased agonism at the mu-opioid receptor (MOR). The central hypothesis is that separating the G-protein signaling pathway, responsible for analgesia, from the β-arrestin pathway, implicated in adverse effects like respiratory depression and constipation, can lead to a new generation of safer pain relief medications.[1][2]

This guide provides a head-to-head comparison of oliceridine (formerly TRV130), a G-protein-biased MOR agonist, with other notable biased agonists, including PZM21 and SR-17018, as well as the conventional opioid, morphine.

Mechanism of Action: The Principle of Biased Agonism

Conventional opioids like morphine are relatively unbiased, activating both G-protein and β-arrestin pathways.[3] Biased agonists, on the other hand, preferentially activate one pathway over the other. The goal for this class of analgesics is to selectively engage G-protein signaling while minimizing β-arrestin recruitment.[1][3]

cluster_membrane Cell Membrane cluster_agonists cluster_intracellular Intracellular Signaling MOR μ-Opioid Receptor G_Protein G-Protein Activation MOR->G_Protein Strongly Activates MOR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Weakly Activates MOR->Beta_Arrestin Activates Oliceridine Oliceridine (Biased Agonist) Oliceridine->MOR Morphine Morphine (Conventional Agonist) Morphine->MOR Analgesia Analgesia G_Protein->Analgesia Side_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Side_Effects

Mu-Opioid Receptor Signaling Pathways

Preclinical Data: In Vitro and In Vivo Comparisons

Preclinical studies in cell-based assays and animal models have been crucial in differentiating the pharmacological profiles of these compounds.

In Vitro Signaling Profile
CompoundG-Protein Activation (EC50, nM)G-Protein Efficacy (% of DAMGO)β-Arrestin Recruitment (EC50, nM)β-Arrestin Efficacy (% of DAMGO)Bias Factor (G-protein vs β-arrestin)
Oliceridine (TRV130) 4.676%>10,000<10%High
PZM21 5.371%>30,000MinimalHigh
SR-17018 Data not consistently reportedPartial AgonistData not consistently reportedMinimalHigh
Morphine 12100%230100%~1 (Unbiased)

Note: Data compiled from multiple sources. Absolute values can vary based on the specific assay conditions. Bias factor is a conceptual representation of the relative preference for G-protein signaling.

In Vivo Animal Models: Analgesia vs. Respiratory Depression

A key differentiator for biased agonists is their potential for a wider therapeutic window, providing significant analgesia with a reduced risk of respiratory depression.

CompoundAnalgesic Potency (ED50, mg/kg)Maximum Analgesic Effect (%MPE)Respiratory Depression at Equianalgesic Doses
Oliceridine (TRV130) ~1.5 (mouse, s.c.)~100%Significantly less than morphine
PZM21 ~20 (mouse, i.p.)~80%Minimal compared to morphine
SR-17018 ~10 (mouse, i.p.)~100%Significantly less than morphine
Morphine ~3 (mouse, s.c.)100%Dose-dependent and significant

MPE: Maximum Possible Effect. Data are approximations from various rodent studies and can differ based on the specific pain model and route of administration.

Clinical Data: Oliceridine vs. Morphine

Oliceridine is the most clinically advanced biased agonist, with data from several Phase III trials, most notably the APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) studies.[4][5][6] These trials compared the efficacy and safety of oliceridine with both placebo and morphine.

Efficacy in Postoperative Pain
StudyPrimary EndpointOliceridine (0.35mg & 0.5mg demand doses)Morphine (1mg demand dose)
APOLLO-1 Responder Rate (vs. Placebo)62.0% & 65.8%72.4%
APOLLO-2 Responder Rate (vs. Placebo)76.3% & 70.0%78.3%

In both studies, the higher doses of oliceridine demonstrated non-inferior analgesic efficacy compared to morphine.[4][5]

Safety and Tolerability

A key finding from the clinical trials was the improved safety profile of oliceridine compared to morphine at equianalgesic doses.[7]

Adverse EventOliceridineMorphine
Respiratory Safety Burden Dose-dependent, but lower than morphine in some analyses.[4][5]Significantly higher than placebo.[4]
Nausea and Vomiting Lower incidence and less need for rescue antiemetics.[8]Higher incidence.
Discontinuation due to Adverse Events Less frequent than with morphine.[9]More frequent.

The Debate: Biased Agonism vs. Partial Agonism

While the concept of G-protein bias is a compelling explanation for the improved safety profile of these novel opioids, some research suggests that their effects may be attributable to low intrinsic efficacy, or partial agonism.[3][10] This theory posits that because G-protein signaling pathways are highly amplified, a partial agonist can still produce robust analgesia. In contrast, β-arrestin recruitment, which is not as amplified, is minimal with a partial agonist. Further research is needed to fully elucidate the precise molecular mechanisms.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of these findings. Below are summaries of key experimental protocols.

In Vivo Analgesia: Hot Plate Test

This test assesses the thermal nociceptive threshold in rodents.

cluster_protocol Hot Plate Test Workflow start Acclimatize Mouse administer Administer Test Compound (e.g., Oliceridine, Morphine) start->administer place Place Mouse on Hot Plate (Constant Temperature, e.g., 55°C) administer->place observe Observe for Nocifensive Behavior (e.g., Paw Licking, Jumping) place->observe record Record Latency to Response observe->record end Remove Mouse from Hot Plate record->end

Hot Plate Test Workflow
  • Animal Model: Male C57BL/6 mice are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Procedure:

    • Mice are habituated to the testing room and apparatus.

    • A baseline latency to a nocifensive response (e.g., paw licking, jumping) is determined.

    • The test compound (oliceridine, PZM21, SR-17018, or morphine) or vehicle is administered (e.g., subcutaneously or intraperitoneally).

    • At a predetermined time post-administration (e.g., 30 minutes), the mouse is placed on the hot plate.

    • The latency to the first nocifensive response is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The data is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

In Vivo Respiratory Function: Whole-Body Plethysmography

This non-invasive technique measures respiratory parameters in conscious, unrestrained animals.

cluster_protocol Whole-Body Plethysmography Workflow start Place Mouse in Plethysmography Chamber acclimate Acclimatization Period start->acclimate baseline Record Baseline Respiratory Parameters acclimate->baseline administer Administer Test Compound baseline->administer record Continuously Record Respiratory Parameters (Frequency, Tidal Volume) administer->record end Analyze Data record->end

Whole-Body Plethysmography Workflow
  • Animal Model: Male C57BL/6 mice.

  • Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.

  • Procedure:

    • Mice are placed in the chamber and allowed to acclimate for a set period (e.g., 30-60 minutes).

    • Baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded.

    • The test compound or vehicle is administered.

    • Respiratory parameters are continuously monitored for a defined period post-administration.

  • Data Analysis: Changes in respiratory rate and tidal volume from baseline are calculated and compared between treatment groups.

In Vitro β-Arrestin Recruitment Assay

Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, are commonly used to quantify β-arrestin recruitment.

  • Cell Line: HEK293 cells stably co-expressing the mu-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Procedure:

    • Cells are plated in a multi-well plate.

    • Test compounds are added at various concentrations.

    • Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement, forming an active enzyme.

    • A substrate is added, and the resulting chemiluminescent signal is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 and Emax for each compound.

Conclusion

Oliceridine and other G-protein biased agonists represent a promising advancement in the quest for safer and more effective opioid analgesics. Preclinical and clinical data for oliceridine demonstrate a favorable profile compared to morphine, with comparable analgesia and a reduction in some key adverse effects. While the precise mechanism—be it true biased agonism or partial agonism—is still a subject of scientific discussion, the clinical outcomes suggest a tangible benefit. Further research into compounds like PZM21 and SR-17018 will be crucial in expanding our understanding of MOR signaling and developing the next generation of pain therapeutics.

References

Validating TRV-7019's Reduced Respiratory Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TRV-7019 (oliceridine), a novel G protein-biased agonist at the µ-opioid receptor (MOR), with traditional opioids, focusing on the validation of its reduced respiratory suppression profile. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms and workflows.

Introduction: The Challenge of Opioid-Induced Respiratory Depression

Opioid analgesics are the cornerstone for managing moderate-to-severe pain. However, their clinical utility is often limited by severe, and sometimes fatal, adverse effects, chief among them being opioid-induced respiratory depression (OIRD).[1] Traditional opioids like morphine activate the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR), initiating two primary signaling cascades: the G protein pathway, largely associated with analgesia, and the β-arrestin pathway, linked to adverse effects including respiratory depression and constipation.[1][2][3]

This compound (oliceridine) was developed as a "biased agonist" that preferentially activates the G protein signaling pathway while minimally engaging the β-arrestin pathway.[2][3] This biased mechanism of action is hypothesized to uncouple the desired analgesic effects from the life-threatening risk of respiratory depression, potentially offering a wider therapeutic window.[2][4]

Mechanism of Action: G Protein Bias

This compound's distinct pharmacological profile stems from its functional selectivity at the µ-opioid receptor. In preclinical cell-based assays, this compound demonstrated robust G protein signaling with potency and efficacy similar to morphine, but with substantially less β-arrestin recruitment and subsequent receptor internalization.[2][3] This preferential activation of the G protein pathway is the foundation for its proposed improved safety profile.

Opioid Signaling Pathways cluster_0 Traditional Opioid (e.g., Morphine) cluster_1 G Protein-Biased Agonist (this compound) Morphine Morphine MOR_M μ-Opioid Receptor Morphine->MOR_M G_Protein_M G Protein Signaling MOR_M->G_Protein_M Strong Activation Beta_Arrestin_M β-Arrestin Recruitment MOR_M->Beta_Arrestin_M Strong Activation Analgesia_M Analgesia G_Protein_M->Analgesia_M Resp_Dep_M Respiratory Suppression Beta_Arrestin_M->Resp_Dep_M TRV7019 This compound MOR_T μ-Opioid Receptor TRV7019->MOR_T G_Protein_T G Protein Signaling MOR_T->G_Protein_T Strong Activation Beta_Arrestin_T β-Arrestin Recruitment MOR_T->Beta_Arrestin_T Weak Activation Analgesia_T Analgesia G_Protein_T->Analgesia_T Resp_Dep_T Reduced Respiratory Suppression Beta_Arrestin_T->Resp_Dep_T

Caption: Opioid Receptor Signaling Pathways. (Max Width: 760px)

Comparative Performance Data

The following tables summarize the quantitative data from preclinical and clinical studies comparing this compound to morphine.

Preclinical Data: Respiratory Depression in Rodent Models

Studies in mice have demonstrated that at equi-analgesic doses, this compound causes significantly less respiratory depression than morphine.[2][3]

CompoundDose (mg/kg, i.p.)Peak Anti-Nociception (% MPE)Maximum Respiratory Depression (% of Baseline)Reference
This compound 0.745~50%~ -25%[5]
Morphine 3.44~50%~ -25%[5]

Note: Doses were selected to be equi-effective in producing respiratory depression to compare anti-nociceptive effects. At these doses, both produced similar anti-nociception, but this compound had a shorter duration of action for both effects.[5]

Clinical Data: Analgesia vs. Respiratory Drive in Healthy Volunteers

A randomized, double-blind, crossover study in healthy volunteers directly compared the effects of intravenous this compound and morphine on analgesia (measured by the cold pain test) and respiratory drive (measured by the hypercapnic ventilatory response).[6][7]

TreatmentDose (IV)Peak Analgesia (Latency in seconds)Reduction in Respiratory Drive (h*L/min)Reference
Placebo -41-[8]
This compound 1.5 mg81-7.3[6][8]
This compound 3.0 mg105-7.6[6][8]
This compound 4.5 mg116-9.4[6][8]
Morphine 10 mg75-15.9[6][8]

At doses providing greater peak analgesia than 10 mg of morphine, this compound demonstrated a significantly smaller impact on respiratory drive.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays for Biased Agonism

1. [³⁵S]GTPγS Binding Assay (G Protein Activation)

This assay quantifies the activation of G proteins upon receptor engagement by an agonist.

  • Objective: To measure the potency and efficacy of a ligand in stimulating G protein activation at the µ-opioid receptor.

  • Protocol:

    • Membrane Preparation: Prepare crude membrane fractions from cells expressing the µ-opioid receptor or from brain tissue.

    • Assay Buffer: Utilize an assay buffer typically containing 50 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, and 5 mM MgCl₂.

    • Pre-incubation: Pre-incubate membranes with GDP (e.g., 10 µM) to ensure G proteins are in an inactive state.

    • Reaction Initiation: Initiate the reaction by adding the test compound (e.g., this compound, morphine) and [³⁵S]GTPγS (e.g., 150 pM) to the membrane preparation.

    • Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS.

    • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine non-specific binding using a high concentration of unlabeled GTPγS. Plot specific binding against the logarithm of agonist concentration to calculate EC₅₀ and Eₘₐₓ values.

2. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.

  • Objective: To measure the potency and efficacy of a ligand in promoting the interaction between the µ-opioid receptor and β-arrestin.

  • Protocol:

    • Cell Culture & Transfection: Use a cell line (e.g., HEK-293) and co-transfect with constructs for the µ-opioid receptor and β-arrestin, each fused to a component of a reporter system (e.g., NanoBiT®, BRET).

    • Cell Plating: Seed the transfected cells into a multi-well plate.

    • Compound Addition: Add increasing concentrations of the test compound (e.g., this compound, morphine) to the wells.

    • Substrate Addition & Incubation: Add the appropriate substrate for the reporter system (e.g., coelenterazine for NanoBiT®) and incubate for a specified period (e.g., 5-30 minutes).

    • Detection: Measure the luminescence or fluorescence signal, which is proportional to the proximity of the receptor and β-arrestin.

    • Data Analysis: Plot the signal against the logarithm of agonist concentration to calculate EC₅₀ and Eₘₐₓ values.

Preclinical In Vivo Respiratory Assessment

Whole-Body Plethysmography (WBP) in Rodents

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.

WBP Workflow Acclimatization 1. Animal Acclimatization (Place animal in plethysmography chamber) Baseline 2. Baseline Measurement (Record respiratory parameters: frequency, tidal volume) Acclimatization->Baseline Administration 3. Drug Administration (Subcutaneous or intraperitoneal injection of this compound or Morphine) Baseline->Administration Monitoring 4. Post-Dose Monitoring (Continuously record respiratory parameters over time) Administration->Monitoring Analysis 5. Data Analysis (Compare post-dose values to baseline and between groups) Monitoring->Analysis

Caption: Preclinical Respiratory Assessment Workflow. (Max Width: 760px)
  • Objective: To assess the effects of opioids on respiratory rate, tidal volume, and minute volume.

  • Protocol:

    • Acclimatization: Place the animal (e.g., mouse, rat) into the main chamber of the plethysmograph and allow it to acclimate for a defined period (e.g., 30-60 minutes).

    • Baseline Recording: Record baseline respiratory parameters for a stable period before drug administration.

    • Drug Administration: Remove the animal, administer the test compound (this compound or a comparator like morphine) via a specified route (e.g., intraperitoneal, subcutaneous), and immediately return it to the chamber.

    • Post-Dose Measurement: Continuously record respiratory parameters for a predetermined duration (e.g., 90-120 minutes).

    • Data Analysis: Analyze the data by calculating the percentage change from baseline for each parameter at different time points and compare the dose-response effects of the different compounds.

Clinical Respiratory Assessment

Hypercapnic Ventilatory Response (HCVR) Test

This test measures respiratory drive by assessing the ventilatory response to elevated levels of carbon dioxide.

  • Objective: To quantify the depressive effect of an opioid on the central respiratory control system.

  • Protocol:

    • Subject Preparation: The subject rests comfortably and breathes through a facemask or mouthpiece connected to a non-rebreathing circuit.

    • Baseline Measurement: Record baseline end-tidal CO₂ (PetCO₂) and minute ventilation (the volume of air expired per minute).

    • Drug Infusion: Administer the investigational drug (e.g., this compound or morphine) intravenously.

    • Hypercapnic Challenge: Introduce a gas mixture with an elevated concentration of CO₂ (e.g., 5-7% CO₂) into the breathing circuit to raise the subject's PetCO₂ to a target level above baseline.

    • Steady-State Measurement: Maintain the elevated PetCO₂ for several minutes until a steady-state ventilatory response is achieved. Measure the minute ventilation at this new steady state.

    • Data Analysis: The HCVR is calculated as the change in minute ventilation divided by the change in PetCO₂. This slope is compared between the drug and placebo conditions to determine the degree of respiratory drive suppression.[8][9]

Conclusion

The available preclinical and clinical evidence consistently supports the validation of this compound's reduced respiratory suppression compared to morphine.[2][6] The mechanism of G protein bias, demonstrated through in vitro assays, provides a strong pharmacological basis for this improved safety profile.[2][3] In vivo studies in rodents and controlled trials in humans have quantitatively shown that at equi-analgesic or superior analgesic doses, this compound has a significantly lower impact on respiratory drive.[2][5][6] This body of evidence suggests that this compound represents a significant advancement in the development of safer opioid analgesics, offering the potential to effectively manage pain with a reduced risk of life-threatening respiratory depression.

References

Cross-Validation of TRV-7019 Binding Affinity Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and commercial supplier data, specific binding affinity values (such as Ki or IC50) for the butyrylcholinesterase (BChE) radioligand TRV-7019 could not be located. This data is essential for a quantitative comparison and cross-validation against other BChE inhibitors. Therefore, the direct comparative analysis as initially intended cannot be provided.

This guide will, however, provide a framework for such a comparison by outlining the necessary experimental protocols and data presentation formats that should be utilized once binding affinity data for this compound becomes available. Additionally, it will present data for well-characterized BChE inhibitors to serve as a reference for future comparisons.

Introduction to this compound and Butyrylcholinesterase

This compound is a radioligand designed to target butyrylcholinesterase (BChE), an enzyme involved in cholinergic neurotransmission.[1] As a radioligand, this compound is primarily used in brain imaging studies, likely utilizing techniques such as Positron Emission Tomography (PET) to investigate the distribution and density of BChE in the brain.[1] Understanding the binding affinity of this compound is crucial for interpreting imaging results and for the development of new selective BChE inhibitors.

Comparative Binding Affinity Data

A critical aspect of characterizing a new ligand is to compare its binding affinity to that of other known compounds targeting the same enzyme. While data for this compound is unavailable, the following table presents binding affinity data for several known BChE inhibitors, which can be used as a benchmark for future cross-validation.

CompoundTarget EnzymeKi (nM)IC50 (nM)Reference
DecamethoniumButyrylcholinesterase4500 ± 200-[2]
PropidiumButyrylcholinesterase430 ± 60-[2]
Thioflavin TButyrylcholinesterase800 ± 100-[2]
Compound 11Butyrylcholinesterase-0.15[3]
Compound 24Butyrylcholinesterase-11.8 - 122.2[3]

Experimental Protocols for Determining Binding Affinity

The binding affinity of a ligand to its target is typically determined through in vitro assays. A standard and widely used method for cholinesterase inhibitors is the Ellman's method.

Modified Ellman's Method for Butyrylcholinesterase Inhibition Assay

This spectrophotometric assay measures the activity of BChE by detecting the product of the enzymatic reaction. The presence of an inhibitor will reduce the rate of the reaction, and the extent of this reduction is used to calculate the inhibitor's binding affinity (IC50 or Ki).

Materials:

  • Purified human butyrylcholinesterase (BChE)

  • Butyrylthiocholine iodide (BTC) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of BChE, BTC, DTNB, and the test compound in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • BChE solution

    • Test compound at varying concentrations (a vehicle control without the inhibitor should also be included).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (BTC) and DTNB to each well to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, produced from the reaction of thiocholine (the product of BTC hydrolysis) with DTNB, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) for the substrate are known.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in BChE inhibition and the experimental workflow can aid in understanding the underlying mechanisms and procedures.

BChE_Inhibition_Pathway BChE Butyrylcholinesterase Choline_Acetate Choline + Acetate BChE->Choline_Acetate Hydrolyzes BChE_Inhibitor_Complex ACh Acetylcholine (Substrate) ACh->BChE Binds to active site Inhibitor This compound / Other Inhibitor Inhibitor->BChE Binds to active site BChE_Inhibitor_Complex->BChE Blocks substrate binding Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (BChE, Substrate, DTNB, Inhibitor) Mix Mix BChE and Inhibitor Reagents->Mix Preincubation Pre-incubate Mix->Preincubation Add_Substrate Add Substrate and DTNB Preincubation->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Plot_Data Plot Dose-Response Curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki (optional) Determine_IC50->Calculate_Ki

References

TRV-7019 (Oliceridine): A Comparative Analysis Against Traditional Opioids in Acute Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of opioid analgesic, TRV-7019 (oliceridine), has demonstrated comparable pain relief to traditional opioids like morphine but with a potentially improved safety profile, particularly concerning respiratory and gastrointestinal side effects. This guide provides a comprehensive comparison based on key clinical trial data for researchers, scientists, and drug development professionals.

This compound is a G protein-biased agonist at the µ-opioid receptor. This mechanism is designed to separate the analgesic effects, primarily mediated by G-protein signaling, from the adverse effects, which are thought to be significantly influenced by β-arrestin recruitment.[1][2] Traditional opioids, such as morphine, activate both pathways.

Efficacy Data: A Head-to-Head Comparison

Clinical trials have demonstrated that this compound provides effective and rapid analgesia for moderate to severe acute pain, with an efficacy non-inferior to morphine at appropriate doses. The primary measure of efficacy in the pivotal APOLLO-1 and APOLLO-2 trials was the responder rate, defined as a patient achieving a ≥30% improvement in the sum of pain intensity difference over the study period without early discontinuation.

Table 1: Analgesic Efficacy of this compound vs. Morphine and Placebo

Clinical TrialTreatment Group (Demand Dose)Responder Rate (%)
APOLLO-1 (Bunionectomy) Placebo15.2%
This compound (0.1 mg)50.0%
This compound (0.35 mg)62.0%
This compound (0.5 mg)65.8%
Morphine (1 mg)Not directly reported as responder rate, but 0.35 mg and 0.5 mg this compound were non-inferior.
APOLLO-2 (Abdominoplasty) Placebo45.7%
This compound (0.1 mg)61.0%
This compound (0.35 mg)76.3%
This compound (0.5 mg)70.0%
Morphine (1 mg)78.3%

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[3][4]

Adverse Event Profile: The Key Differentiator

The potential advantage of this compound lies in its safety and tolerability profile. Key studies have focused on two of the most significant and dose-limiting side effects of traditional opioids: respiratory depression and gastrointestinal adverse events.

Respiratory Safety

A key secondary endpoint in the APOLLO trials was the Respiratory Safety Burden (RSB), a composite measure of the cumulative duration of respiratory safety events. While not always statistically significant, the data suggests a dose-dependent increase in RSB for this compound that, at equi-analgesic doses, is comparable to or numerically lower than morphine.[3][4] A study in healthy older volunteers demonstrated that this compound resulted in significantly less respiratory depression compared to morphine.[5]

Table 2: Respiratory Adverse Events of this compound vs. Morphine

Clinical TrialTreatment Group (Demand Dose)Respiratory Safety Burden (Mean Hours)Incidence of Respiratory Safety Events (%)
APOLLO-1 (Bunionectomy) Placebo0Not Reported
This compound (0.1 mg)0.04Not Reported
This compound (0.35 mg)0.28Not Reported
This compound (0.5 mg)0.8Not Reported
Morphine (1 mg)1.1Not Reported
APOLLO-2 (Abdominoplasty) Placebo0.606%
This compound (0.1 mg)0.43Not Reported
This compound (0.35 mg)1.4821.5%
This compound (0.5 mg)1.5922.5%
Morphine (1 mg)1.7226.8%
Pooled APOLLO Data This compound (0.35 mg)-15.2%
This compound (0.5 mg)-18.2%
Morphine (1 mg)-22.8%

Data sourced from the APOLLO-1, APOLLO-2, and pooled data analyses.[3][4][6]

Gastrointestinal Tolerability

The APOLLO trials demonstrated a dose-dependent increase in gastrointestinal adverse events with this compound. However, at equi-analgesic doses to morphine, the incidence of nausea and vomiting was lower with this compound.[3][4] An exploratory analysis of the APOLLO trials found that the odds of achieving a "complete GI response" (no vomiting and no use of rescue antiemetics) were 2-3 times higher with oliceridine compared to morphine when controlled for analgesic effect.[7][8]

Table 3: Gastrointestinal Adverse Events of this compound vs. Morphine

Clinical TrialTreatment Group (Demand Dose)Nausea and/or Vomiting (%)Overall GI Adverse Events (%)
APOLLO-1 (Bunionectomy) PlaceboNot Reported24.1%
This compound (0.1 mg)Not Reported40.8%
This compound (0.35 mg)Not Reported59.5%
This compound (0.5 mg)Not Reported70.9%
Morphine (1 mg)Not Reported72.4%
APOLLO-2 (Abdominoplasty) PlaceboNot Reported47.0%
This compound (0.1 mg)Not Reported49.4%
This compound (0.35 mg)Lower than morphine65.8%
This compound (0.5 mg)Lower than morphine78.8%
Morphine (1 mg)Not Reported79.3%

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[3][4][9]

Signaling Pathways and Experimental Workflow

The distinct pharmacological profile of this compound is rooted in its biased agonism at the µ-opioid receptor. The following diagrams illustrate this unique signaling pathway and the general workflow of the pivotal clinical trials.

cluster_0 Traditional Opioid (e.g., Morphine) cluster_1 This compound (Oliceridine) Traditional Opioid Traditional Opioid µ-Opioid Receptor µ-Opioid Receptor Traditional Opioid->µ-Opioid Receptor G-Protein Signaling G-Protein Signaling µ-Opioid Receptor->G-Protein Signaling β-Arrestin Signaling β-Arrestin Signaling µ-Opioid Receptor->β-Arrestin Signaling Analgesia Analgesia G-Protein Signaling->Analgesia Adverse Effects (Respiratory Depression, GI Issues) Adverse Effects (Respiratory Depression, GI Issues) β-Arrestin Signaling->Adverse Effects (Respiratory Depression, GI Issues) This compound This compound µ-Opioid Receptor_2 µ-Opioid Receptor This compound->µ-Opioid Receptor_2 G-Protein Signaling_2 G-Protein Signaling µ-Opioid Receptor_2->G-Protein Signaling_2 β-Arrestin Signaling_2 β-Arrestin Signaling µ-Opioid Receptor_2->β-Arrestin Signaling_2 Analgesia_2 Analgesia G-Protein Signaling_2->Analgesia_2 Reduced Adverse Effects_2 Reduced Adverse Effects β-Arrestin Signaling_2->Reduced Adverse Effects_2

Caption: Signaling pathways of traditional opioids vs. This compound.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arms Treatment Arms Randomization->Treatment Arms This compound Dosing Regimens This compound Dosing Regimens Treatment Arms->this compound Dosing Regimens Morphine Morphine Treatment Arms->Morphine Placebo Placebo Treatment Arms->Placebo Post-Operative Monitoring Post-Operative Monitoring This compound Dosing Regimens->Post-Operative Monitoring Morphine->Post-Operative Monitoring Placebo->Post-Operative Monitoring Efficacy Assessment (Pain Scores) Efficacy Assessment (Pain Scores) Post-Operative Monitoring->Efficacy Assessment (Pain Scores) Safety Assessment (AEs) Safety Assessment (AEs) Post-Operative Monitoring->Safety Assessment (AEs) Data Analysis Data Analysis Efficacy Assessment (Pain Scores)->Data Analysis Safety Assessment (AEs)->Data Analysis

Caption: General workflow of the APOLLO clinical trials.

Experimental Protocols

APOLLO-1 (Bunionectomy) and APOLLO-2 (Abdominoplasty) Phase III Trials
  • Objective: To evaluate the analgesic efficacy and safety of intravenous (IV) this compound compared with placebo for the management of moderate to severe acute postoperative pain.

  • Design: These were randomized, double-blind, placebo- and active-controlled studies.

  • Participants: Adult patients undergoing bunionectomy (APOLLO-1) or abdominoplasty (APOLLO-2) with moderate to severe postoperative pain.

  • Intervention: Patients were randomized to receive one of several treatment regimens administered via patient-controlled analgesia (PCA):

    • This compound: 1.5 mg loading dose followed by demand doses of 0.1 mg, 0.35 mg, or 0.5 mg.

    • Morphine: 4 mg loading dose followed by 1 mg demand doses.

    • Placebo.

  • Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders, comparing each this compound regimen to placebo over a 48-hour (APOLLO-1) or 24-hour (APOLLO-2) period.

  • Secondary Endpoints: Included a comparison of responder rates versus morphine and an assessment of the Respiratory Safety Burden (RSB) for each this compound regimen compared to morphine. Safety and tolerability were also assessed through the monitoring of adverse events.[3][4]

Healthy Volunteer Respiratory Depression Study
  • Objective: To compare the ventilatory effects of equianalgesic doses of this compound and morphine in healthy older volunteers.

  • Design: A crossover study where participants received two different doses of IV morphine and IV this compound.

  • Participants: Healthy volunteers aged 55 years and older.

  • Intervention: Participants received 0.5 mg and 2.0 mg of this compound, and 2.0 mg and 8.0 mg of morphine in a randomized order.

  • Primary Outcome: The primary outcome was the measurement of the hypercapnic ventilatory response using a carbon dioxide rebreathing technique at baseline and at hourly intervals for six hours post-treatment.[5]

References

A Comparative Analysis of Oliceridine (TRV-7019) and Conventional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine, also known by its developmental code TRV-7019 and marketed as Olinvyk, is a novel intravenous analgesic agent developed by Trevena, Inc. It represents a significant advancement in opioid pharmacology as a G protein-biased agonist at the µ-opioid receptor (MOR).[1][2][3] This guide provides a comprehensive comparative analysis of oliceridine against traditional opioids, with a primary focus on morphine, supported by preclinical and clinical experimental data. Oliceridine was approved by the U.S. Food and Drug Administration (FDA) in August 2020 for the management of moderate to severe acute pain in adults in controlled clinical settings.[4]

The fundamental principle behind oliceridine's development is the concept of "biased agonism" or "functional selectivity."[5] Traditional opioids like morphine activate the MOR, leading to downstream signaling through two primary pathways: the G protein pathway, which is believed to mediate the desired analgesic effects, and the β-arrestin pathway, which is associated with adverse effects such as respiratory depression, constipation, and tolerance.[1][6] Oliceridine is designed to preferentially activate the G protein pathway while minimizing the recruitment and activation of β-arrestin.[1][6] This targeted mechanism of action aims to provide potent analgesia with an improved safety and tolerability profile compared to conventional opioids.[7][8]

Mechanism of Action and Signaling Pathways

Oliceridine is a potent and selective agonist for the µ-opioid receptor.[2][9] Its unique characteristic lies in its ability to stabilize a conformation of the receptor that preferentially engages G proteins over β-arrestin.[5][10] This biased signaling is hypothesized to uncouple the therapeutic analgesic effects from the adverse effects mediated by β-arrestin.

Signaling Pathway of Conventional Opioids (e.g., Morphine)

Conventional opioids like morphine are considered unbiased or slightly β-arrestin-biased agonists. Upon binding to the MOR, they trigger a conformational change that leads to the activation of both G protein and β-arrestin signaling cascades.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR µ-Opioid Receptor Morphine->MOR G_Protein G Protein Activation MOR->G_Protein Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Effects

Fig. 1: Signaling pathway of conventional opioids like morphine.
Signaling Pathway of Oliceridine

Oliceridine, as a G protein-biased agonist, preferentially activates the G protein pathway upon binding to the MOR, with significantly reduced recruitment of β-arrestin. This selective activation is intended to produce robust analgesia with a lower incidence of opioid-related adverse events.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oliceridine Oliceridine MOR µ-Opioid Receptor Oliceridine->MOR G_Protein G Protein Activation MOR->G_Protein Beta_Arrestin Minimized β-Arrestin Recruitment MOR->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Reduced_Adverse_Effects Reduced Adverse Effects Beta_Arrestin->Reduced_Adverse_Effects

Fig. 2: Signaling pathway of the G protein-biased agonist oliceridine.

Preclinical Performance Data

Preclinical studies have been instrumental in characterizing the pharmacological profile of oliceridine and differentiating it from conventional opioids. The following tables summarize key in vitro data.

Receptor Binding Affinity
Compoundµ-Opioid Receptor (Ki, nM)
Oliceridine 1.2 ± 0.3
Morphine 5.8 ± 1.2
DAMGO (µ-selective standard) 0.8 ± 0.2
Data from [³H]DAMGO binding in CHO-hMOR cells.[1]
In Vitro Functional Activity
CompoundG-protein Activation (EC50, nM)β-arrestin2 Recruitment (Emax, %)
Oliceridine 3.5 ± 0.732 ± 5
Morphine 15 ± 2.195 ± 3
DAMGO (reference agonist) 1.2 ± 0.4100 ± 2
G-protein activation measured by GTPγ[³⁵S] assay; β-arrestin2 recruitment measured by BRET assay in HEK293 cells.[1]

Clinical Performance Data

Multiple clinical trials have evaluated the efficacy and safety of oliceridine for the management of moderate to severe acute pain. The APOLLO-1 and APOLLO-2 Phase III trials are pivotal in demonstrating its clinical profile compared to morphine and placebo.[11]

Efficacy in Postoperative Pain (APOLLO-1 & APOLLO-2)
Treatment GroupResponder Rate (%)
Oliceridine (0.1 mg demand dose) 61.0
Oliceridine (0.35 mg demand dose) 76.3
Oliceridine (0.5 mg demand dose) 70.0
Morphine (1 mg demand dose) 78.3
Placebo 45.7
Responder rate defined as a ≥30% improvement in the sum of pain intensity difference over 24 or 48 hours.[11]
Safety and Tolerability Profile (APOLLO-1 & APOLLO-2)
Adverse EventOliceridine (0.35 mg)Oliceridine (0.5 mg)Morphine (1 mg)
Nausea and Vomiting Lower incidence vs. morphineLower incidence vs. morphineHigher incidence
Respiratory Safety Events 21.5%22.5%26.8%
Data from exploratory analyses of the APOLLO trials. The differences in respiratory safety events were not statistically significant.[11]

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

  • Method: A competitive binding assay is performed using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOR).[1] The membranes are incubated with a fixed concentration of a radiolabeled ligand with high affinity for the receptor, such as [³H]DAMGO, and varying concentrations of the unlabeled test compound (e.g., oliceridine or morphine).[12][13] After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

GTPγ[³⁵S] Binding Assay
  • Objective: To measure the activation of G proteins following receptor agonism.

  • Method: This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[14] Cell membranes expressing the µ-opioid receptor are incubated with the test compound, GDP, and [³⁵S]GTPγS.[14] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of bound [³⁵S]GTPγS is measured by scintillation counting after separating the membrane-bound fraction. The potency (EC50) and efficacy (Emax) of the agonist in stimulating G protein activation are determined from the concentration-response curve.[14]

β-Arrestin Recruitment Assay
  • Objective: To quantify the recruitment of β-arrestin to the activated µ-opioid receptor.

  • Method: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[1] HEK293 cells are co-transfected with the µ-opioid receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein). Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity and allowing for energy transfer. The BRET signal is measured, and the potency (EC50) and efficacy (Emax) of the agonist for β-arrestin recruitment are determined from the dose-response curve.[1] Another similar technique is the PathHunter® assay, which utilizes enzyme fragment complementation.[15][16]

cluster_assays Experimental Assays cluster_parameters Measured Parameters cluster_outputs Pharmacological Profile Radioligand_Binding Radioligand Binding Assay (e.g., [³H]DAMGO) Ki Binding Affinity (Ki) Radioligand_Binding->Ki GTP_Binding GTPγ[³⁵S] Binding Assay G_Protein_Activity G Protein Activation (EC50, Emax) GTP_Binding->G_Protein_Activity Arrestin_Recruitment β-Arrestin Recruitment Assay (e.g., BRET, PathHunter) Arrestin_Activity β-Arrestin Recruitment (EC50, Emax) Arrestin_Recruitment->Arrestin_Activity Affinity Receptor Affinity Ki->Affinity Potency_Efficacy Agonist Potency & Efficacy G_Protein_Activity->Potency_Efficacy Bias Functional Selectivity (Bias) G_Protein_Activity->Bias Arrestin_Activity->Potency_Efficacy Arrestin_Activity->Bias

Fig. 3: Experimental workflow for characterizing opioid receptor agonists.

Conclusion

Oliceridine (this compound) represents a targeted approach to opioid therapy, designed to preferentially activate the G protein signaling pathway over the β-arrestin pathway at the µ-opioid receptor. Preclinical data demonstrate its high affinity for the MOR and its functional bias towards G protein activation compared to morphine. Clinical trial data from the APOLLO studies indicate that oliceridine provides effective analgesia for moderate to severe acute pain, comparable to that of morphine, with a potential for an improved safety and tolerability profile, particularly concerning gastrointestinal adverse events.[8][11] The unique mechanism of oliceridine as a G protein-biased agonist offers a promising therapeutic alternative in the management of acute pain, potentially widening the therapeutic window compared to conventional opioids.[7] Further research and real-world evidence will continue to define its role in clinical practice.

References

A Comparative Analysis of the Abuse Potential of Oliceridine (TRV130) and Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of the G protein-biased µ-opioid receptor (MOR) agonist, oliceridine (formerly TRV130), and the conventional MOR agonist, fentanyl. The information presented is based on available preclinical and clinical experimental data.

Executive Summary

Oliceridine, a novel analgesic, was developed with the hypothesis that its unique mechanism of action—preferential activation of the G protein signaling pathway over the β-arrestin pathway—would translate to a lower incidence of opioid-related adverse effects, including a reduced abuse liability compared to conventional opioids like fentanyl. However, preclinical and clinical studies to date suggest that oliceridine possesses an abuse potential comparable to that of other potent opioids, such as morphine and oxycodone. Fentanyl, a highly potent synthetic opioid, is a Schedule II controlled substance with a well-established high potential for abuse, addiction, and overdose.[1] While oliceridine may offer a wider therapeutic window for respiratory depression compared to morphine, the available evidence does not support a reduced abuse liability.[2][3]

Mechanism of Action: A Tale of Two Pathways

The analgesic effects and the abuse potential of opioids are primarily mediated through the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Upon activation, the MOR initiates two main intracellular signaling cascades: the G protein pathway and the β-arrestin pathway.

  • G Protein Pathway: Activation of the Gαi/o subunit of the G protein is largely responsible for the analgesic effects of opioids.[4] It is also understood to contribute to the rewarding and pleasurable sensations that can lead to abuse.[4]

  • β-Arrestin Pathway: The recruitment of β-arrestin is associated with receptor desensitization, internalization, and the development of tolerance. It has also been implicated in some of the adverse effects of opioids, such as respiratory depression and constipation.[4]

Fentanyl is a potent, full agonist at the MOR, activating both the G protein and β-arrestin pathways.[5] Its high potency, being approximately 50 to 100 times greater than morphine, contributes significantly to its high abuse potential.[6][7]

Oliceridine (TRV130) is designed as a G protein-biased MOR agonist. It preferentially activates the G protein pathway while only weakly engaging the β-arrestin pathway.[4] This biased agonism was theorized to separate the desired analgesic effects from the adverse effects and potentially reduce abuse liability.[3]

G_protein_vs_beta_arrestin_pathway cluster_fentanyl Fentanyl cluster_oliceridine Oliceridine (TRV130) Fentanyl Fentanyl MOR_F µ-Opioid Receptor Fentanyl->MOR_F G_Protein_F G Protein Activation MOR_F->G_Protein_F Strong Activation Beta_Arrestin_F β-Arrestin Recruitment MOR_F->Beta_Arrestin_F Strong Recruitment Analgesia_Reward_F Analgesia & Reward G_Protein_F->Analgesia_Reward_F Side_Effects_Tolerance_F Side Effects & Tolerance Beta_Arrestin_F->Side_Effects_Tolerance_F Oliceridine Oliceridine MOR_O µ-Opioid Receptor Oliceridine->MOR_O G_Protein_O G Protein Activation MOR_O->G_Protein_O Preferential Activation Beta_Arrestin_O β-Arrestin Recruitment MOR_O->Beta_Arrestin_O Weak Recruitment Analgesia_Reward_O Analgesia & Reward G_Protein_O->Analgesia_Reward_O Side_Effects_Tolerance_O Side Effects & Tolerance Beta_Arrestin_O->Side_Effects_Tolerance_O

Signaling pathways of Fentanyl and Oliceridine at the µ-opioid receptor.

Preclinical Assessment of Abuse Potential

Animal models are crucial for the initial assessment of a drug's abuse liability. Key preclinical studies for opioids include self-administration, conditioned place preference (CPP), and intracranial self-stimulation (ICSS).

Data from Preclinical Studies
Study TypeOliceridine (TRV130) FindingsComparator FindingsConclusion on Relative Abuse Potential
Intravenous Self-Administration (Rats) Oliceridine was readily self-administered.Equi-potent and equi-effective in reinforcing effects as oxycodone.[8]Comparable to oxycodone.
Conditioned Place Preference (Mice) A higher dose (10 mg/kg) induced a significant conditioned place preference.[4]-Indicates rewarding properties.
Intracranial Self-Stimulation (Rats) Exhibited abuse-related effects similar to morphine.[4]Morphine showed similar effects.Comparable to morphine.
Experimental Protocol: Intravenous Self-Administration in Rats

The intravenous self-administration model is considered a gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse potential.[9]

  • Animal Subjects: Male and female Sprague-Dawley rats are typically used.[10]

  • Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.[11]

  • Apparatus: The study is conducted in operant conditioning chambers equipped with two levers (one "active" and one "inactive") and an infusion pump connected to the rat's catheter.[9]

  • Acquisition Phase: Rats are placed in the chambers and learn to press the active lever to receive an intravenous infusion of the test drug. The inactive lever has no programmed consequence. This phase typically lasts for several days.[10]

  • Reinforcement Schedules:

    • Fixed-Ratio (FR) Schedule: The rat receives a drug infusion after a fixed number of lever presses (e.g., FR3 means 3 presses per infusion). This is used to establish and maintain self-administration behavior.[10]

    • Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses a rat will complete to receive a single infusion, which is a measure of the drug's motivational strength.[8]

  • Data Collection: The number of infusions, active and inactive lever presses, and the breakpoint in PR schedules are recorded.

  • Comparison: The self-administration of the novel compound (oliceridine) is compared to a vehicle (saline) and a known drug of abuse (e.g., oxycodone, morphine).[8]

self_administration_workflow cluster_protocol Intravenous Self-Administration Protocol cluster_groups Experimental Groups A Surgical Implantation of Catheter B Recovery Period A->B C Acquisition Training (Fixed-Ratio Schedule) B->C D Progressive-Ratio Testing C->D G1 Test Compound (Oliceridine) G2 Positive Control (Oxycodone/Morphine) G3 Vehicle (Saline) E Data Analysis and Comparison D->E

Workflow for a preclinical intravenous self-administration study.

Clinical Assessment of Abuse Potential

Human Abuse Potential (HAP) studies are controlled clinical trials designed to assess the abuse liability of a drug in a population of experienced, non-dependent recreational drug users.

Data from Human Abuse Potential Study
EndpointOliceridine (IV)Morphine (IV - Positive Control)PlaceboConclusion on Relative Abuse Potential
Drug Liking (VAS) Showed statistically significant increases compared to placebo.Showed statistically significant increases compared to placebo.-Comparable subjective effects to morphine.[12]
"Good Effects" (DEQ) Similar effects to morphine at multiple time points.Similar effects to oliceridine at multiple time points.-Comparable to morphine.[12]
"High" (VAS) Similar effects to morphine.Similar effects to oliceridine.-Comparable to morphine.[13]

VAS = Visual Analog Scale; DEQ = Drug Effects Questionnaire

Experimental Protocol: Human Abuse Potential Study

A typical HAP study for an opioid follows a rigorous, standardized protocol to ensure safety and produce reliable data.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is standard. This means each participant receives each of the study drugs (test drug, positive control, and placebo) in a random order over different sessions, with a washout period in between.

  • Participant Population: The study enrolls healthy, non-dependent recreational drug users who have experience with the pharmacological effects of opioids. This ensures they can accurately report the subjective effects.

  • Qualification Phase: Before the treatment phase, participants undergo a qualification phase to ensure they can tolerate the positive control drug and can distinguish its effects from a placebo. This often includes a naloxone challenge to confirm they are not physically dependent on opioids.

  • Treatment Phase: In each treatment session, participants receive a single dose of the study drug (e.g., intravenous oliceridine, morphine, or placebo).

  • Outcome Measures:

    • Primary Endpoint: The most common primary endpoint is "Drug Liking," measured "at this moment" on a 100-point bipolar Visual Analog Scale (VAS), where 0 = strong disliking, 50 = neutral, and 100 = strong liking. The peak effect (Emax) is the key parameter.[14]

    • Secondary Endpoints: These include other subjective measures such as "High" (unipolar VAS), "Good Effects" and "Bad Effects" (from the Drug Effects Questionnaire - DEQ), and whether the participant would "Take the Drug Again" (bipolar VAS).

    • Physiological Measures: Pupillometry (pupil constriction) is a key objective measure of opioid activity. Respiratory rate and oxygen saturation are monitored for safety.

  • Data Analysis: The Emax for Drug Liking for the test drug is compared to both the placebo and the positive control.

Conclusion

The development of oliceridine as a G protein-biased MOR agonist was a significant step in opioid research, aiming to create a safer analgesic. While it has shown a wider therapeutic window for respiratory depression in some studies, the evidence from both preclinical and clinical abuse liability assessments indicates that oliceridine's abuse potential is comparable to that of conventional opioids like morphine and oxycodone.[8][12] Given that fentanyl's abuse potential is substantially higher than that of morphine, it can be concluded that fentanyl has a significantly greater abuse potential than oliceridine. However, the G protein-biased mechanism of oliceridine does not eliminate its abuse liability, and it has been appropriately placed in Schedule II of the Controlled Substances Act. Researchers and drug development professionals should consider that while biased agonism may mitigate certain adverse effects, it does not appear to reduce the rewarding effects that drive abuse.

References

Benchmarking TRV-7019 (TRV734) Against Standard-of-Care for Opioid Use Disorder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TRV-7019, now designated as TRV734 for the indication of Opioid Use Disorder (OUD), against the current standard-of-care treatments, methadone and buprenorphine. TRV734 is an investigational G-protein biased agonist at the mu-opioid receptor (MOR). As clinical trial data for TRV734 in OUD are not yet fully available, this guide incorporates data from oliceridine (TRV130), a structurally and mechanistically similar G-protein biased agonist approved for acute pain, to project the potential therapeutic profile of TRV734.

Executive Summary

Opioid Use Disorder is a chronic relapsing condition with significant morbidity and mortality.[1] The standard of care involves medication-assisted treatment (MAT) with opioid agonists like methadone and buprenorphine, which have demonstrated efficacy in reducing illicit opioid use and mortality.[1][2][3] However, these treatments are associated with side effects and logistical challenges that can limit their effectiveness.

TRV734 emerges from a novel class of G-protein biased MOR agonists, designed to preferentially activate the G-protein signaling pathway responsible for analgesia and reward, while minimizing the recruitment of the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression and constipation.[4][5][6] Preclinical data and clinical studies with the related compound oliceridine suggest that this biased agonism may translate to an improved safety and tolerability profile compared to conventional opioids.

Mechanism of Action: A Tale of Two Pathways

The mu-opioid receptor, a G-protein coupled receptor (GPCR), mediates the effects of both endogenous and exogenous opioids. Upon agonist binding, the receptor can signal through two primary intracellular pathways:

  • G-Protein Pathway: Activation of the Gαi/o subunit leads to the desired therapeutic effects, including analgesia and suppression of withdrawal symptoms.

  • β-Arrestin Pathway: Recruitment of β-arrestin is associated with receptor desensitization, tolerance, and adverse effects like respiratory depression and constipation.[4][5][6]

Standard-of-care opioids like methadone and morphine are relatively unbiased, activating both pathways. In contrast, TRV734 is designed to be a G-protein biased agonist, theoretically offering a better therapeutic window.

cluster_0 Standard Opioids (e.g., Methadone) cluster_1 TRV734 (G-Protein Biased Agonist) Standard Opioid Standard Opioid MOR_Standard Mu-Opioid Receptor Standard Opioid->MOR_Standard G_Protein_Standard G-Protein Activation (Analgesia, Reward) MOR_Standard->G_Protein_Standard Beta_Arrestin_Standard β-Arrestin Recruitment (Side Effects) MOR_Standard->Beta_Arrestin_Standard TRV734 TRV734 MOR_TRV734 Mu-Opioid Receptor TRV734->MOR_TRV734 G_Protein_TRV734 G-Protein Activation (Analgesia, Reward) MOR_TRV734->G_Protein_TRV734 Beta_Arrestin_TRV734 β-Arrestin Recruitment (Reduced Side Effects) MOR_TRV734->Beta_Arrestin_TRV734 start Start prep Prepare MOR-expressing cell membranes start->prep incubate Incubate membranes with test compound and GDP prep->incubate add_gtp Add [³⁵S]GTPγS incubate->add_gtp filter Separate bound and free [³⁵S]GTPγS via filtration add_gtp->filter quantify Quantify bound radioactivity filter->quantify analyze Analyze data (EC50, Emax) quantify->analyze end End analyze->end start Start chronic_admin Chronic administration of test opioid start->chronic_admin naloxone_challenge Administer naloxone to precipitate withdrawal chronic_admin->naloxone_challenge observe_score Observe and score withdrawal signs naloxone_challenge->observe_score compare_groups Compare withdrawal scores between treatment groups observe_score->compare_groups end End compare_groups->end

References

Safety Operating Guide

Prudent Disposal Practices for Novel Research Compound TRV-7019

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Handling and Storage

Proper handling and storage of TRV-7019 waste are critical preliminary steps to mitigate risks of exposure and environmental contamination.

Segregation: It is imperative to keep this compound waste separate from other laboratory waste streams. Cross-contamination can lead to unforeseen chemical reactions and complicate the disposal process. In particular, avoid mixing with incompatible materials such as strong oxidizing agents and strong acids.[1]

Containerization: Utilize a designated, leak-proof waste container that is chemically compatible with this compound. The container should be in good condition and have a secure closure to prevent spills or the release of vapors.

Labeling: The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The date when the first of the waste was added to the container.[1]

Storage: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area.[1] The storage location should be away from sources of heat, direct sunlight, and high-traffic areas to prevent accidental breakage or spills.[1] Access to the waste storage area should be restricted to authorized personnel.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Consult Institutional EHS: Before initiating disposal, contact your institution's EHS office. They will provide specific guidance and procedures based on local, state, and federal regulations.

  • Characterize the Waste: Although a specific SDS is unavailable, provide the EHS office with as much information as possible about this compound. This includes any known chemical properties, potential hazards, and the processes in which it was used.

  • Package for Disposal: Follow the packaging instructions provided by the EHS office. This may involve placing the primary waste container into a larger, secondary containment vessel.

  • Arrange for Pickup: Schedule a waste pickup with the EHS office or the designated hazardous waste disposal company. Do not attempt to dispose of the chemical waste through standard laboratory trash or down the drain.[2]

Quantitative Data Summary for Prudent Chemical Waste Management

Since no specific data for this compound is available, the following table summarizes general quantitative guidelines for laboratory chemical waste handling.

ParameterGuidelineRationale
Container Fill LevelDo not exceed 90% of the container's capacity.[2]To prevent spills due to overfilling and to allow for vapor expansion.
Container Weight LimitLess than 20 pounds (approximately 9 kg).[2]To ensure safe manual handling and reduce the risk of container failure.
Storage TemperatureStore in a cool, dry place.To prevent degradation of the chemical and pressure buildup in the container.
Eye Wash/Shower ProximityWithin 10 seconds of travel time.To provide immediate decontamination in case of accidental exposure.

Experimental Protocols: Waste Compatibility Testing

In a research setting, particularly with novel compounds, it is crucial to avoid mixing incompatible waste streams. While detailed experimental protocols for this compound are not available, a general protocol for assessing waste compatibility is as follows:

  • Review Known Information: Consult any available data on the chemical structure or class of this compound to infer potential incompatibilities.

  • Small-Scale Test (if necessary and deemed safe): Under controlled conditions (e.g., in a fume hood) and with appropriate personal protective equipment, a very small, controlled mixing of the waste streams in a test tube or beaker can be observed for any reaction (e.g., gas evolution, heat generation, precipitation). This should only be performed by highly trained personnel and as a last resort if no other information is available.

  • Consult EHS: The safest approach is to consult with the EHS office, who have expertise in chemical compatibility and can provide guidance based on their knowledge and resources.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel research compound like this compound.

start Start: this compound Waste Generated is_sds_available Is a specific Safety Data Sheet (SDS) available for this compound? start->is_sds_available follow_sds Follow disposal instructions on the SDS. is_sds_available->follow_sds  Yes treat_as_hazardous Treat as hazardous chemical waste. is_sds_available->treat_as_hazardous No   end End: Proper Disposal follow_sds->end segregate Segregate from other waste streams. treat_as_hazardous->segregate containerize Use a designated, leak-proof, and compatible container. segregate->containerize label_container Label container with 'Hazardous Waste', chemical name, and date. containerize->label_container store_safely Store in a cool, dry, well-ventilated, and secure area. label_container->store_safely contact_ehs Contact institutional Environmental Health & Safety (EHS) office. store_safely->contact_ehs provide_info Provide all known information about this compound to EHS. contact_ehs->provide_info follow_ehs_instructions Follow EHS instructions for packaging and pickup. provide_info->follow_ehs_instructions follow_ehs_instructions->end

Caption: Decision workflow for the disposal of a novel research compound.

References

Essential Safety and Handling Protocols for Novel Research Compounds (e.g., TRV-7019)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is a general framework for handling unknown or novel chemical compounds in a laboratory setting, exemplified by the placeholder "TRV-7019." As no specific Safety Data Sheet (SDS) or public information is available for a compound designated "this compound," these protocols are based on standard laboratory safety principles for substances of unknown toxicity and reactivity. A thorough risk assessment must be conducted by qualified personnel before any handling of a new chemical entity.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a primary resource for procedural guidance on the safe operational handling and disposal of novel research compounds.

Pre-Handling Risk Assessment and Preparation

Before working with any new compound, a comprehensive risk assessment is mandatory. This involves:

  • Literature Review: A thorough search for any available data on the compound or structurally related molecules to infer potential hazards.

  • Hazard Identification: Assume the compound is hazardous in the absence of data. Consider potential routes of exposure (inhalation, dermal contact, ingestion, injection) and potential physical hazards (flammability, reactivity).

  • Exposure Controls: Determine the necessary engineering controls (e.g., chemical fume hood, glove box) and personal protective equipment (PPE).

  • Emergency Procedures: Establish clear procedures for spills, accidental exposures, and waste disposal.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the highest level of precaution for an unknown substance.

Table 1: Recommended Personal Protective Equipment for Handling this compound (or any novel compound)

PPE CategoryMinimum RequirementRecommended for Higher Risk Procedures (e.g., aerosol generation)
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles or a full-face shield.
Hand Protection Nitrile gloves (double-gloving recommended). Check for breakthrough time if solvents are used.Thicker, chemical-resistant gloves (e.g., butyl rubber).
Body Protection Flame-resistant lab coat.Chemical-resistant apron over a lab coat.
Respiratory Not generally required for small quantities in a certified chemical fume hood.A NIOSH-approved respirator with appropriate cartridges.

Handling and Operational Plan

All manipulations of "this compound" should be performed in a designated and controlled area.

Step-by-Step Handling Protocol:

  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment and reagents.

  • Weighing: Weigh the compound in the fume hood. Use a disposable weigh boat.

  • Solubilization: Add solvent to the compound slowly. Be aware of potential exothermic reactions.

  • Experimental Use: Keep all containers sealed when not in use. Clearly label all solutions.

  • Post-Experiment: Decontaminate all surfaces and equipment used.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the immediate area. For small spills within a fume hood, use an appropriate absorbent material. For larger spills, follow your institution's emergency spill response protocol.

Disposal Plan

All waste generated from handling "this compound" must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling a novel compound like "this compound."

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Novel Compound is_aerosol Aerosol Generation Potential? start->is_aerosol is_volatile High Volatility or Dust? is_aerosol->is_volatile No ppe_goggles Upgrade to: Chemical Goggles is_aerosol->ppe_goggles Yes ppe_base Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves is_volatile->ppe_base No ppe_respirator Add: Respirator is_volatile->ppe_respirator Yes proceed Proceed with Experiment ppe_base->proceed ppe_goggles->ppe_respirator ppe_respirator->proceed

Caption: PPE selection workflow for novel compounds.

This structured approach ensures that safety is the foremost consideration when handling novel compounds in a research and development setting. Building a culture of safety and providing clear, actionable guidance is paramount to protecting laboratory personnel and the integrity of the research.

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